1-Amino Hydantoin-13C3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c4-6-1-2(7)5-3(6)8/h1,4H2,(H,5,7,8)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYKDNGUEZRPGJ-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C](=O)N[13C](=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583573 | |
| Record name | 1-Amino(~13~C_3_)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.069 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957509-31-8 | |
| Record name | 1-Amino(~13~C_3_)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 957509-31-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Quintessential Internal Standard: A Technical Guide to 1-Amino Hydantoin-¹³C₃ for Advanced Analytical Applications
Introduction: The Imperative for Precision in Bioanalysis
In the landscape of drug development and food safety, the demand for analytical methods with unimpeachable accuracy and precision is paramount. The quantification of drug metabolites and residues in complex biological matrices necessitates the use of internal standards that can navigate the analytical workflow in lockstep with the target analyte, mitigating variability from sample preparation to detection. It is in this exacting context that isotopically labeled compounds have become indispensable tools. This guide provides an in-depth technical exploration of 1-Amino Hydantoin-¹³C₃, a stable isotope-labeled internal standard crucial for the sensitive and reliable quantification of 1-aminohydantoin (AHD), the primary tissue-bound metabolite of the banned nitrofuran antibiotic, nitrofurantoin.
This document is crafted for researchers, analytical scientists, and drug metabolism professionals, offering not just protocols, but a foundational understanding of the synthesis, application, and rationale behind the use of this critical analytical reagent.
Physicochemical Characteristics of 1-Amino Hydantoin-¹³C₃
1-Amino Hydantoin-¹³C₃ is the isotopically labeled analog of 1-aminohydantoin, where three carbon atoms in the hydantoin ring have been replaced with the stable heavy isotope, carbon-13. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but possesses a distinct, higher mass. This mass shift is the cornerstone of its utility in mass spectrometry-based quantification.
| Property | Value | Source |
| IUPAC Name | 1-amino-(2,4,5-¹³C₃)1,3-diazolidine-2,4-dione | [1](--INVALID-LINK--) |
| CAS Number | 957509-31-8 | [1](--INVALID-LINK--) |
| Molecular Formula | ¹³C₃H₅N₃O₂ | [2](--INVALID-LINK--) |
| Molecular Weight | 118.07 g/mol | [3](--INVALID-LINK--) |
| Exact Mass | 118.04824092 Da | [1](--INVALID-LINK--) |
| Appearance | Typically supplied as a colorless solution | [3](--INVALID-LINK--) |
Rationale for ¹³C₃ Labeling: The Scientific Underpinning
The choice of a triply carbon-13 labeled internal standard is a deliberate and strategic one. In mass spectrometry, an ideal internal standard should co-elute with the analyte and exhibit identical ionization behavior, yet be clearly distinguishable by its mass-to-charge ratio (m/z).
The key advantages of using a +3 mass unit shift are:
-
Avoidance of Isotopic Crosstalk : Natural carbon contains approximately 1.1% ¹³C. For a molecule like AHD with three carbons, there is a non-zero probability of naturally occurring isotopologues (M+1, M+2, etc.). A +3 mass shift places the internal standard's signal well clear of the natural isotopic envelope of the unlabeled analyte, preventing any overlap or interference that could compromise quantification.
-
Enhanced Specificity : The significant mass difference ensures that there is no ambiguity in distinguishing the analyte from the internal standard, a critical factor for regulatory methods that demand high confidence in analytical results.
-
Chemical and Chromatographic Equivalence : Carbon-13 labeling, unlike deuterium labeling in some instances, has a negligible effect on the physicochemical properties of the molecule. This ensures that 1-Amino Hydantoin-¹³C₃ behaves virtually identically to AHD during extraction, derivatization, and chromatographic separation, making it a more reliable mimic of the analyte's behavior throughout the analytical process.
Synthesis of 1-Amino Hydantoin-¹³C₃: A Proposed Pathway
While the precise proprietary synthesis methods of commercial suppliers are not publicly detailed, a robust and logical synthetic route can be devised based on established hydantoin chemistry. A common method for preparing 1-aminohydantoin involves the condensation of a semicarbazone with an ester of a haloacetic acid.[4](--INVALID-LINK--) To introduce the ¹³C labels into the hydantoin ring, one must start with isotopically labeled precursors.
A plausible and efficient approach would involve the reaction of a ¹³C-labeled semicarbazide with a ¹³C-labeled chloroacetate derivative. For instance, reacting ¹³C-labeled semicarbazide with ethyl chloroacetate-¹³C₂ would yield the desired triply labeled product.
Caption: Proposed synthetic workflow for 1-Amino Hydantoin-¹³C₃.
The Metabolic Context: Nitrofurantoin's Path to 1-Aminohydantoin
Understanding the application of 1-Amino Hydantoin-¹³C₃ necessitates an understanding of the metabolic fate of nitrofurantoin. Nitrofurantoin itself is not the analyte of interest in tissue residue analysis due to its rapid metabolism.[5](--INVALID-LINK--) In vivo, bacterial nitroreductases, and to some extent mammalian enzymes, reduce the nitro group of nitrofurantoin, generating reactive intermediates.[1](6--INVALID-LINK-- These intermediates can bind to cellular macromolecules, including proteins. The hydantoin ring remains intact and, upon release from these protein adducts (typically through acid hydrolysis during sample preparation), forms the stable metabolite, 1-aminohydantoin (AHD). It is this stable, persistent AHD that serves as the marker residue for nitrofurantoin use.
Caption: Metabolic pathway of Nitrofurantoin to 1-Aminohydantoin.
Application in Quantitative Analysis: A Step-by-Step LC-MS/MS Protocol
The primary application of 1-Amino Hydantoin-¹³C₃ is as an internal standard for the quantification of AHD in food products of animal origin, such as meat, milk, and eggs. The following protocol outlines a typical workflow for this analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Quantification of AHD in Tissue
1. Sample Preparation and Hydrolysis:
-
Rationale: To release the protein-bound AHD, acid hydrolysis is necessary. Derivatization with 2-nitrobenzaldehyde (2-NBA) is performed concurrently to form a stable, less polar derivative (NP-AHD) that exhibits better chromatographic and mass spectrometric properties.
-
Procedure:
-
Weigh 1.0 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with a known concentration of 1-Amino Hydantoin-¹³C₃ solution (e.g., 100 µL of a 100 ng/mL solution).
-
Add 5 mL of 0.1 M HCl.
-
Add 200 µL of 50 mM 2-nitrobenzaldehyde in DMSO.
-
Vortex for 1 minute and incubate at 37°C overnight (approx. 16 hours).
-
2. Extraction and Clean-up:
-
Rationale: A liquid-liquid extraction is employed to isolate the derivatized analyte and internal standard from the complex sample matrix.
-
Procedure:
-
Cool the samples to room temperature.
-
Adjust the pH to ~7.0 with 1 M NaOH and a phosphate buffer.
-
Add 5 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.
-
3. Reconstitution and Analysis:
-
Rationale: The dried extract is reconstituted in a solvent compatible with the LC-MS/MS mobile phase for injection.
-
Procedure:
-
Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex and filter through a 0.22 µm syringe filter into an autosampler vial.
-
Inject into the LC-MS/MS system.
-
4. LC-MS/MS Conditions:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 10% B, ramp to 90% B over several minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (illustrative):
-
NP-AHD: Precursor ion (e.g., m/z 249.1) -> Product ion (e.g., m/z 134.1).
-
NP-AHD-¹³C₃: Precursor ion (e.g., m/z 252.1) -> Product ion (e.g., m/z 134.1 or a ¹³C-containing fragment).
-
-
Caption: Typical analytical workflow for AHD quantification.
Conclusion: Ensuring Analytical Integrity
1-Amino Hydantoin-¹³C₃ represents the pinnacle of internal standard design for a critical food safety application. Its chemical properties, the deliberate choice of a triply labeled isotopologue, and its direct relevance to the metabolism of nitrofurantoin make it an indispensable tool for any laboratory tasked with the surveillance of this banned substance. By understanding the principles outlined in this guide—from its synthesis and metabolic origins to its practical application in a validated LC-MS/MS workflow—researchers and analytical professionals can ensure the highest level of data integrity and contribute to the safeguarding of the global food supply.
References
- 1. Role of cytochrome P450 reductase in nitrofurantoin-induced redox cycling and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. US2990402A - Preparation of 1-aminohydantoin derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Amino Hydantoin-13C3: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino Hydantoin-13C3 is the isotopically labeled form of 1-aminohydantoin (AHD), a significant metabolite of the antibiotic drug nitrofurantoin.[1][2] Due to concerns over the potential carcinogenic effects of nitrofurantoin and its metabolites, its use in food-producing animals has been banned in many jurisdictions.[3] Consequently, the detection of 1-aminohydantoin residues in animal-derived food products serves as a crucial marker for the illicit use of nitrofurantoin. The stable isotope-labeled this compound is an indispensable tool in modern analytical chemistry, primarily employed as an internal standard for the accurate quantification of 1-aminohydantoin residues in complex biological matrices.[3] This guide provides a comprehensive overview of the chemical properties, a proposed synthesis route, and detailed analytical applications of this compound.
Physicochemical Properties
This compound is a heterocyclic compound with a hydantoin core structure, where the three carbon atoms of the hydantoin ring are replaced with the carbon-13 isotope.[1] This isotopic labeling provides a distinct mass signature, essential for its use in mass spectrometry-based analytical methods, without significantly altering its chemical properties.
Core Chemical Structure and Nomenclature
-
IUPAC Name: 1-amino-(2,4,5-¹³C₃)1,3-diazolidine-2,4-dione[1]
-
CAS Number: 957509-31-8[1]
-
Molecular Formula: ¹³C₃H₅N₃O₂[1]
-
Synonyms: 1-Amino-2,4-imidazolidinedione-¹³C₃, AHD-¹³C₃[1]
Quantitative Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 118.07 g/mol | [4] |
| Exact Mass | 118.04824092 Da | [1] |
| Melting Point | 195-196 °C (unlabeled) | [5] |
| pKa | 7.88 ± 0.10 (Predicted) | [5] |
| Solubility | Slightly soluble in Acetonitrile, DMSO, and Methanol. Soluble in water. | [5][6] |
| Physical Appearance | White to off-white solid | [5] |
Synthesis of this compound: A Proposed Pathway
A proposed two-step synthesis is outlined below:
Step 1: Formation of the ¹³C₃-labeled ureido intermediate
The synthesis would commence with hydrazine, which reacts with a ¹³C₂-labeled ethyl bromoacetate to form an ethyl hydrazinoacetate intermediate. This intermediate is then reacted with ¹³C-labeled potassium cyanate to yield the ¹³C₃-labeled ureido derivative.
Step 2: Acid-catalyzed cyclization
The ¹³C₃-labeled ureido intermediate is then subjected to acid-catalyzed intramolecular cyclization to form the 1-Amino Hydantoin-¹³C₃ ring.
Spectral Data for Characterization
Detailed spectral data for 1-Amino Hydantoin-¹³C₃ is not publicly available. However, based on the known spectra of the unlabeled compound and the principles of NMR and mass spectrometry, the expected spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be very similar to that of the unlabeled 1-aminohydantoin. The primary difference would be the presence of ¹³C-¹H coupling constants for the protons attached to the ¹³C-labeled carbon atoms, leading to splitting of the signals.
-
¹³C NMR: The ¹³C NMR spectrum will show three intense signals corresponding to the three ¹³C atoms of the hydantoin ring. The chemical shifts will be similar to the unlabeled compound, but the signals will be significantly enhanced due to the isotopic enrichment. A solid-state ¹³C NMR of 1-aminohydantoin hydrochloride shows a chemical shift for the CH₂ group at 55.9 ppm.[8]
Mass Spectrometry (MS)
The key feature of the mass spectrum of 1-Amino Hydantoin-¹³C₃ is the molecular ion peak at an m/z value that is 3 units higher than the unlabeled compound. The exact mass of the ¹³C₃ isotopologue is 118.0482 Da, whereas the unlabeled compound has an exact mass of 115.0382 Da.[1][9] This mass shift is the basis for its use as an internal standard in isotope dilution mass spectrometry.
Metabolic Fate of the Parent Compound, Nitrofurantoin
1-Amino Hydantoin is the major tissue-bound metabolite of the antibiotic nitrofurantoin. The metabolic pathway involves the reduction of the nitro group of nitrofurantoin, a process primarily carried out by bacterial and mammalian nitroreductases.[10]
The metabolic activation of nitrofurantoin is a key aspect of its antibacterial activity. Inside bacterial cells, flavoproteins (nitrofuran reductases) reduce nitrofurantoin to highly reactive intermediates. These intermediates can then damage bacterial DNA, ribosomes, and other cellular components, leading to cell death.[10] In mammals, similar reductive metabolism occurs, leading to the formation of 1-aminohydantoin, which can then bind to tissue proteins. It is the persistence of these protein-bound adducts that necessitates the use of sensitive analytical methods for their detection.
Application in Analytical Chemistry: A Validated Workflow
The primary application of 1-Amino Hydantoin-¹³C₃ is as an internal standard for the quantitative analysis of 1-aminohydantoin in biological samples, particularly in food safety testing. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, chromatographic separation, and instrument response.[3]
Rationale for Derivatization
Direct analysis of 1-aminohydantoin can be challenging due to its polarity and potential instability. Therefore, a common and highly effective strategy is to derivatize it prior to analysis. Derivatization with an aromatic aldehyde, such as 2-nitrobenzaldehyde (NBA), serves several critical purposes:
-
Increased Stability: The resulting Schiff base derivative is more stable than the parent compound.
-
Improved Chromatographic Retention: The derivatization adds a nonpolar aromatic group, which enhances retention on reversed-phase HPLC columns.
-
Enhanced Mass Spectrometric Detection: The derivative often exhibits better ionization efficiency and a more characteristic fragmentation pattern in the mass spectrometer.
Validated Experimental Protocol for Tissue Analysis
The following is a detailed, step-by-step methodology for the analysis of 1-aminohydantoin in animal tissue using 1-Amino Hydantoin-¹³C₃ as an internal standard, adapted from validated methods.[3][11]
1. Sample Preparation and Hydrolysis
-
Weigh 1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with a known amount of 1-Amino Hydantoin-¹³C₃ internal standard solution.
-
Add 5 mL of 0.2 M HCl.
-
Vortex for 1 minute to ensure thorough mixing.
-
Incubate at 37°C overnight (approximately 16 hours) to hydrolyze the protein-bound metabolites.
2. Derivatization
-
Add 250 µL of 100 mM 2-nitrobenzaldehyde (in DMSO) to the hydrolysate.
-
Vortex and incubate at 37°C for 2 hours.
3. Liquid-Liquid Extraction
-
Cool the sample to room temperature.
-
Adjust the pH to ~7.5 with 1 M NaOH and 0.5 M phosphate buffer.
-
Add 5 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.
4. Evaporation and Reconstitution
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
5. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the derivatized 1-aminohydantoin and the derivatized 1-Amino Hydantoin-¹³C₃ internal standard.
References
- 1. This compound | C3H5N3O2 | CID 16212184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vliz.be [vliz.be]
- 4. scbt.com [scbt.com]
- 5. 1-AMINOHYDANTOIN | 6301-02-6 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1-Aminohydantoin | C3H5N3O2 | CID 72823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Development and validation of a new method for determining nitrofuran metabolites in bovine urine using liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Application of 1-Amino Hydantoin-¹³C₃: A Technical Guide for Advanced Drug Metabolism Studies
Abstract
This technical guide provides an in-depth exploration of 1-Amino Hydantoin-¹³C₃ (CAS No. 957509-31-8), a stable isotope-labeled internal standard crucial for the accurate quantification of 1-aminohydantoin (AHD), the primary metabolite of the antibiotic nitrofurantoin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, analytical characterization, and application in pharmacokinetic and metabolic studies. By elucidating the causality behind experimental choices and providing detailed, validated protocols, this guide serves as an authoritative resource for incorporating this essential tool into rigorous bioanalytical workflows.
Introduction: The Critical Role of Isotope-Labeled Standards in Bioanalysis
In the realm of drug development and metabolism studies, the mantra is "you can only manage what you can measure." The accuracy and precision of bioanalytical methods are paramount for making informed decisions about a drug candidate's safety and efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying xenobiotics and their metabolites in complex biological matrices due to its high sensitivity and selectivity.[1][2]
However, the journey from a biological sample to a reliable concentration value is fraught with potential variability. Analyte loss during sample preparation, fluctuations in instrument response, and matrix effects—where co-eluting endogenous components suppress or enhance the analyte's ionization—can all compromise data integrity.[3][4] The most effective strategy to mitigate these variables is the use of a stable isotope-labeled internal standard (SIL-IS).[3][4] A SIL-IS is an ideal mimic of the analyte, sharing near-identical physicochemical properties and, therefore, experiencing the same variations during the analytical process. By normalizing the analyte's response to that of the co-eluting SIL-IS, a highly accurate and precise measurement can be achieved.[3]
1-Amino Hydantoin-¹³C₃ is the SIL-IS for 1-aminohydantoin (AHD), the principal and tissue-bound metabolite of the widely used urinary tract antibiotic, nitrofurantoin.[5] Given that regulatory bodies often require monitoring of nitrofurantoin residues in food products of animal origin through its metabolite AHD, the availability of a high-quality labeled standard is not just a scientific nicety but a regulatory necessity.[1][6] This guide provides the foundational knowledge and practical protocols to effectively synthesize, characterize, and utilize 1-Amino Hydantoin-¹³C₃.
Synthesis of 1-Amino Hydantoin-¹³C₃: A Proposed Pathway
While the direct synthesis of 1-Amino Hydantoin-¹³C₃ is not extensively detailed in readily available literature, a robust synthetic route can be proposed based on established methods for preparing unlabeled 1-aminohydantoin. A highly effective method involves the condensation of a semicarbazone with a haloacetic acid ester, followed by cyclization and deprotection.[7][8] To incorporate the ¹³C₃ label, the synthesis must commence with commercially available ¹³C-labeled precursors.
The proposed pathway leverages the reaction of a protected semicarbazone with Ethyl Chloroacetate-1,2-¹³C₂, followed by cyclization and subsequent deprotection to yield the target molecule. The third carbon atom is introduced via a ¹³C-labeled cyanate source in the formation of the semicarbazide precursor.
Proposed Synthetic Scheme
References
- 1. spectroscopyworld.com [spectroscopyworld.com]
- 2. agilent.com [agilent.com]
- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 7. openmedscience.com [openmedscience.com]
- 8. researchgate.net [researchgate.net]
1-Amino Hydantoin-13C3 molecular weight
An In-depth Technical Guide to 1-Amino Hydantoin-¹³C₃: Molecular Weight, Synthesis, and Analytical Applications
Introduction
The hydantoin scaffold, a five-membered heterocycle known chemically as imidazolidine-2,4-dione, stands as a privileged structure in medicinal chemistry. Its derivatives have led to the development of crucial therapeutic agents, including the anticonvulsant phenytoin and the antibacterial nitrofurantoin.[1][2] 1-Aminohydantoin, a key derivative, serves not only as a synthetic building block but also as a metabolite of drugs like nitrofurantoin, making its detection and quantification essential in pharmacokinetic and metabolic studies.[2]
To achieve the highest degree of accuracy in such quantitative analyses, particularly in complex biological matrices, stable isotope-labeled internal standards are indispensable. This guide focuses on 1-Amino Hydantoin-¹³C₃, a variant where three carbon atoms of the hydantoin ring are replaced with the heavy isotope, carbon-13. This isotopic labeling renders the molecule chemically identical to its unlabeled counterpart for chromatographic and extraction purposes but mass-distinguishable in a mass spectrometer.
This document serves as a comprehensive technical resource for researchers, analytical scientists, and drug development professionals. It provides an in-depth exploration of the molecular properties of 1-Amino Hydantoin-¹³C₃, outlines a logical synthetic pathway, details methods for its analytical characterization, and demonstrates its principal application as an internal standard in quantitative mass spectrometry.
Section 1: Core Physicochemical Properties
The foundational step in utilizing any analytical standard is a thorough understanding of its chemical and physical properties. 1-Amino Hydantoin-¹³C₃ is specifically designed to mirror its unlabeled analog in all aspects except for its mass, a critical feature for its role in isotope dilution mass spectrometry.[3] The key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-amino-(2,4,5-¹³C₃)1,3-diazolidine-2,4-dione | [4][5] |
| Molecular Formula | ¹³C₃H₅N₃O₂ | [5][6] |
| Molecular Weight | 118.07 g/mol | [6][7] |
| Accurate Mass | 118.0482 Da | [4][5] |
| CAS Number | 957509-31-8 | [4][7] |
| Canonical SMILES | C1(--INVALID-LINK--NC(=O)N1N)[13CH2] | [4] |
| InChI | InChI=1S/C3H5N3O2/c4-6-1-2(7)5-3(6)8/h1,4H2,(H,5,7,8)/i1+1,2+1,3+1 | [4][5] |
| InChIKey | KVYKDNGUEZRPGJ-VMIGTVKRSA-N | [4] |
| Synonyms | 1-Amino-2,4-imidazolidinedione-¹³C₃, AHD-¹³C₃ | [7] |
Section 2: Synthesis of 1-Amino Hydantoin-¹³C₃
The synthesis of an isotopically labeled compound requires a strategic approach to ensure the label is incorporated efficiently and is stable within the final molecular structure. A common and robust method for hydantoin synthesis involves the condensation of a semicarbazone with a haloacetic acid derivative, followed by cyclization.[8] This pathway can be adapted for the production of 1-Amino Hydantoin-¹³C₃ by starting with ¹³C-labeled precursors.
Causality in Synthetic Design
The choice of starting materials is paramount. To achieve the desired ¹³C₃ labeling pattern in the hydantoin ring (at positions 2, 4, and 5), a logical precursor is a ¹³C₂-labeled glyoxylic acid derivative, which can be reacted with a ¹³C-labeled cyanide source and a hydrazine derivative. This ensures all three carbons of the final heterocyclic ring carry the isotopic label. The following protocol is a representative pathway.
Experimental Protocol: A Representative Synthesis
-
Step 1: Synthesis of ¹³C₂-Glyoxylic Acid Semicarbazone
-
To a solution of ¹³C₂-glyoxylic acid (1.0 eq) in water, add semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The resulting precipitate, ¹³C₂-glyoxylic acid semicarbazone, is collected by filtration, washed with cold water, and dried under vacuum.
-
-
Step 2: Strecker-type reaction to form ¹³C₃-cyanohydrin intermediate
-
Suspend the ¹³C₂-glyoxylic acid semicarbazone (1.0 eq) in a suitable solvent like ethanol.
-
Add potassium cyanide-¹³C (K¹³CN) (1.1 eq) to the suspension.
-
Acidify the mixture carefully with a mineral acid (e.g., HCl) to generate HCN in situ and drive the formation of the cyanohydrin-like intermediate. This step incorporates the third ¹³C atom.
-
-
Step 3: Cyclization to form 1-Amino Hydantoin-¹³C₃
-
Heat the reaction mixture from Step 2 to reflux for 8-12 hours. The acidic conditions promote the intramolecular cyclization of the intermediate.
-
Upon completion, cool the reaction mixture to room temperature and neutralize it with a base (e.g., sodium bicarbonate).
-
The crude 1-Amino Hydantoin-¹³C₃ may precipitate out or can be extracted using an appropriate organic solvent after evaporating the ethanol.
-
Purify the final product via recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
-
References
- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ckisotopes.com [ckisotopes.com]
- 4. 1-Amino Hydantoin-13C3 | C3H5N3O2 | CID 16212184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Aminohydantoin 13C3 (2,4,5 13C3) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 6. scbt.com [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
Foreword: The Imperative for Isotopic Labeling in Hydantoin Research
An In-depth Technical Guide to the Synthesis of ¹³C-Labeled Hydantoin Compounds
The hydantoin scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs, including the anticonvulsant Phenytoin.[1][2] For researchers in drug development and metabolic studies, understanding a compound's journey through a biological system—its absorption, distribution, metabolism, and excretion (ADME)—is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), provides an indispensable tool for these investigations.[3][4] Unlike radioactive isotopes, ¹³C is non-radioactive, making it safer to handle while still allowing for unambiguous detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]
This guide provides an in-depth exploration of the primary synthetic methodologies for incorporating ¹³C into the hydantoin core. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to adapt and troubleshoot these protocols for their specific molecular targets. We will delve into classic multicomponent reactions, modern asymmetric syntheses, and provide detailed protocols and analytical validation strategies.
Foundational Synthetic Strategies: A Comparative Overview
The synthesis of ¹³C-labeled hydantoins can be approached from several angles, primarily dictated by the desired labeling position and the availability of labeled starting materials. The most robust and versatile methods involve building the heterocyclic ring from acyclic, ¹³C-containing precursors.
The Bucherer-Bergs Reaction: The Workhorse of Hydantoin Synthesis
The Bucherer-Bergs reaction is a powerful multicomponent reaction that constructs the hydantoin ring in a single pot from a carbonyl compound (ketone or aldehyde), a cyanide source, and ammonium carbonate.[6][7][8][9] Its operational simplicity and tolerance for a wide range of substrates make it a primary choice for introducing a ¹³C label at the C4 position of the hydantoin ring.
Causality of the Reaction: The brilliance of this reaction lies in its convergence of three simple components into a complex heterocycle. The key is the in-situ formation of an α-aminonitrile intermediate, which then undergoes cyclization. The ¹³C label is most commonly introduced using potassium cyanide (K¹³CN).
Mechanism Breakdown:
-
Imine/Cyanohydrin Formation: The ketone or aldehyde reacts with ammonia (from ammonium carbonate) to form an imine. Concurrently, it can react with cyanide to form a cyanohydrin. These intermediates are in equilibrium.
-
α-Aminonitrile Synthesis: The imine is attacked by the ¹³C-labeled cyanide ion, or the hydroxyl group of the cyanohydrin is displaced by ammonia, to form the crucial α-aminonitrile intermediate. This step incorporates the ¹³C label.
-
Carbamate Formation & Cyclization: The amino group of the aminonitrile attacks carbon dioxide (also from ammonium carbonate), forming a carbamate. This intermediate then undergoes an intramolecular cyclization, driven by the nucleophilicity of the carbamate nitrogen and the electrophilicity of the ¹³C-labeled nitrile carbon, to yield an imino intermediate.
-
Tautomerization: The final hydantoin product is formed via tautomerization of the more stable cyclic structure.
Caption: Key steps in the Bucherer-Bergs synthesis highlighting the incorporation of the ¹³C label from K¹³CN into the α-aminonitrile intermediate.
Strecker Synthesis Pathway: A Route to Chiral Hydantoins
For chiral hydantoins, an asymmetric Strecker synthesis provides an elegant route to enantiomerically enriched α-amino acids, which are direct precursors to hydantoins.[10][11] This method also relies on a cyanide source for ¹³C incorporation.
Workflow:
-
Asymmetric Hydrocyanation: A prochiral imine is treated with a ¹³C-labeled cyanide source in the presence of a chiral catalyst. This establishes the stereocenter and forms an enantiomerically enriched ¹³C-labeled α-aminonitrile.[12]
-
Cyclization: The resulting aminonitrile is then cyclized. This can be achieved by reacting it with an isocyanate, phosgene, or by heating with urea. This second step closes the hydantoin ring.
Causality and Control: The key to this method is the catalyst in the first step, which controls the facial selectivity of the cyanide attack on the imine, leading to a high enantiomeric excess (ee). This offers superior control over stereochemistry compared to resolving a racemic mixture from a standard Bucherer-Bergs reaction.
Direct Cyclization of Labeled Amino Acids
If a ¹³C-labeled amino acid is commercially available or synthesized independently, its conversion to a hydantoin is straightforward. This route is often used when the desired label position is not the C4 nitrile-derived carbon. For instance, labeling the C5 or a side-chain carbon requires starting with an appropriately labeled amino acid.
Common Cyclization Reagents:
-
Urea: Heating a ¹³C-labeled amino acid with urea is a classic method.
-
Isocyanates (RN=C=O): This reaction is typically high-yielding and proceeds under mild conditions to form N3-substituted hydantoins.
-
Phosgene (COCl₂) or its equivalents: These reagents react with the amino acid to form an intermediate N-carboxy anhydride (NCA) or isocyanate, which then cyclizes.
| Synthetic Route | ¹³C Label Source | Typical Starting Materials | Advantages | Disadvantages |
| Bucherer-Bergs | K¹³CN, (NH₄)₂¹³CO₃ | Ketone or Aldehyde | One-pot, operationally simple, wide substrate scope.[6][13] | Use of toxic cyanide, often produces racemic mixtures for chiral centers. |
| Strecker Synthesis | K¹³CN | Imine (from Aldehyde/Ketone) | Excellent for asymmetric synthesis, high enantioselectivity possible.[11] | Two-step process, requires catalyst development for new substrates. |
| Amino Acid Cyclization | ¹³C-Labeled Amino Acid | α-Amino Acid | Allows for labeling at various positions (C2, C5, side-chain). | Dependent on the availability and cost of the labeled amino acid precursor. |
Table 1: A comparative summary of the primary synthetic routes for ¹³C-labeled hydantoins.
Experimental Protocol: Synthesis of [4-¹³C]-Phenytoin
This section provides a validated, step-by-step protocol for the synthesis of the anticonvulsant drug Phenytoin, labeled at the C4 position, via the Bucherer-Bergs reaction. This serves as a practical template for researchers.
Reaction: Benzophenone + K¹³CN + (NH₄)₂CO₃ → [4-¹³C]-5,5-diphenylhydantoin
Materials:
-
Benzophenone (1.0 eq)
-
Potassium Cyanide-¹³C (K¹³CN, 1.1 eq)
-
Ammonium Carbonate ((NH₄)₂CO₃, 5.0 eq)
-
Ethanol (200 proof)
-
Water (Deionized)
-
6M Hydrochloric Acid
-
Pressure-rated reaction vessel with stirring
Protocol:
-
Vessel Charging: To a pressure-rated reaction vessel, add benzophenone (1.0 eq), ammonium carbonate (5.0 eq), and a stir bar.
-
Solvent Addition: Add a 1:1 mixture of ethanol and deionized water. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of benzophenone).
-
Label Incorporation: In a fume hood, carefully add K¹³CN (1.1 eq) to the reaction mixture. Causality Note: K¹³CN is the limiting labeled reagent; a slight excess ensures complete reaction of the benzophenone.
-
Reaction Conditions: Seal the vessel tightly. Heat the mixture to 90-100 °C with vigorous stirring. The reaction will generate internal pressure; ensure the vessel is rated for these conditions. Maintain heating for 12-24 hours. Self-Validation: The reaction can be monitored by TLC or LC-MS by sampling the reaction mixture (after cooling and depressurizing) to check for the disappearance of benzophenone.
-
Workup - Quenching: Cool the vessel to room temperature and then in an ice bath. CAUTION: The mixture contains unreacted cyanide. All subsequent steps should be performed in a well-ventilated fume hood. Slowly and carefully vent the vessel.
-
Workup - Precipitation: Transfer the cooled reaction slurry to a beaker. While stirring in an ice bath, slowly add 6M HCl until the pH is ~2. This neutralizes the base and protonates the hydantoin, causing it to precipitate out of the solution. Causality Note: Acidification is critical for isolating the product, which is soluble as its sodium/potassium salt under basic conditions.
-
Isolation: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of cold ethanol.
-
Purification: The crude product is often of high purity. If required, recrystallize from 95% ethanol to obtain pure [4-¹³C]-5,5-diphenylhydantoin.
-
Characterization: Dry the product under vacuum. Determine the yield and confirm the structure and isotopic incorporation via NMR and MS analysis.
Analytical Characterization: Validating Isotopic Incorporation
Confirming the successful synthesis and precise location of the ¹³C label is a critical, self-validating step. NMR spectroscopy and Mass Spectrometry are the primary tools.[14][15]
NMR Spectroscopy
-
¹³C NMR: This is the most direct method. The spectrum of a ¹³C-labeled compound will show a dramatically enhanced signal for the enriched carbon atom. For [4-¹³C]-Phenytoin, the signal for the C4 carbonyl carbon (around 157 ppm) will be a very strong singlet, dwarfing the other natural abundance signals.[16][17]
-
¹H NMR: While the ¹³C nucleus is not directly observed, its presence can be inferred through coupling to adjacent protons. For hydantoins with a proton at C5, the ¹³C label at C4 would not show direct ¹JCH coupling, but longer-range couplings (²J or ³J) might be observable with high-resolution instruments. For labels elsewhere, such as a ¹³C-labeled methylene group, the proton signal would be split into a doublet by the ¹³C nucleus, with a large coupling constant (~125-150 Hz).[14][15]
Mass Spectrometry
Mass spectrometry provides definitive proof of mass increase due to the ¹³C isotope. A compound labeled with a single ¹³C atom will show a molecular ion peak (M+) that is one mass unit higher than the unlabeled compound. The M+1 peak will be significantly more intense than what would be expected from natural isotopic abundance.
| Analytical Technique | Expected Observation for [4-¹³C]-Phenytoin | Purpose |
| ¹³C NMR | Intense signal at ~157 ppm (C=O). | Confirms position and enrichment of ¹³C label. |
| ¹H NMR | Phenyl protons (~7.4 ppm), NH protons (~9.2, ~11.1 ppm). | Confirms overall hydantoin structure. |
| High-Res MS (HRMS) | [M+H]⁺ peak at m/z 254.09, one unit higher than unlabeled (253.09). | Confirms successful incorporation of one ¹³C atom. |
Table 2: Key analytical checkpoints for the validation of [4-¹³C]-Phenytoin synthesis.
Caption: Decision workflow for selecting the appropriate synthetic strategy for a ¹³C-labeled hydantoin based on desired label position and stereochemistry.
Conclusion: Strategic Synthesis for Advanced Research
The synthesis of ¹³C-labeled hydantoin compounds is a critical enabling technology for modern pharmaceutical and biochemical research. The choice of synthetic route—be it the robust Bucherer-Bergs reaction for C4 labeling, an asymmetric Strecker synthesis for chiral targets, or the cyclization of a pre-labeled amino acid for alternative labeling patterns—must be guided by a clear understanding of the target molecule and the research question at hand. By following validated protocols and employing rigorous analytical characterization, researchers can confidently produce these essential molecular probes to elucidate metabolic pathways, quantify drug pharmacokinetics, and accelerate the development of safer, more effective medicines.
References
- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 3. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. staff.najah.edu [staff.najah.edu]
- 5. researchgate.net [researchgate.net]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. "Asymmetric synthesis of alpha-amino acids using a chiral catalyst" by Mani Subramanian Iyer [docs.lib.purdue.edu]
- 11. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jsynthchem.com [jsynthchem.com]
- 14. scispace.com [scispace.com]
- 15. openmedscience.com [openmedscience.com]
- 16. Organic Synthesis International: December 2014 [organicsynthesisinternational.blogspot.com]
- 17. Solved Experiment 7: Synthesis of Phenytoin Name: Date: - | Chegg.com [chegg.com]
An In-depth Technical Guide to 13C3 Isotopic Labeling: Principles, Applications, and Methodologies
Part 1: The Foundation of Quantitative Accuracy: Understanding 13C Isotopic Labeling
Stable isotope labeling has revolutionized quantitative mass spectrometry by providing a means to accurately determine the abundance of molecules in complex samples.[1][2] Unlike radioactive isotopes, stable isotopes like Carbon-13 (¹³C) are non-radioactive and do not decay, making them safe and easy to handle.[1] The fundamental principle lies in introducing a "heavy" version of a molecule into a sample, which is chemically identical to the naturally occurring "light" version but has a different mass due to the presence of ¹³C atoms.[1][3] This mass difference allows for the simultaneous detection and quantification of both the labeled and unlabeled forms by a mass spectrometer.[4]
The choice of ¹³C as a labeling isotope is particularly advantageous. Carbon is the backbone of most organic molecules, allowing for its incorporation into a wide array of compounds, from amino acids to drug candidates.[3][5] Compared to other stable isotopes like deuterium (²H), ¹³C-labeled compounds exhibit minimal chromatographic shifts, ensuring that the labeled internal standard co-elutes with the unlabeled analyte.[6] This co-elution is critical for accurately correcting for variations in sample preparation, chromatography, and ionization efficiency, a common challenge known as ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS).[6] The use of ¹³C-labeled internal standards is therefore considered the gold standard for achieving the highest accuracy and precision in quantitative analysis.[7]
Specifically, 13C3 labeling, where three carbon atoms in a molecule are replaced with ¹³C, provides a significant mass shift of +3 Daltons. This clear mass difference minimizes spectral overlap and ensures unambiguous detection, making it a robust choice for a variety of applications.
Part 2: Core Applications of 13C3 Isotopic Labeling
The versatility of 13C3 isotopic labeling has led to its widespread adoption across multiple scientific disciplines. Here, we explore its pivotal role in quantitative proteomics, metabolic flux analysis, and drug development.
Quantitative Proteomics: The Power of SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy in quantitative proteomics.[8][9][10][11] The core principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic form of a specific essential amino acid.[4][9] One population is cultured in "light" medium containing the natural amino acid (e.g., ¹²C-Arginine), while the other is grown in "heavy" medium containing a ¹³C-labeled version of the same amino acid (e.g., ¹³C₆-Arginine).[4][11]
Over several cell doublings, the ¹³C-labeled amino acid is fully incorporated into the proteome of the "heavy" cell population.[8][9] The two cell populations can then be subjected to different experimental conditions. After treatment, the "light" and "heavy" cell lysates are combined in a 1:1 ratio.[11] Proteins are then extracted, digested (typically with trypsin), and analyzed by LC-MS/MS.
Because the "light" and "heavy" peptides are chemically identical, they co-elute and are detected simultaneously by the mass spectrometer as a pair of peaks separated by a known mass difference. The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the two cell populations.[4]
Experimental Workflow: SILAC for Relative Protein Quantification
Caption: A schematic of the SILAC experimental workflow.
Protocol 1: SILAC for Relative Protein Quantification
-
Cell Culture Preparation: Culture two populations of cells in parallel. One in standard "light" medium and the other in "heavy" medium supplemented with a ¹³C-labeled amino acid (e.g., ¹³C₆-L-Lysine and ¹³C₆-L-Arginine) and dialyzed fetal bovine serum.
-
Metabolic Labeling: Allow the cells to grow for at least five doublings to ensure complete incorporation of the heavy amino acids.[8][9]
-
Experimental Treatment: Apply the desired experimental conditions to one cell population while maintaining the other as a control.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate and combine them in a 1:1 ratio.
-
Protein Digestion: Digest the combined protein mixture into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software to identify peptide pairs and quantify the intensity ratios of the "heavy" to "light" peaks to determine the relative protein abundance.
Metabolic Flux Analysis: Tracing Cellular Pathways
13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[12] This method involves introducing a ¹³C-labeled substrate, such as [U-¹³C]-glucose or [U-¹³C]-glutamine, into a biological system and tracking the incorporation of the ¹³C atoms into downstream metabolites.[12][13]
By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) of key metabolites using mass spectrometry or NMR, researchers can infer the relative activities of different metabolic pathways.[12][14][15] For instance, 13C-MFA can distinguish between glycolysis and the pentose phosphate pathway or quantify the contribution of different carbon sources to the TCA cycle.[13][16]
13C3-labeled substrates like [¹³C₃]-glycerol and [¹³C₃]-propionate are particularly useful for probing specific metabolic pathways.[17][18][19] For example, [¹³C₃]-glycerol can be used to trace fatty acid esterification and gluconeogenesis.[17]
Logical Relationship: 13C Metabolic Flux Analysis
Caption: The logical flow of a 13C Metabolic Flux Analysis experiment.
Protocol 2: Dynamic 13C Labeling for Metabolic Flux Analysis
-
Cell Culture and Substrate Introduction: Culture cells to a steady state and then switch to a medium containing a ¹³C-labeled substrate.
-
Time-Course Sampling: Collect cell samples at multiple time points after the introduction of the labeled substrate.
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity and extract the intracellular metabolites.
-
LC-MS Analysis: Analyze the metabolite extracts using LC-MS to determine the mass isotopomer distributions of target metabolites.
-
Metabolic Network Modeling: Construct a metabolic network model that includes the relevant biochemical reactions.
-
Flux Quantification: Use computational software to fit the experimental isotopomer data to the metabolic model and quantify the intracellular fluxes.[20]
Drug Development: Pharmacokinetics and Metabolism
In drug development, ¹³C-labeled compounds are invaluable for studying a drug's absorption, distribution, metabolism, and excretion (ADME).[5][21][22] By synthesizing a ¹³C-labeled version of a drug candidate, researchers can administer it to preclinical models or in human microdosing studies and trace its fate in the body.[5][21]
The use of a ¹³C-labeled internal standard that is chemically identical to the drug being quantified allows for highly accurate and precise measurements of drug concentrations in biological matrices like plasma and urine.[6][7][23] This is crucial for establishing the pharmacokinetic profile of a new drug.
Furthermore, ¹³C labeling aids in the identification of drug metabolites.[21][24] By analyzing samples with mass spectrometry, metabolites containing the ¹³C label can be readily distinguished from endogenous molecules, facilitating their structural elucidation.[22]
Data Presentation: Comparison of Internal Standard Strategies
| Internal Standard Strategy | Analyte Recovery Correction | Ion Suppression Correction | Co-elution with Analyte | Cost | Overall Performance |
| No Internal Standard | Poor | Poor | N/A | Low | Poor |
| Analog Internal Standard | Fair | Fair | Variable | Moderate | Fair |
| Deuterated Internal Standard | Good | Good | Often partial separation | High | Good |
| ¹³C-Labeled Internal Standard | Excellent | Excellent | Yes | High | Excellent |
This table provides a generalized comparison of different internal standard strategies in quantitative mass spectrometry.
Part 3: The Future of Quantitative Analysis
The applications of 13C3 isotopic labeling continue to expand. In clinical proteomics, it is being used for biomarker discovery and validation.[1] In lipidomics, biologically generated ¹³C-labeled internal standards are improving the accuracy of lipid quantification.[25][26] As analytical instrumentation becomes more sensitive and computational tools more sophisticated, the precision and scope of 13C3 isotopic labeling methods will undoubtedly increase, further solidifying its role as an indispensable tool in the life sciences.
References
- 1. longdom.org [longdom.org]
- 2. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]
- 10. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 13. researchgate.net [researchgate.net]
- 14. Use of (13)C stable isotope labelling for pathway and metabolic flux analysis in Leishmania parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An Oral Load of [13C3]Glycerol and Blood NMR Analysis Detect Fatty Acid Esterification, Pentose Phosphate Pathway, and Glycerol Metabolism through the Tricarboxylic Acid Cycle in Human Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 13C-metabolic flux analysis in glycerol-assimilating strains of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 22. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identification and comparison of the urinary metabolites of [1,2,3-13C3]acrylic acid and [1,2,3-13C3]propionic acid in the rat by homonuclear 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
The Isotopic Fingerprint: A Technical Guide to the History and Application of Stable Isotope Standards in Food Analysis
Abstract
The global food supply chain, in its vast complexity, is susceptible to economically motivated adulteration and fraudulent claims of origin. Stable Isotope Ratio Analysis (SIRA) has emerged as one of the most powerful analytical techniques for verifying food authenticity, offering a definitive atomic-level fingerprint that is impervious to conventional chemical and physical tampering. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the history, foundational principles, and practical application of stable isotope standards in food analysis. We will explore the pioneering work that established this field, the evolution of international standards and instrumentation, and detailed, field-proven protocols for the analysis of key food matrices. This guide is structured to not only present methodologies but to explain the causal science behind experimental choices, ensuring a self-validating system of analysis.
A Historical Perspective: From Geochemistry to Gastronomy
The application of stable isotope analysis in food science is a relatively recent development, with its roots firmly planted in the geological and environmental sciences of the mid-20th century. The earliest use of SIRA for food authenticity can be traced back to the early 1970s, where it was employed to provide unequivocal evidence of food adulteration that was otherwise chemically and physically identical to the genuine product.[1][2]
The Pioneers and Foundational Standards
The journey of stable isotope analysis began long before its application to food. The work of scientists like Rudolph Schoenheimer in the 1930s, using deuterium (²H) and ¹⁵N as tracers, revolutionized our understanding of intermediary metabolism and laid the groundwork for future isotopic studies.[3] However, the widespread application of natural abundance stable isotope analysis awaited the development of high-precision Isotope Ratio Mass Spectrometry (IRMS).
Initially, the reference materials used for stable isotope analysis were geological or atmospheric in nature. These primary standards, against which all subsequent measurements are compared, are crucial for ensuring the global comparability of data. The most significant of these are:
-
Vienna Pee Dee Belemnite (V-PDB): A Cretaceous marine fossil from the Pee Dee Formation in South Carolina, USA, established as the international standard for carbon (δ¹³C) isotope measurements.
-
Vienna Standard Mean Ocean Water (V-SMOW): The standard for hydrogen (δ²H) and oxygen (δ¹⁸O) isotope measurements.
-
Atmospheric Air (AIR): Serves as the standard for nitrogen (δ¹⁵N) isotope measurements.
-
Vienna Canyon Diablo Troilite (V-CDT): A meteorite fragment used as the standard for sulfur (δ³⁴S) isotope measurements.
The International Atomic Energy Agency (IAEA) and the National Institute of Standards and Technology (NIST) have been instrumental in the development, certification, and distribution of these and other secondary reference materials.
The Shift to Food Matrices
While geological standards provided a crucial starting point, the complexity of food matrices necessitated the development of matrix-matched reference materials. A significant challenge in the field has been the lack of a wide variety of certified reference materials for different food types. This has historically led to difficulties in comparing data between laboratories. Organizations like the IAEA are actively working to develop and certify new food-based reference materials to address this gap.[1]
The Science of Isotopic Fractionation: Nature's Signature
The utility of stable isotope analysis in food authentication hinges on the principle of isotopic fractionation . This is the process by which physical, chemical, and biological processes alter the relative abundances of isotopes. Lighter isotopes, having weaker bonds and higher vibrational frequencies, tend to react faster and are preferentially partitioned into certain products, leaving the remaining reactants enriched in the heavier isotopes.
These fractionation effects create unique isotopic "fingerprints" in food products that are influenced by a variety of factors:
-
Geographical Location: The isotopic composition of local water (δ²H and δ¹⁸O) is influenced by latitude, altitude, and proximity to the coast. This signature is passed through the soil and into plants and animals, providing a powerful tracer of geographical origin.[4]
-
Botanical Processes: Plants are broadly categorized into three photosynthetic pathways: C3, C4, and CAM. Each pathway results in a distinct degree of ¹³C fractionation.
-
C3 Plants (e.g., wheat, rice, grapes, most fruits and vegetables) exhibit δ¹³C values typically ranging from -22‰ to -33‰.
-
C4 Plants (e.g., corn, sugarcane, sorghum) have δ¹³C values in the range of -10‰ to -14‰. This significant difference is a cornerstone for detecting the adulteration of C3-derived products (like honey) with C4-derived sugars (like high-fructose corn syrup).
-
-
Soil and Fertilization: The δ¹⁵N values in plants are influenced by the nitrogen cycle in the soil and the type of fertilizers used. Synthetic fertilizers have δ¹⁵N values close to atmospheric nitrogen (0‰), while organic fertilizers (manure, compost) have higher and more variable δ¹⁵N values. This allows for the differentiation between conventional and organic farming practices.
-
Animal Diet and Trophic Level: The principle of "you are what you eat" is fundamental to stable isotope ecology. The isotopic composition of an animal's tissues reflects its diet. There is a stepwise enrichment in ¹⁵N of approximately 3-5‰ at each trophic level, making δ¹⁵N a powerful indicator of an animal's position in the food chain.[5] Similarly, the δ¹³C of an animal's tissues reflects the δ¹³C of the plants at the base of its food web.
The Analytical Engine: Isotope Ratio Mass Spectrometry (IRMS)
The precise measurement of small variations in isotope ratios is accomplished using an Isotope Ratio Mass Spectrometer (IRMS) . While conventional mass spectrometers can identify isotopes, they lack the precision required for natural abundance studies. IRMS instruments are specifically designed for high-precision measurements of the relative abundance of isotopes.[6]
Evolution of IRMS Technology
The first dedicated IRMS instruments were developed in the mid-20th century. Early systems were large, complex, and required significant expertise to operate. The advent of continuous-flow IRMS (CF-IRMS) in the 1980s revolutionized the field. This innovation allowed for the direct coupling of sample preparation peripherals, such as an Elemental Analyzer (EA) or a Gas Chromatograph (GC), to the IRMS. This dramatically increased sample throughput and simplified the analytical process.
Modern IRMS instruments are highly automated, compact, and offer exceptional precision and sensitivity. Key performance characteristics of leading contemporary instruments are summarized in Table 1.
Table 1: Performance Specifications of Modern IRMS Instruments
| Feature | Thermo Scientific™ DELTA Q™ | Elementar isoprime precisION |
| Ionization Efficiency (CO₂) | Up to 1,100 molecules/ion (CF) | 1,100 molecules/ion (CF) |
| Mass Resolution | High resolution for excellent peak shape | 110 m/Δm (at 10% valley) |
| Number of Collectors | Up to 10 | Up to 10 |
| Software | Qtegra™ Intelligent Scientific Data Solution | lyticOS® Software Suite |
| Key Features | Net Zero carbon footprint initiative, high robustness | Compact benchtop design, Advanced Purge and Trap (APT) technology compatibility |
Experimental Protocols: A Self-Validating System
The trustworthiness of SIRA data is contingent upon meticulous and standardized analytical protocols. Each step, from sample preparation to data analysis, must be designed to prevent isotopic fractionation and ensure the integrity of the sample's original isotopic signature.
General Sample Preparation Workflow
Protocol for Honey Adulteration (AOAC Official Method 998.12)
This protocol is designed to detect the addition of C4 sugars (e.g., high-fructose corn syrup, cane sugar) to honey, a C3 product. The principle lies in comparing the δ¹³C of the bulk honey with the δ¹³C of the protein isolated from it. The protein's isotopic signature is not affected by the addition of sugar, thus serving as an internal standard.[7][8]
Methodology:
-
Protein Extraction:
-
Weigh approximately 15 g of honey into a centrifuge tube.
-
Add 3 mL of deionized water and heat at 80°C to dissolve.
-
Add 5 mL of tungstic acid solution and mix thoroughly to precipitate the protein.
-
Centrifuge at 5000 rpm for 10 minutes and discard the supernatant.
-
Wash the protein pellet with deionized water three times, centrifuging and decanting the supernatant each time.
-
Dry the protein pellet in a drying oven at 60°C.
-
-
Sample Preparation for IRMS:
-
Prepare a separate sample of the bulk honey by drying it under vacuum.
-
Weigh approximately 1-2 mg of the dried bulk honey and the extracted protein into separate tin capsules.
-
-
IRMS Analysis:
-
Analyze the encapsulated samples for δ¹³C using an Elemental Analyzer coupled to an IRMS (EA-IRMS).
-
-
Data Interpretation:
-
Calculate the difference between the δ¹³C of the protein and the δ¹³C of the bulk honey (Δδ¹³C = δ¹³C_protein - δ¹³C_honey).
-
For authentic honey, this difference should be small (typically less than 1‰). A significant negative difference indicates the addition of C4 sugars.
-
The percentage of C4 sugar adulteration can be calculated using the formula specified in the AOAC method. A value greater than 7% is considered adulterated.[7]
-
Protocol for Wine Geographical Origin (OIV-MA-AS2-12)
The geographical origin of wine can be traced through the isotopic composition of its water (δ¹⁸O and δ²H) and ethanol (δ¹³C and δ²H). The δ¹⁸O of wine water is a key parameter in official methods established by the International Organisation of Vine and Wine (OIV).[9][10][11]
Methodology:
-
Water Isotope Analysis (δ¹⁸O):
-
Pipette a known volume (e.g., 200 µL) of wine into a vial.
-
Place the open vials in a chamber filled with a CO₂ gas standard.
-
Seal the vials and place them in a temperature-controlled tray (e.g., 40°C) for a minimum of 8 hours to allow for isotopic equilibration between the water in the wine and the CO₂.
-
The equilibrated CO₂ in the headspace is then introduced into the IRMS for δ¹⁸O analysis.
-
-
Ethanol Isotope Analysis (δ¹³C):
-
Distill the ethanol from the wine sample.
-
Combust the purified ethanol to CO₂ using an EA.
-
Analyze the resulting CO₂ for δ¹³C using IRMS.
-
-
Data Interpretation:
-
The δ¹⁸O and δ²H values of the wine water are compared to a database of authentic samples from different geographical regions. These values are correlated with climatic data of the wine's purported origin.
-
The δ¹³C of the ethanol can indicate the photosynthetic pathway of the sugar source, confirming it is from grapes (a C3 plant).
-
Protocol for Meat Geographical Origin
The geographical origin of meat is determined by a multi-isotope approach (δ¹³C, δ¹⁵N, δ²H, δ¹⁸O, and sometimes δ³⁴S), as the isotopic signature of an animal's tissue is a direct reflection of the geology, climate, and agricultural practices of the region where it was raised.[4][12][13]
Methodology:
-
Sample Preparation:
-
Homogenize a sample of lean muscle tissue.
-
Freeze-dry the sample to remove all water.
-
Extract lipids from the dried sample using a solvent mixture (e.g., 2:1 chloroform:methanol), as lipids are depleted in ¹³C relative to protein and can skew the bulk tissue δ¹³C value.
-
Dry the defatted meat sample.
-
-
IRMS Analysis:
-
Weigh the dried, defatted meat powder into tin capsules for δ¹³C and δ¹⁵N analysis and into silver capsules for δ²H and δ¹⁸O analysis.
-
Analyze for δ¹³C and δ¹⁵N using EA-IRMS.
-
Analyze for δ²H and δ¹⁸O using a high-temperature conversion elemental analyzer (TC/EA) coupled to the IRMS.
-
-
Data Interpretation:
-
The multi-isotope fingerprint (δ¹³C, δ¹⁵N, δ²H, δ¹⁸O) of the unknown sample is compared to a comprehensive database of authentic meat samples from known geographical origins using multivariate statistical analysis (e.g., Principal Component Analysis, Discriminant Analysis).
-
A match between the sample's isotopic profile and a specific region in the database provides strong evidence of its origin.
-
Quantitative Data and Isotopic Fingerprints
The power of SIRA lies in the quantitative comparison of isotopic data. The following tables provide typical isotopic values for various food products, which can serve as a reference for authenticity studies.
Table 2: Typical δ¹³C and δ¹⁵N Values for Common Food Products
| Food Product | Typical δ¹³C (‰ vs V-PDB) | Typical δ¹⁵N (‰ vs AIR) | Key Applications |
| Honey (C3) | -22 to -33 | Varies with floral source | Adulteration with C4 sugars |
| Corn Syrup (C4) | -9.5 to -11.5 | N/A | Adulterant |
| Cane Sugar (C4) | -10 to -14 | N/A | Adulterant |
| Beef (Grass-fed, C3) | -22 to -28 | +3 to +7 | Geographical origin, feeding regime |
| Beef (Grain-fed, C4 corn) | -12 to -18 | +4 to +8 | Geographical origin, feeding regime |
| Cow's Milk (C3 pasture) | -25 to -30 | +3 to +6 | Geographical origin, production system |
| Coffee (Arabica) | -25 to -30 | +1 to +6 | Geographical origin |
| Olive Oil | -28 to -33 | N/A | Geographical origin |
Table 3: Typical δ¹⁸O and δ²H Values for Wine Water by Region
| Region | Typical δ¹⁸O (‰ vs VSMOW) | Typical δ²H (‰ vs VSMOW) |
| Germany | -5.0 to -1.0 | -35 to -15 |
| France | -2.0 to +2.0 | -20 to 0 |
| Italy | -1.0 to +3.0 | -15 to +10 |
| Argentina | +1.0 to +6.5 | N/A |
Note: These values are indicative and can vary based on vintage, specific location, and climatic conditions. A comprehensive and contemporary reference database is essential for accurate origin determination.
Conclusion and Future Outlook
The history of stable isotope standards in food analysis is one of continuous innovation, from the adoption of geochemical principles to the development of sophisticated analytical instrumentation and food-specific reference materials. SIRA provides an unparalleled level of confidence in verifying the authenticity and origin of food products, protecting both consumers and honest producers from fraud.
The future of the field lies in the expansion of comprehensive, publicly accessible isotopic databases for a wider variety of food commodities and geographical regions. The development of new analytical techniques, such as compound-specific isotope analysis (CSIA), which measures the isotopic composition of individual compounds within a food product, will offer even greater specificity and discriminatory power. As the global food system becomes increasingly complex, the role of stable isotope analysis as a cornerstone of food integrity will only continue to grow.
References
- 1. iaea.org [iaea.org]
- 2. How Isotope Fingerprinting Helps Verify Food Authenticity & Fight Food Fraud [thermofisher.com]
- 3. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Ratio Analysis for Assessing the Authenticity of Food of Animal Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reconstructing Hominin Diets with Stable Isotope Analysis of Amino Acids: New Perspectives and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope-ratio mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. "Origin tracing of coffee beans in Region XII of the Philippines throug" by Danielle N. Dela Fuente and Kia Mae J. Pillo [animorepository.dlsu.edu.ph]
- 11. sethnewsome.org [sethnewsome.org]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Stable isotope variation as a tool to trace the authenticity of beef - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Conversion of Nitrofurantoin to 1-Aminohydantoin: A Technical Guide for Researchers
Abstract
Nitrofurantoin, a cornerstone in the management of urinary tract infections, undergoes a complex metabolic activation pathway yielding a variety of reactive intermediates and stable metabolites. Among these, 1-aminohydantoin has emerged as a crucial biomarker for assessing nitrofurantoin use, particularly in the context of food safety and veterinary medicine. This technical guide provides an in-depth exploration of the metabolic journey from nitrofurantoin to its stable metabolite, 1-aminohydantoin. We will delve into the enzymatic and chemical transformations, present detailed experimental protocols for studying this pathway in vitro, and offer a comprehensive methodology for the analytical determination of 1-aminohydantoin in biological matrices. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of nitrofurantoin metabolism.
Introduction: The Dual Nature of Nitrofurantoin Metabolism
Nitrofurantoin is a synthetic nitrofuran antibiotic that has been in clinical use for decades.[1][2] Its efficacy is intrinsically linked to its metabolic activation within bacterial cells.[3][4] Bacterial nitroreductases convert the parent drug into highly reactive electrophilic intermediates that indiscriminately attack bacterial ribosomal proteins, DNA, and other macromolecules, leading to the inhibition of protein synthesis and ultimately, cell death.[1][5] This multi-targeted mechanism of action is a key reason for the low incidence of acquired bacterial resistance to nitrofurantoin.[5]
In mammalian systems, a similar reductive metabolism occurs, mediated by enzymes such as cytochrome P450 reductase.[6] This metabolic activation in the host is believed to be associated with the potential for adverse effects, including pulmonary and hepatic toxicity, through the generation of reactive oxygen species and electrophilic intermediates.[3]
A significant outcome of nitrofurantoin metabolism in animals is the formation of stable, tissue-bound metabolites. The most prominent of these is 1-aminohydantoin (AHD).[7] Due to its stability and persistence in tissues, AHD serves as a reliable marker for the past use of nitrofurantoin in food-producing animals.[6][7] Understanding the pathway to AHD formation is therefore critical for both toxicological assessment and the development of sensitive analytical methods for residue monitoring.
The Metabolic Pathway: From Nitro-Reduction to Hydantoin Ring Formation
The complete metabolic pathway from nitrofurantoin to 1-aminohydantoin is a multi-step process involving both enzymatic reduction and subsequent chemical rearrangements. While the precise sequence and all contributing enzymes in mammals are not fully elucidated, a scientifically plausible pathway can be postulated based on the known reactivity of nitroaromatic compounds and the identified metabolites.
The initial and critical step is the enzymatic reduction of the 5-nitro group on the furan ring. This is a sequential process likely involving nitroso and hydroxylamine intermediates.
-
Step 1: One-Electron Reduction. Mammalian nitroreductases, such as cytochrome P450 reductase, catalyze the one-electron reduction of the nitro group of nitrofurantoin to form a nitro anion radical.
-
Step 2: Formation of Nitroso and Hydroxylamine Intermediates. Further reduction of the nitro anion radical leads to the formation of nitroso and subsequently hydroxylamine intermediates. These intermediates are highly reactive.
The subsequent steps leading to the formation of 1-aminohydantoin likely involve the cleavage of the furan ring and rearrangement.
-
Step 3: Cleavage of the Azomethine Bond and Furan Ring Opening. The reactive intermediates can lead to the cleavage of the azomethine bond (-CH=N-) linking the furan ring to the hydantoin moiety. This is likely followed by the hydrolytic opening of the furan ring.
-
Step 4: Formation of 1-Aminohydantoin. The cleavage of the furan portion of the molecule results in the stable 1-aminohydantoin metabolite.
The following diagram illustrates the postulated metabolic pathway:
References
- 1. mttlab.eu [mttlab.eu]
- 2. Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 5. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
1-Amino Hydantoin-13C3 certificate of analysis
An In-depth Technical Guide to the Certificate of Analysis for 1-Amino Hydantoin-13C3
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Isotopically Labeled Standards in Quantitative Bioanalysis
In modern drug development and metabolic research, the precise quantification of analytes in complex biological matrices is paramount. Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative mass spectrometry, offering a means to correct for variability in sample preparation and instrument response.[1] The chemical and physical behavior of a SIL compound is nearly identical to its unlabeled counterpart, ensuring it tracks through extraction, derivatization, and ionization processes in a similar fashion.[2][3] this compound, a labeled analog of a key metabolite and pharmaceutical building block, serves as an indispensable tool in such studies.[4][5]
This guide provides a comprehensive technical overview of the methodologies and data integral to a Certificate of Analysis (CoA) for this compound. As a Senior Application Scientist, the intent is not merely to present data but to elucidate the scientific rationale behind the analytical techniques employed, ensuring a thorough understanding of the quality and reliability of this critical reagent.
Compound Identity and Physicochemical Properties
A foundational component of any CoA is the unambiguous identification of the material. For this compound, this is established through a combination of spectroscopic and physical data.
| Property | Value | Source |
| IUPAC Name | 1-amino-(2,4,5-13C3)1,3-diazolidine-2,4-dione | [6] |
| CAS Number | 957509-31-8 | [6][7] |
| Molecular Formula | (¹³C)₃H₅N₃O₂ | [8] |
| Molecular Weight | 118.07 g/mol | [7][8] |
| Accurate Mass | 118.0482 Da | [6][7] |
| SMILES | [13CH2]1--INVALID-LINK--N--INVALID-LINK--N1N | [6] |
| InChI | InChI=1S/C3H5N3O2/c4-6-1-2(7)5-3(6)8/h1,4H2,(H,5,7,8)/i1+1,2+1,3+1 | [6][7] |
These identifiers provide a universal language for chemists and researchers, ensuring the correct compound is being referenced. The accurate mass is particularly critical for high-resolution mass spectrometry, a core technique for both identification and quantification.
Synthesis and Isotopic Labeling Strategy
The synthesis of this compound typically involves the incorporation of ¹³C atoms from a labeled precursor. A common synthetic route to hydantoins involves the reaction of an amino acid with isocyanate, followed by cyclization.[9][10] For the ¹³C₃ labeled variant, a plausible approach is the use of ¹³C-labeled glycine or a related precursor in a multi-step synthesis.[9] Another synthetic pathway involves the condensation of semicarbazones with a haloacetic acid salt.[11][12]
The choice of placing three ¹³C atoms within the hydantoin ring provides a significant mass shift (+3 Da) from the unlabeled analog. This mass difference is ideal for mass spectrometry-based applications, as it moves the signal for the internal standard to a region of the mass spectrum with minimal background interference from the naturally occurring isotopes of the analyte.[1]
Analytical Certification: A Multi-Technique Approach
A robust Certificate of Analysis relies on a battery of analytical techniques to confirm the identity, purity, and isotopic enrichment of the standard. Each technique provides a unique and complementary piece of information, creating a self-validating system of analysis.
Structural Confirmation and Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules and for determining the position and extent of isotopic labeling.[13]
Causality of Experimental Choice: While ¹H NMR provides information on the proton environment, ¹³C NMR is indispensable for this compound. It directly probes the carbon skeleton, allowing for the confirmation that the ¹³C labels are in the expected positions within the hydantoin ring.[14][15] The coupling patterns between adjacent ¹³C atoms and between ¹³C and ¹H atoms provide further structural confirmation.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Parameters:
-
Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds to ensure quantitative signal integration.
-
Number of Scans: Sufficient to obtain a high signal-to-noise ratio (typically several thousand scans).
-
Referencing: The solvent peak (DMSO-d₆ at 39.5 ppm) is used as an internal reference.
-
-
Data Analysis: The resulting spectrum is processed (Fourier transform, phasing, and baseline correction). The chemical shifts of the signals are compared to those expected for the hydantoin ring structure. The presence of signals at chemical shifts corresponding to the C2, C4, and C5 positions of the hydantoin ring confirms the structure.
Isotopic Enrichment Calculation: The isotopic enrichment is determined by comparing the integrals of the signals from the ¹³C-labeled compound to any residual signals from the unlabeled species in a high-resolution ¹³C NMR spectrum.[16] For highly enriched materials (>98%), this can be challenging due to the low intensity of the unlabeled signals. In such cases, mass spectrometry provides a more accurate measure of isotopic purity.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical standards by separating the main compound from any impurities.[17][18]
Causality of Experimental Choice: A reversed-phase HPLC method is typically employed for polar compounds like 1-Amino Hydantoin. The use of a UV detector is appropriate as the hydantoin ring contains chromophores that absorb UV light. A purity statement of >95% by HPLC is common for such standards.[19]
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 100 µg/mL).
-
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Identity and Isotopic Purity by Mass Spectrometry (MS)
Mass spectrometry provides a highly sensitive and accurate measurement of the mass-to-charge ratio (m/z) of a molecule, confirming its elemental composition and isotopic distribution.[20]
Causality of Experimental Choice: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to confirm the elemental composition of this compound by comparing the measured accurate mass to the theoretical mass.[6] The isotopic distribution pattern is also analyzed to confirm the presence of three ¹³C atoms and to assess the isotopic purity.[21]
Experimental Protocol: LC-HRMS
-
Sample Preparation: The sample is prepared as described for the HPLC analysis.
-
Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument).
-
LC Conditions: The same chromatographic conditions as the HPLC purity analysis can be used.
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Mass Range: m/z 50-500.
-
Resolution: >10,000.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis: The mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the mass of this compound plus a proton. The measured mass is compared to the calculated theoretical mass. The isotopic distribution is examined to ensure it matches the expected pattern for a molecule containing three ¹³C atoms.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the analytical procedures used to certify this compound.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. NULL [szabo-scandic.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C3H5N3O2 | CID 16212184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Aminohydantoin 13C3 (2,4,5 13C3) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 8. scbt.com [scbt.com]
- 9. openmedscience.com [openmedscience.com]
- 10. Hydantoin synthesis [organic-chemistry.org]
- 11. WO1997019930A1 - Process for producing 1-aminohydantoin - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. epic.awi.de [epic.awi.de]
- 17. butterworth-labs.co.uk [butterworth-labs.co.uk]
- 18. applications.emro.who.int [applications.emro.who.int]
- 19. This compound | CAS 957509-31-8 | LGC Standards [lgcstandards.com]
- 20. ckisotopes.com [ckisotopes.com]
- 21. researchgate.net [researchgate.net]
The Gold Standard of Quantification: A Technical Guide to the Theoretical Advantages of ¹³C-Labeled Internal Standards
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of quantitative analysis, particularly within the realms of drug development and clinical research, the pursuit of accuracy and precision is paramount. The use of internal standards (IS) in mass spectrometry-based bioanalysis is a cornerstone of robust and reliable quantification. This guide provides an in-depth exploration of the theoretical and practical advantages of utilizing carbon-13 (¹³C) labeled internal standards. We will delve into the fundamental physicochemical properties that set ¹³C-labeled compounds apart, leading to their superior performance in mitigating analytical variability. This document will serve as a technical resource, elucidating why ¹³C-labeled internal standards are widely regarded as the gold standard for generating high-quality, defensible data in regulated environments.
The Foundation: Understanding Stable Isotope Labeled Internal Standards
What are Internal Standards and Why are They Essential?
Internal standards are compounds of a known concentration that are added to samples prior to analysis.[1] Their primary function is to correct for the variability inherent in the analytical process, from sample preparation to instrumental analysis.[2] An ideal internal standard should mimic the analyte of interest as closely as possible in its chemical and physical properties.[3] This ensures that any losses during extraction, or fluctuations in instrument response, affect both the analyte and the internal standard to the same extent.[1] The ratio of the analyte's response to the internal standard's response is then used for quantification, which significantly improves the accuracy and precision of the results.[1]
Introduction to Stable Isotope Labeling
Stable isotope labeling involves the incorporation of a non-radioactive, heavy isotope of an element into a molecule. Common stable isotopes used in bioanalysis include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[4] The resulting stable isotope-labeled (SIL) internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[5]
The ¹³C Isotope: Fundamental Properties
Carbon-13 is a naturally occurring, stable isotope of carbon. While the vast majority of carbon is the lighter ¹²C isotope, ¹³C is present at a natural abundance of approximately 1.1%. The key advantage of using ¹³C for isotopic labeling lies in its fundamental properties. The addition of a neutron to create a ¹³C nucleus results in a mass change with negligible impact on the molecule's chemical properties, such as its polarity, pKa, and three-dimensional structure. This near-identical physicochemical profile is the basis for the superior performance of ¹³C-labeled internal standards.
Core Theoretical Advantages of ¹³C-Labeled Internal Standards
Near-Perfect Co-elution with the Analyte
In liquid chromatography-mass spectrometry (LC-MS), the ability of the internal standard to co-elute with the analyte is critical for accurate quantification.[6] Because ¹³C-labeled internal standards have virtually identical physicochemical properties to their unlabeled counterparts, they exhibit the same retention time in chromatographic separations.[3] This is in stark contrast to deuterium-labeled standards, where the replacement of hydrogen with the heavier deuterium isotope can alter the molecule's lipophilicity, leading to a chromatographic shift.[7][8] This separation can result in the analyte and the internal standard being subjected to different degrees of matrix effects, compromising the accuracy of the results.[6]
Unparalleled Mitigation of Matrix Effects
Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting components from the sample matrix, are a major challenge in LC-MS/MS bioanalysis.[9] The most effective way to compensate for these effects is to use an internal standard that experiences the same ionization suppression or enhancement as the analyte.[5] The near-perfect co-elution of ¹³C-labeled internal standards ensures that both the analyte and the internal standard pass through the ion source of the mass spectrometer at the same time, subjecting them to the same matrix effects.[9] This co-elution is crucial for accurate and precise quantification, especially in complex biological matrices.[6]
References
- 1. scispace.com [scispace.com]
- 2. foodriskmanagement.com [foodriskmanagement.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. graphviz.org [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ukisotope.com [ukisotope.com]
- 8. web.mit.edu [web.mit.edu]
- 9. spin.atomicobject.com [spin.atomicobject.com]
spectral properties of 1-Amino Hydantoin-13C3
An In-depth Technical Guide to the Spectral Properties of 1-Amino Hydantoin-¹³C₃
Abstract
This technical guide provides a comprehensive overview of the predicted and theoretical spectral properties of 1-Amino Hydantoin-¹³C₃, an isotopically labeled derivative of 1-Aminohydantoin. Designed for researchers, scientists, and professionals in drug development and metabolomics, this document elucidates the characteristic spectral features across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The incorporation of three ¹³C atoms into the hydantoin core provides a distinct spectroscopic signature, making it an ideal internal standard for quantitative analyses and a valuable tool in metabolic flux studies. This guide offers not only predicted spectral data but also detailed, field-proven experimental protocols for data acquisition and interpretation, explaining the causal science behind methodological choices.
Introduction: The Rationale for ¹³C₃ Isotopic Labeling
1-Aminohydantoin is an imidazolidine-2,4-dione derivative that serves as a key synthetic precursor and metabolite.[1] In advanced biomedical and pharmaceutical research, the quantification of such small molecules in complex biological matrices is a significant challenge. Isotopic labeling, particularly with stable isotopes like ¹³C, offers a powerful solution.[2]
The subject of this guide, 1-Amino Hydantoin-¹³C₃ (IUPAC name: 1-amino-(2,4,5-¹³C₃)1,3-diazolidine-2,4-dione), is strategically labeled at all three carbon positions of the hydantoin ring.[3] This labeling strategy is deliberate and confers several analytical advantages:
-
Mass Spectrometry (MS): The intentional mass shift of +3 Daltons relative to the unlabeled analogue allows for clear differentiation from endogenous compounds and chemical noise, significantly improving the signal-to-noise ratio in complex samples. It also enables the development of robust internal standards for quantitative LC-MS assays.[4][5]
-
Nuclear Magnetic Resonance (NMR): ¹³C labeling dramatically enhances the sensitivity of ¹³C NMR experiments, transforming the analysis from a time-consuming endeavor at natural abundance to a highly efficient process.[6][7] It provides unambiguous confirmation of the carbon skeleton and allows for the study of molecular conformation and dynamics through the analysis of ¹³C-¹³C and ¹³C-¹H coupling constants.[8][9]
This guide will dissect the expected spectral outcomes of this labeling strategy, providing a predictive framework for researchers utilizing this compound.
Molecular Structure and Labeled Positions
The core structure consists of a five-membered imidazolidine-2,4-dione ring. In 1-Amino Hydantoin-¹³C₃, the carbons at positions 2, 4, and 5 are substituted with their ¹³C isotopes.
Caption: Molecular structure of 1-Amino Hydantoin with ¹³C₃ labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for confirming the structural integrity and isotopic enrichment of 1-Amino Hydantoin-¹³C₃. The large chemical shift dispersion of ¹³C NMR makes it particularly advantageous for analyzing the carbon framework.[6]
Predicted ¹³C NMR Spectrum
A proton-decoupled ¹³C NMR spectrum will be remarkably simple and informative. Instead of the very low-intensity signals expected from a natural abundance sample, the spectrum will be dominated by three intense singlets corresponding to the labeled positions.
-
¹³C5 (Methylene Carbon): Based on data from unlabeled 1-aminohydantoin hydrochloride, the CH₂ carbon appears around 55.9 ppm.[10] In the ¹³C₃-labeled compound, this signal is expected in a similar region, ~50-60 ppm.
-
¹³C2 & ¹³C4 (Carbonyl Carbons): The two carbonyl carbons will appear significantly downfield. In similar hydantoin structures, these peaks are found in the 155-175 ppm range.[8] They will likely be two distinct, sharp signals.
A key feature to look for will be ¹³C-¹³C coupling , which will manifest as small satellite peaks or resolved splittings if a high-resolution spectrum is acquired without decoupling, providing direct evidence of the connectivity between the labeled carbons.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides complementary information and confirms the positions of the isotopic labels through heteronuclear coupling.
-
H5 (Methylene Protons): The two protons on C5 will be the most revealing feature. In an unlabeled compound, they would appear as a singlet. However, due to their direct attachment to a ¹³C nucleus, this signal will be split into a large doublet by the one-bond coupling constant (¹J_CH ). This coupling is typically in the range of 125-150 Hz .[8] The presence of this large doublet is definitive proof of labeling at the C5 position.
-
H3 (Amide Proton): The proton on N3 is expected to show a broad signal, characteristic of amide protons.
-
NH₂ (Amino Protons): The two protons of the amino group will also likely appear as a broad singlet.
Experimental Protocol: NMR Data Acquisition
This protocol ensures the acquisition of high-quality data for structural confirmation.
-
Sample Preparation: Dissolve 5-10 mg of 1-Amino Hydantoin-¹³C₃ in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.[11] DMSO-d₆ is often preferred as it allows for the observation of exchangeable NH and NH₂ protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹³C NMR Acquisition:
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Relaxation Delay (d1): 2 seconds. A shorter delay is acceptable due to the high concentration of ¹³C.[12]
-
Number of Scans: 128-256 scans for excellent signal-to-noise.
-
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse ¹H experiment (e.g., zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32 scans.
-
-
2D Correlation Spectra (Optional but Recommended):
-
Acquire a ¹H-¹³C HSQC spectrum to unambiguously correlate the H5 protons with the C5 carbon.
-
Acquire a ¹H-¹³C HMBC spectrum to confirm long-range correlations, for example, from the H5 protons to the C4 carbonyl carbon.
-
Caption: Recommended workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and isotopic purity of the labeled compound.
Predicted Mass Spectrum
High-resolution mass spectrometry (HRMS), for instance using an Orbitrap or FT-ICR instrument, is required to resolve the isotopic peaks accurately.[13]
-
Molecular Ion: The exact monoisotopic mass of 1-Amino Hydantoin-¹³C₃ (C₃H₅N₃O₂) is 118.04824092 Da .[3]
-
Expected Adducts: In electrospray ionization (ESI) positive mode, the primary ion observed will be the protonated molecule, [M+H]⁺ , with an expected m/z of 119.0555 . In negative mode, the deprotonated molecule, [M-H]⁻ , would be observed at m/z 117.0410 .
-
Isotopic Pattern: Unlike its unlabeled counterpart, which would have a prominent ¹²C₃ peak and a small M+1 peak, the base peak for 1-Amino Hydantoin-¹³C₃ is the fully labeled molecule. This provides an unmistakable signature that distinguishes it from background interference.[4]
Predicted Fragmentation
Tandem MS (MS/MS) can be used to generate characteristic fragment ions for structural confirmation and for developing selective quantitative methods like Multiple Reaction Monitoring (MRM). A plausible fragmentation pathway involves the loss of HNCO from the hydantoin ring.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile with 0.1% formic acid for positive mode analysis.[14]
-
Chromatography: Use a C18 reverse-phase column with a water/acetonitrile gradient to ensure the compound is separated from any potential impurities.
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.
-
Full Scan Analysis: Acquire data over a mass range of m/z 50-250 to observe the parent ion.
-
MS/MS Analysis: Select the precursor ion (e.g., m/z 119.0555) and apply collision energy (e.g., 10-30 eV) to generate a fragmentation spectrum.
-
Vibrational and Electronic Spectroscopy
Predicted Fourier-Transform Infrared (FTIR) Spectrum
FTIR spectroscopy is useful for identifying the key functional groups within the molecule.
-
N-H Stretching: Expect broad bands in the 3100-3400 cm⁻¹ region corresponding to the N-H bonds of the amide and amino groups.[11]
-
C-H Stretching: A band corresponding to the methylene C-H stretch will appear just below 3000 cm⁻¹.
-
C=O Stretching (Carbonyls): This is a key diagnostic region. Hydantoins typically show two distinct, strong absorption bands for the C2=O and C4=O groups, generally in the range of 1700-1780 cm⁻¹.[11][15]
-
Effect of ¹³C Labeling: The substitution of ¹²C with the heavier ¹³C isotope will cause a slight redshift (shift to lower wavenumber) in the vibrations involving these atoms, particularly the C=O stretches. This shift, though small (typically a few cm⁻¹), is a direct consequence of the isotopic substitution.
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly on the ATR crystal.[11]
-
Instrumentation: A standard FTIR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Background: Perform a background scan with a clean, empty ATR crystal and subtract it from the sample spectrum.
-
Predicted UV-Visible (UV-Vis) Spectrum
UV-Vis spectroscopy probes the electronic transitions within the molecule.
-
Expected Absorption: Hydantoin derivatives typically exhibit absorption maxima (λmax) at wavelengths below 240 nm.[11] These absorptions are attributed to n→π* transitions of the carbonyl chromophores.
-
Effect of ¹³C Labeling: Isotopic substitution of carbon atoms has a negligible effect on the electronic energy levels of the molecule. Therefore, the UV-Vis spectrum of 1-Amino Hydantoin-¹³C₃ is expected to be virtually identical to that of its unlabeled analog.
Summary of Predicted Spectral Data
The following table consolidates the key predicted spectral data for 1-Amino Hydantoin-¹³C₃, providing a quick reference for analytical verification.
| Spectroscopic Technique | Feature | Predicted Value / Observation | Justification / Key Identifier |
| ¹³C NMR | δ C5 (CH₂) | ~50 - 60 ppm | Methylene carbon in a heterocyclic ring.[10] |
| δ C2, C4 (C=O) | ~155 - 175 ppm | Carbonyl carbons in a hydantoin ring.[8] | |
| ¹H NMR | δ H5 (CH₂) | ~3.5 - 4.5 ppm | Protons adjacent to a nitrogen atom. |
| ¹J_CH Coupling | ~125 - 150 Hz | Large doublet splitting confirms ¹³C label at C5.[8] | |
| δ NH, NH₂ | ~7.0 - 9.0 ppm | Exchangeable amide/amino protons. | |
| HRMS (ESI+) | [M+H]⁺ (m/z) | 119.0555 | Confirms molecular formula and isotopic labeling.[3] |
| FTIR | ν (N-H) | 3100 - 3400 cm⁻¹ | Amide and amine N-H stretches.[11] |
| ν (C=O) | 1700 - 1780 cm⁻¹ | Two distinct carbonyl bands, characteristic of hydantoins.[11] | |
| UV-Vis | λmax | < 240 nm | n→π* electronic transitions of carbonyl groups.[11] |
Conclusion
1-Amino Hydantoin-¹³C₃ is a purpose-built analytical tool whose spectral properties are dominated by the presence of three ¹³C isotopes. The definitive identifiers for this compound are: (1) three intense signals in the ¹³C NMR spectrum, (2) a large ¹J_CH coupling constant (~125-150 Hz) splitting the methylene proton signal in the ¹H NMR spectrum, and (3) a molecular ion peak in high-resolution mass spectrometry corresponding to a mass of 118.048 Da. The protocols and predictive data contained within this guide provide a robust framework for the unambiguous identification, purity assessment, and effective utilization of this valuable isotopically labeled compound in demanding research applications.
References
- 1. 1-Aminohydantoin | C3H5N3O2 | CID 72823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ckisotopes.com [ckisotopes.com]
- 3. 1-Amino Hydantoin-13C3 | C3H5N3O2 | CID 16212184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 7. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openmedscience.com [openmedscience.com]
- 9. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound solution – CRM LABSTANDARD [crmlabstandard.com]
- 15. Infrared studies of hydantoin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: 1-Amino Hydantoin-¹³C₃ as an Internal Standard in Bioanalytical Methods
Introduction: The Critical Role of Internal Standards in Quantitative Bioanalysis
In the landscape of drug development and safety assessment, the accurate quantification of drug metabolites in complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical studies due to its high sensitivity and selectivity.[1][2] However, the accuracy and precision of LC-MS/MS data can be significantly influenced by several factors, including sample preparation variability, matrix effects, and instrument fluctuations.[3][4] To mitigate these sources of error, the use of an internal standard (IS) is a well-established and highly recommended practice.[5][6]
An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be differentiated by the mass spectrometer.[7] Stable isotope-labeled (SIL) analogues of the analyte are considered the "gold standard" for use as internal standards because they exhibit nearly identical chromatographic behavior and ionization efficiency to the analyte, allowing for effective correction of matrix effects and other sources of variability.[1][8] 1-Amino Hydantoin-¹³C₃ is a SIL internal standard for 1-Aminohydantoin, a major metabolite of the antibiotic nitrofurantoin.[9][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-Amino Hydantoin-¹³C₃ as an internal standard in quantitative bioanalytical methods.
Physicochemical Properties of 1-Amino Hydantoin-¹³C₃
Understanding the physicochemical properties of both the analyte and the internal standard is crucial for method development. 1-Amino Hydantoin-¹³C₃ is structurally identical to 1-Aminohydantoin, with the exception of the incorporation of three ¹³C isotopes.[11][12] This mass difference allows for their distinct detection by the mass spectrometer, while their shared structural properties ensure they behave similarly during sample processing and analysis.
| Property | Value | Source |
| Chemical Formula | (¹³C)₃H₅N₃O₂ | [12] |
| Molecular Weight | 118.07 g/mol | [12] |
| Exact Mass | 118.04824092 Da | [11] |
| CAS Number | 957509-31-8 | [12] |
| Appearance | Solid | N/A |
| Solubility | Soluble in Acetonitrile, DMSO, and Methanol (Slightly) | [13] |
Protocol for Preparation of Standard and Working Solutions
Accurate and consistent preparation of stock and working solutions is fundamental to the reliability of the entire analytical method.[14] The following protocol outlines the steps for preparing solutions of 1-Amino Hydantoin-¹³C₃.
Materials:
-
1-Amino Hydantoin-¹³C₃ certified reference material
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Polypropylene storage vials
Procedure:
-
Stock Solution Preparation (e.g., 100 µg/mL):
-
Allow the 1-Amino Hydantoin-¹³C₃ vial to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount (e.g., 1 mg) of 1-Amino Hydantoin-¹³C₃ using a calibrated analytical balance.
-
Quantitatively transfer the weighed standard to a Class A volumetric flask (e.g., 10 mL).
-
Add a small amount of acetonitrile or methanol to dissolve the solid.
-
Once dissolved, bring the flask to volume with the same solvent.
-
Cap the flask and invert it multiple times to ensure homogeneity.
-
Transfer the stock solution to a clearly labeled polypropylene vial for storage. Store at -20°C or as recommended by the supplier.[10]
-
-
Intermediate and Working Solution Preparation:
-
Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the primary stock solution with the appropriate solvent (typically the mobile phase or a compatible solvent mixture).
-
From the intermediate stock, prepare the final working internal standard solution at a concentration that will yield a consistent and appropriate response in the mass spectrometer when added to the samples. The optimal concentration should be determined during method development.[7]
-
For example, to prepare a 100 ng/mL working solution, dilute 100 µL of the 10 µg/mL intermediate solution to a final volume of 10 mL with the chosen diluent.
-
General Bioanalytical Workflow
The following diagram illustrates a typical workflow for a bioanalytical method utilizing an internal standard for the quantification of an analyte in a biological matrix.
Caption: A typical bioanalytical workflow from sample preparation to final result.
Method Validation: Ensuring a Self-Validating System
A robust bioanalytical method must be validated to demonstrate its reliability for its intended purpose.[15][16] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidance on method validation.[17][18] The use of a SIL internal standard like 1-Amino Hydantoin-¹³C₃ is a cornerstone of a self-validating system, as it helps to ensure the accuracy and precision of the results.[5]
Key Validation Parameters:
-
Selectivity and Specificity: The method must be able to differentiate and quantify the analyte and internal standard from endogenous components in the matrix and other potential interferences.[17] This is typically assessed by analyzing at least six different sources of blank matrix.
-
Calibration Curve: The relationship between the analyte/IS peak area ratio and the analyte concentration should be established. A calibration curve should consist of a blank, a zero standard (with IS), and at least six non-zero standards.[5]
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) of the method are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in multiple replicates. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration.[5]
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard must be evaluated.[1] The use of a SIL internal standard is the most effective way to correct for matrix effects, as both the analyte and the IS are affected similarly.[8]
-
Stability: The stability of the analyte and internal standard in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) must be established.[17]
The Logic of Internal Standard Correction
The fundamental principle behind using a stable isotope-labeled internal standard is that it experiences the same analytical variations as the analyte. By calculating the ratio of the analyte's response to the internal standard's response, these variations are effectively canceled out.[4]
Caption: How an internal standard corrects for analytical variability.
Troubleshooting Internal Standard Variability
While 1-Amino Hydantoin-¹³C₃ is an ideal internal standard, variability in its response can still occur. A consistent IS response across all samples in an analytical run is expected.[19] Significant variability can indicate underlying issues with the method.[3] The FDA has provided guidance on evaluating internal standard responses.[20][21]
Common Causes and Solutions:
| Issue | Potential Cause | Troubleshooting Steps |
| Random High/Low IS Response | Inconsistent pipetting of IS, splashing during sample transfer, incomplete reconstitution.[3] | Review and retrain on sample preparation techniques. Ensure thorough vortexing after IS addition and reconstitution. |
| Drifting IS Response | Gradual changes in MS source conditions (e.g., dirty source, temperature fluctuations), LC column degradation.[3] | Clean the MS source. Check for leaks in the LC system. Equilibrate the column thoroughly. |
| Consistently Low IS Response in Study Samples vs. Standards | Significant matrix suppression in study samples not fully compensated for, issues with sample collection or storage leading to degradation.[20] | Investigate matrix effects from different patient populations. Re-evaluate sample extraction efficiency. Assess long-term stability. |
| No IS Peak | Failure to add IS to the sample, autosampler malfunction (e.g., air bubble in the syringe).[3] | Review sample preparation steps. Check autosampler for proper operation. |
Conclusion
The use of 1-Amino Hydantoin-¹³C₃ as an internal standard is a critical component in the development of robust and reliable bioanalytical methods for the quantification of 1-Aminohydantoin. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the analyte, providing effective correction for a variety of analytical errors, most notably matrix effects. By following the detailed protocols and understanding the principles outlined in this guide, researchers can develop high-quality, validated analytical methods that meet regulatory expectations and produce accurate, reproducible data essential for advancing drug development and ensuring patient safety.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Internal standard - Wikipedia [en.wikipedia.org]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1-Aminohydantoin-13C3 | ProkaGENOMICS [prokagenomics.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 1-Amino Hydantoin-13C3 | C3H5N3O2 | CID 16212184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. 1-AMINOHYDANTOIN | 6301-02-6 [chemicalbook.com]
- 14. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 15. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ema.europa.eu [ema.europa.eu]
- 18. fda.gov [fda.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. fda.gov [fda.gov]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
Application Note: A Validated LC-MS/MS Protocol for the Definitive Quantification of 1-Aminohydantoin Using a Stable Isotope-Labeled Internal Standard
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Precision in Food Safety Analytics
The prohibition of nitrofuran antibiotics, such as nitrofurantoin, in food-producing animals stems from significant concerns over their potential carcinogenic and mutagenic effects on human health.[1][2] Following administration, nitrofurans are rapidly metabolized, and their residues become covalently bound to tissue proteins. These tissue-bound metabolites are highly stable, making them ideal markers for detecting the illegal use of these drugs long after the parent compound has been eliminated.[3][4]
1-Aminohydantoin (AHD) is the characteristic tissue-bound metabolite of nitrofurantoin.[4][5] However, the direct analysis of AHD in complex biological matrices like animal tissue or seafood is fraught with challenges due to its high polarity and low molecular weight, which result in poor retention on conventional reversed-phase liquid chromatography (LC) columns and inefficient ionization for mass spectrometry (MS).[5] To overcome these limitations, a pre-analytical derivatization step is employed, most commonly using 2-nitrobenzaldehyde (2-NBA). This reaction converts AHD into its nitrophenyl derivative (NPAHD), a larger, more hydrophobic molecule with significantly improved chromatographic and mass spectrometric properties.[3][5]
For accurate and reliable quantification, which is essential for regulatory compliance and food safety enforcement, the use of a stable isotope-labeled internal standard (SIL-IS) is the undisputed gold standard in LC-MS/MS analysis.[6][7] 1-Amino Hydantoin-¹³C₃ (AHD-¹³C₃) serves as the ideal SIL-IS for AHD analysis. By incorporating three ¹³C atoms, it is chemically identical to the native analyte but mass-shifted, ensuring it co-elutes chromatographically and experiences the same effects of sample preparation, extraction recovery, and matrix-induced ion suppression or enhancement.[8][9] This application note provides a comprehensive, field-proven protocol for the robust quantification of AHD in biological matrices using AHD-¹³C₃ and LC-MS/MS, grounded in the principles of isotope dilution analysis.
The Principle of Isotope Dilution: Ensuring Analytical Trustworthiness
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known quantity of an isotopically enriched standard (the SIL-IS) to a sample before any processing occurs.[10] The SIL-IS acts as a chemical and physical mimic of the endogenous analyte throughout the entire analytical workflow.
The core principle is that any physical or chemical loss experienced by the native analyte during sample preparation (e.g., incomplete extraction, degradation) will be matched by a proportional loss of the SIL-IS. Similarly, any variations in instrument response (e.g., injection volume differences, ion source fluctuations) will affect both the analyte and the SIL-IS equally.[8][11] The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass difference. Quantification is therefore based on the ratio of the signal from the native analyte to the signal from the SIL-IS, which remains constant despite variations in absolute signal intensity. This approach effectively cancels out most sources of analytical error, leading to superior accuracy and precision, a requirement stipulated by major regulatory bodies like the FDA and EMA.[6][10]
Caption: A diagram illustrating the isotope dilution workflow.
Experimental Protocols
This section details the step-by-step methodology for the analysis of 1-Aminohydantoin (AHD) in animal tissue.
Materials and Reagents
| Reagent / Material | Grade | Supplier |
| 1-Aminohydantoin (AHD) | Analytical Standard | Sigma-Aldrich or equivalent |
| 1-Amino Hydantoin-¹³C₃ (AHD-¹³C₃) | Isotopic Standard | Witega or equivalent[4][9] |
| 2-Nitrobenzaldehyde (2-NBA) | ≥98% | Sigma-Aldrich or equivalent |
| Hydrochloric Acid (HCl) | ACS Grade | Fisher Scientific or equivalent |
| Ethyl Acetate | HPLC Grade | Biosolve or equivalent[12] |
| Methanol (MeOH) | LC-MS Grade | Honeywell or equivalent |
| Acetonitrile (ACN) | LC-MS Grade | Honeywell or equivalent |
| Formic Acid | LC-MS Grade | ROE Scientific Inc. or equivalent |
| Ammonium Acetate | LC-MS Grade | Merck or equivalent |
| Water | Type I / LC-MS Grade | Millipore Milli-Q or equivalent |
| Polypropylene Centrifuge Tubes | 50 mL | Sarstedt or equivalent |
Preparation of Standard and Working Solutions
Proper preparation of standards is critical for accurate quantification.
-
Primary Stock Solutions (100 µg/mL):
-
Accurately weigh approximately 10 mg of AHD and AHD-¹³C₃ into separate 100 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. These solutions should be stored at -20°C and are typically stable for at least one year.[9]
-
-
Intermediate Working Solutions (1 µg/mL):
-
Dilute the primary stock solutions 1:100 with methanol to create intermediate working solutions of the analyte (AHD) and the internal standard (AHD-¹³C₃).[13]
-
-
Calibration Curve Standards (0.25 - 10 ng/mL):
-
Prepare a series of calibration standards by spiking appropriate volumes of the AHD intermediate solution into a blank matrix extract. This range is typical, but should be adjusted based on the expected concentration levels and instrument sensitivity.
-
| Calibration Level | Concentration (ng/mL) |
| CAL 1 | 0.25 |
| CAL 2 | 0.5 |
| CAL 3 | 1.0 |
| CAL 4 | 2.5 |
| CAL 5 | 5.0 |
| CAL 6 | 10.0 |
-
Internal Standard Spiking Solution (e.g., 50 ng/mL):
-
Prepare a spiking solution of AHD-¹³C₃ by diluting the intermediate stock solution. The final concentration in the sample should be chosen to be in the mid-range of the calibration curve (e.g., 2.5 ng/mL).
-
Sample Preparation: Hydrolysis, Derivatization, and Extraction
This multi-step process is designed to release the protein-bound AHD, derivatize it for analysis, and isolate it from the complex matrix.
Caption: A diagram of the sample preparation workflow.
Step-by-Step Protocol:
-
Homogenization: Weigh 2.0 ± 0.1 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.[2]
-
Internal Standard Spiking: Add a precise volume of the AHD-¹³C₃ internal standard spiking solution to all samples, calibration standards, and quality controls.
-
Hydrolysis and Derivatization: Add 5 mL of 0.125 M HCl and 200 µL of a 50 mM solution of 2-NBA in DMSO.[4] The acidic conditions facilitate the hydrolysis of the covalent bond between the AHD metabolite and tissue proteins, releasing it into the solution. Simultaneously, the 2-NBA reacts with the primary amino group of the released AHD.
-
Incubation: Vortex the tubes thoroughly and place them in an incubator or water bath overnight (approximately 16 hours) at 37°C.[1] This extended incubation ensures the complete release and derivatization of the metabolite.
-
Neutralization: Cool the samples to room temperature. Adjust the pH to approximately 7.4 by adding a buffer solution, such as 0.1 M K₂HPO₄, and if necessary, small amounts of NaOH.[4][14] This step is crucial for efficient subsequent extraction.
-
Liquid-Liquid Extraction (LLE): Add 5 mL of ethyl acetate, cap the tubes, and vortex vigorously for 1 minute. Centrifuge to separate the layers. Transfer the upper organic layer (ethyl acetate) to a clean tube. Repeat the extraction process with another 5 mL of ethyl acetate and combine the organic layers.[12]
-
Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dry residue in a known volume (e.g., 500 µL) of the initial LC mobile phase (e.g., 90% Mobile Phase A). Vortex to dissolve the residue and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series, Waters ACQUITY UPLC, or equivalent |
| Column | Waters Symmetry C18 (2.1 x 150 mm, 3.5 µm) or equivalent[12] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | 10% B to 90% B over 10 min, hold for 2 min, return to initial |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Condition |
| MS System | Triple Quadrupole (e.g., Sciex API 4000, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | +4.5 kV |
| Source Temp. | 500°C |
| Nebulizing Gas | 3.0 L/min |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for NPAHD and its ¹³C₃-Isotopologue
The derivatization with 2-NBA adds a nitrophenyl group, forming the NPAHD molecule, which is then monitored by the mass spectrometer.
Caption: A diagram illustrating the derivatization reaction.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| NPAHD (from AHD) | 249.1 | 134.1 | 18 |
| NPAHD (Qualifier) | 249.1 | 205.1 | 12 |
| NP-AHD-¹³C₃ (IS) | 252.1 | 134.1 | 18 |
Note: The product ion at m/z 134.1 corresponds to the 2-nitrobenzylidene fragment. Since the isotopic labels are on the hydantoin ring, this fragment has the same mass for both the analyte and the internal standard. The precursor ion mass shift of +3 Da confirms the identity of the internal standard.
Conclusion
The protocol described provides a highly selective, sensitive, and robust method for the quantification of the nitrofurantoin metabolite 1-Aminohydantoin in complex biological matrices. The cornerstone of this method's accuracy and reliability is the use of the stable isotope-labeled internal standard, 1-Amino Hydantoin-¹³C₃. By compensating for variations in sample preparation and instrument response, AHD-¹³C₃ ensures that the analytical data meets the stringent requirements for regulatory food safety monitoring and bioanalytical studies. This approach provides the high degree of confidence necessary for researchers, scientists, and drug development professionals to make informed decisions based on trustworthy quantitative results.
References
- 1. spectroscopyworld.com [spectroscopyworld.com]
- 2. pepolska.pl [pepolska.pl]
- 3. agilent.com [agilent.com]
- 4. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vliz.be [vliz.be]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 14. shimadzu.com [shimadzu.com]
acid hydrolysis protocol for bound nitrofuran metabolites
Application Note & Protocol
Topic: Acid Hydrolysis and Derivatization of Bound Nitrofuran Metabolites for LC-MS/MS Analysis Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Nitrofuran Residues
Nitrofuran antibiotics are a class of synthetic, broad-spectrum antimicrobial agents once widely used in veterinary medicine to treat and prevent diseases in food-producing animals.[1][2] However, due to significant concerns regarding their potential carcinogenicity and mutagenicity, their use in animal agriculture has been prohibited in many jurisdictions, including the European Union.[1][3][4] Enforcing this ban requires robust and sensitive analytical methods to monitor for their illegal use.
The primary analytical challenge stems from the drugs' own pharmacology. After administration, parent nitrofuran compounds are metabolized so rapidly that they become undetectable in animal tissues within hours.[5][6] Instead, they form stable metabolites that covalently bind to tissue macromolecules like proteins.[2][5][6] These "bound" residues are not directly extractable and can persist for weeks, serving as crucial markers of nitrofuran use.[6][7]
This guide provides a detailed, scientifically-grounded protocol for the essential steps of acid-catalyzed hydrolysis to release these bound metabolites, followed by their simultaneous chemical derivatization. This process is fundamental for enabling reliable and sensitive quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the confirmatory method of choice for regulatory compliance.[8]
The Scientific Rationale: Causality Behind the Protocol
A robust analytical method is built on understanding the "why" behind each step. The protocol for nitrofuran metabolites is a classic example of sample transformation to overcome analytical hurdles.
Why Hydrolysis is Necessary
The covalent bonds between nitrofuran metabolites and tissue proteins render them analytically invisible to standard extraction techniques.[2][9] To analyze these markers, the bonds must first be broken. This is achieved through a mild acid hydrolysis, typically using hydrochloric acid (HCl). The acidic conditions catalyze the cleavage of the protein-metabolite bond, liberating the free metabolite into the solution for subsequent derivatization and extraction.[10]
The Critical Role of Derivatization
While hydrolysis frees the metabolites, their direct analysis by LC-MS/MS is often hampered by poor sensitivity due to their low molecular weight and nonspecific fragmentation patterns.[2] To overcome this, a derivatization step is employed, most commonly using 2-nitrobenzaldehyde (2-NBA).[6][7][9][11] This reaction serves several key purposes:
-
Increases Molecular Weight: The addition of the nitrophenyl group significantly increases the mass of the analyte, moving it to a cleaner region of the mass spectrum.[1]
-
Improves Chromatographic Properties: The derivatized product is more hydrophobic, leading to better retention and separation on reverse-phase LC columns.[1]
-
Enhances Ionization Efficiency: The resulting structure often shows improved ionization in the mass spectrometer source, boosting signal intensity.[1][2]
The reaction involves the condensation of the aldehyde group of 2-NBA with the primary amine group of the metabolite, forming a stable Schiff base (imine), as illustrated below.[1]
Diagram: Derivatization of Nitrofuran Metabolites
Caption: Reaction of a nitrofuran metabolite with 2-nitrobenzaldehyde (2-NBA).
Key Metabolites as Regulatory Markers
The analysis focuses on detecting the specific, stable metabolites corresponding to the four main parent nitrofurans.[12] Newer methods have expanded this scope to include metabolites of other nitrofurans as well.[5][13]
| Parent Nitrofuran | Marker Metabolite (Abbreviation) |
| Furazolidone | 3-amino-2-oxazolidinone (AOZ) |
| Furaltadone | 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) |
| Nitrofurantoin | 1-aminohydantoin (AHD) |
| Nitrofurazone | Semicarbazide (SEM) |
Experimental Workflow Overview
The entire process, from sample preparation to final analysis, follows a logical sequence designed to ensure accuracy and reproducibility. The use of isotopically labeled internal standards, added at the very beginning of the procedure, is critical for compensating for any analyte loss during the multi-step workflow and for correcting matrix-related signal suppression or enhancement.[14]
Diagram: Overall Experimental Workflow
Caption: High-level workflow for nitrofuran metabolite analysis.
Detailed Step-by-Step Protocol: Conventional Overnight Method
This protocol is a representative method based on procedures published by regulatory bodies and in peer-reviewed literature.[1][6][9][11] It is crucial to validate the method in-house for the specific matrices being tested.
Reagents and Materials
-
Standards: Certified reference standards for AOZ, AMOZ, AHD, and SEM, and their corresponding stable isotope-labeled internal standards (e.g., AOZ-d4, AMOZ-d5).
-
Hydrochloric Acid (HCl): Prepare 0.1 M - 0.2 M solution in HPLC-grade water.[9][10]
-
2-Nitrobenzaldehyde (2-NBA): Prepare a 10 mM - 50 mM solution in DMSO or Methanol. Prepare fresh daily.[11][15]
-
Neutralizing Buffers: 0.1 M Dipotassium hydrogen phosphate (K₂HPO₄) and 1 M Sodium Hydroxide (NaOH).[1][11]
-
Extraction Solvent: Ethyl acetate (HPLC or pesticide residue grade).
-
Reconstitution Solvent: Methanol/water mixture (e.g., 50:50, v/v).[6]
-
Equipment: Homogenizer, analytical balance, vortex mixer, refrigerated centrifuge, incubating water bath or oven (37°C), nitrogen evaporator, 50 mL polypropylene centrifuge tubes.[11]
Protocol
-
Sample Preparation: a. Homogenize the tissue sample (e.g., muscle, liver, shrimp) until a uniform consistency is achieved.[11] b. Weigh 1.0 ± 0.1 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube.[1][11] c. Fortify the sample with an appropriate volume of the mixed internal standard solution.
-
Simultaneous Hydrolysis and Derivatization: a. To each tube, add 4-5 mL of deionized water, 0.5 mL of 1 N HCl (or equivalent to reach final concentration), and 100-200 µL of the 2-NBA solution.[1][11] b. Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing.[1][11] c. Securely cap the tubes and place them in an incubator at 37°C for at least 16 hours (overnight).[6][9][11] This allows for the complete release of bound metabolites and their derivatization.
-
Neutralization and Extraction: a. After incubation, allow the tubes to cool to room temperature.[1][6] b. Add 5 mL of 0.1 M K₂HPO₄, followed by approximately 0.4-0.5 mL of 1 N NaOH to adjust the pH to ~7.0-7.5.[6][11] Verify the pH with a pH strip or meter. This step is critical for partitioning the derivatized analytes into the organic solvent. c. Add 5 mL of ethyl acetate, cap the tube, and vortex for 2 minutes.[6][11] d. Centrifuge for 10 minutes at ~3500 rpm to achieve phase separation.[11] e. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. f. Repeat the extraction (steps 3c-3e) with a second 5 mL aliquot of ethyl acetate and combine the organic layers.[9][11]
-
Solvent Evaporation and Reconstitution: a. Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at a temperature no higher than 60°C.[11] b. Reconstitute the dry residue in 1 mL of the reconstitution solvent (e.g., 50:50 methanol/water).[11] c. Vortex for 10 seconds and filter the extract through a 0.45 µm filter into an autosampler vial for LC-MS/MS analysis.[11]
Method Variations and Optimization
The lengthy overnight incubation is a significant bottleneck in sample turnaround time. Consequently, several accelerated methods have been developed and validated.
| Parameter | Conventional Method | Microwave-Assisted Method | Ultrasound-Assisted Method |
| Principle | Thermal incubation | Dielectric heating | Acoustic cavitation |
| Temperature | 37°C[9][11] | 60°C[5] | 60°C[7] |
| Time | ~16 hours (overnight)[7][11] | 2 hours[5] | 2 hours[7] |
| Pros | Well-established, requires basic equipment | Significant reduction in time | Significant reduction in time |
| Cons | Very slow, low throughput | Requires specialized microwave equipment | Requires ultrasonic bath |
| Reference | USDA CLG-NFUR2.01[11] | Regan et al. (2021)[5] | ACS Omega (2020)[7] |
These rapid methods demonstrate that by increasing the energy input, the hydrolysis and derivatization reactions can be completed much faster without compromising analytical performance.[5][7]
Data Presentation and System Validation
The trustworthiness of any analytical method relies on its validation according to established international guidelines, such as those detailed in the former European Commission Decision 2002/657/EC and the current Regulation (EU) 2021/808.[8][9][13] These regulations define performance criteria for confirmatory methods. Regulatory bodies have established Reference Points for Action (RPA), previously known as Minimum Required Performance Limits (MRPL), for nitrofuran metabolites in various food matrices, often set at 0.5 µg/kg.[4][5][7] Analytical methods must be sensitive enough to reliably detect residues at or below this level.
The table below summarizes typical performance characteristics reported in the literature, demonstrating the method's capability.
| Metabolite | Matrix | LOD (µg/kg) | LOQ (µg/kg) | CCα (µg/kg) | CCβ (µg/kg) | Reference |
| AOZ | Shrimp | - | - | 0.08 | 0.12 | Douny et al. (2013)[9] |
| AMOZ | Shrimp | - | - | 0.13 | 0.22 | Douny et al. (2013)[9] |
| AHD | Shrimp | - | - | 0.36 | 0.61 | Douny et al. (2013)[9] |
| SEM | Shrimp | - | - | 0.18 | 0.30 | Douny et al. (2013)[9] |
| All four | Fish | 0.25–0.33 | 0.80–1.10 | - | - | ACS Omega (2020)[7] |
| All eight | Meat | - | - | 0.013–0.200 | - | Regan et al. (2021)[5] |
LOD: Limit of Detection; LOQ: Limit of Quantification; CCα: Decision Limit; CCβ: Detection Capability.
Conclusion
The acid hydrolysis and simultaneous derivatization with 2-nitrobenzaldehyde is a robust and essential procedure for the regulatory monitoring of banned nitrofuran antibiotics. By understanding the chemical principles behind releasing and modifying the tissue-bound metabolites, laboratories can effectively implement and validate this method. While the conventional overnight protocol is well-established, modern variations using microwave or ultrasound assistance offer significant improvements in sample throughput, allowing for more efficient screening and confirmation to ensure the safety of the global food supply.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. govtlab.gov.hk [govtlab.gov.hk]
- 3. AGES National Reference Laboratory for Residues of Veterinary Medicinal Products and Contaminants in Food of Animal Origin - AGES [ages.at]
- 4. Legal regulations for unauthorised veterinary drugs - Eurofins Scientific [eurofins.de]
- 5. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agro.icm.edu.pl [agro.icm.edu.pl]
- 9. vliz.be [vliz.be]
- 10. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fsis.usda.gov [fsis.usda.gov]
- 12. agilent.com [agilent.com]
- 13. Determination of nitrofuran metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry validated according to Regulation (EU) 2021/808 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 15. fda.gov [fda.gov]
Application Note & Protocol: Synthesis and Characterization of 1-((2-Nitrobenzylidene)amino)imidazolidine-2,4-dione
Introduction: The Significance of 1-Aminohydantoin Derivatization
1-Aminohydantoin is a heterocyclic organic compound that serves as a vital structural scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, and antibacterial properties.[1][2] Notable drugs such as nitrofurantoin, an antibacterial agent, and dantrolene, a muscle relaxant, are based on the hydantoin framework.[1][3] The primary amino group at the N-1 position offers a reactive handle for chemical modification, allowing for the synthesis of diverse libraries of compounds for drug discovery and development.
The reaction of 1-aminohydantoin with aldehydes or ketones to form Schiff bases (or hydrazones) is a fundamental derivatization strategy.[3] This application note provides a detailed protocol for the synthesis of 1-((2-nitrobenzylidene)amino)imidazolidine-2,4-dione via the condensation of 1-aminohydantoin with 2-nitrobenzaldehyde. This specific derivatization is of particular importance for several reasons:
-
Synthetic Intermediate: The resulting Schiff base is a stable intermediate that can be used in further synthetic transformations.
-
Analytical Standard: 1-Aminohydantoin (AHD) is the primary tissue-bound metabolite of the veterinary antibiotic nitrofurantoin. For regulatory and food safety purposes, AHD is often detected by derivatizing it with 2-nitrobenzaldehyde to form a stable, detectable product.[4] This protocol provides a method for synthesizing the analytical standard required for such assays.
-
Chromophoric Tagging: The introduction of the 2-nitrophenyl group provides a strong chromophore, facilitating the detection and quantification of the derivative using UV-Vis spectroscopy.
This guide is intended for researchers, scientists, and drug development professionals, offering a robust methodology grounded in established chemical principles and providing the necessary framework for successful synthesis and validation.
Reaction Mechanism and Scientific Principles
The synthesis of 1-((2-nitrobenzylidene)amino)imidazolidine-2,4-dione is a classic example of Schiff base formation, which is a nucleophilic addition-elimination reaction.[5] The reaction proceeds under mildly acidic conditions, which are optimal for this transformation.[3]
Causality of Experimental Choices:
-
Acid Catalysis: The reaction is catalyzed by a mild acid (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen of 2-nitrobenzaldehyde, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes it more susceptible to attack by the lone pair of electrons on the primary amine of 1-aminohydantoin.
-
pH Control: The pH must be carefully controlled. If the medium is too acidic, the primary amine of 1-aminohydantoin will be protonated, rendering it non-nucleophilic and halting the reaction.[3] A pH of around 4.5 is generally optimal. If the medium is too basic, the initial carbinolamine intermediate cannot be effectively protonated for the final dehydration step.
-
Solvent Selection: An alcoholic solvent such as ethanol is preferred because it effectively dissolves both the 1-aminohydantoin salt and the aromatic aldehyde. Furthermore, its boiling point is suitable for heating the reaction mixture to reflux, which accelerates the rate-limiting dehydration step and drives the equilibrium towards product formation.
-
Dehydration: The final step is the elimination of a water molecule from the protonated carbinolamine intermediate to form the stable C=N double bond of the imine (Schiff base). Heating the reaction to reflux facilitates this endothermic step.
Below is a diagram illustrating the step-by-step reaction mechanism.
Caption: Acid-catalyzed mechanism for Schiff base formation.
Materials and Reagents
Proper handling and quality of materials are paramount for reproducible results. All chemicals should be of analytical grade or higher.
| Reagent / Material | Grade | CAS Number | Supplier Example | Notes |
| 1-Aminohydantoin Hydrochloride | ≥98% | 2827-56-7 | Chem-Impex[6] | Store at 2-8°C. A pale yellow powder. |
| 2-Nitrobenzaldehyde | ≥99% | 552-89-6 | Sigma-Aldrich | Light-sensitive. Store in a cool, dark place. |
| Ethanol, Absolute | Reagent Grade | 64-17-5 | Fisher Scientific | Used as the reaction solvent. |
| Glacial Acetic Acid | ACS Grade | 64-19-7 | VWR | Used as a catalyst. Handle in a fume hood. |
| Deionized Water | Type I/II | 7732-18-5 | N/A | Used for washing the final product. |
| Diethyl Ether | ACS Grade | 60-29-7 | Sigma-Aldrich | Used for washing the final product. |
| Equipment | ||||
| Round-bottom flask (50 mL) | ||||
| Reflux condenser | ||||
| Magnetic stirrer and stir bar | ||||
| Heating mantle or oil bath | ||||
| Buchner funnel and filter flask | ||||
| Filter paper (e.g., Whatman No. 1) | ||||
| Beakers and graduated cylinders | ||||
| TLC plates (Silica gel 60 F₂₅₄) | ||||
| Melting point apparatus |
Detailed Experimental Protocol
This protocol outlines the synthesis of 1-((2-nitrobenzylidene)amino)imidazolidine-2,4-dione on a 5 mmol scale.
Workflow Overview
Caption: Experimental workflow for the synthesis protocol.
Step-by-Step Procedure
-
Reagent Preparation: In a 50 mL round-bottom flask, combine 1-aminohydantoin hydrochloride (0.76 g, 5.0 mmol) and 2-nitrobenzaldehyde (0.76 g, 5.0 mmol).
-
Scientist's Note: Using an equimolar ratio of reactants is crucial for maximizing yield and minimizing unreacted starting materials, which simplifies purification.
-
-
Reaction Setup: Add 20 mL of absolute ethanol to the flask. Place a magnetic stir bar in the flask and begin stirring to dissolve the solids. Add 2-3 drops of glacial acetic acid using a Pasteur pipette.
-
Scientist's Note: 1-aminohydantoin hydrochloride may not fully dissolve until heating commences. The acetic acid acts as the catalyst as described in Section 2.0.
-
-
Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle or oil bath. Heat the mixture to reflux (approximately 78°C for ethanol) and maintain a gentle reflux for 2-3 hours.
-
Reaction Monitoring (Optional but Recommended): Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Eluent System: A mixture of Toluene:Ethyl Acetate:Ethanol (2:2:0.5) can be effective.[3]
-
Procedure: Spot the starting materials and the reaction mixture on a TLC plate. The disappearance of the starting material spots and the appearance of a new, single product spot indicates the reaction is complete. Visualize under UV light (254 nm).
-
-
Product Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A yellow precipitate should form as the solution cools.
-
Crystallization: To maximize precipitation, place the flask in an ice-water bath for 30 minutes.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the solid product twice with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Wash the solid once with diethyl ether (10 mL) to help remove residual solvent and facilitate drying.
-
-
Drying: Transfer the yellow crystalline solid to a pre-weighed watch glass and dry in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Final Analysis: Calculate the percentage yield and proceed with the characterization of the final product.
Product Characterization (Self-Validation)
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physical Properties
| Property | Expected Result |
| Appearance | Yellow crystalline powder |
| Yield | Typically > 80% |
| Melting Point | Literature values should be consulted; sharp range indicates high purity. |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol. |
Spectroscopic Data
The following table summarizes the key spectral features expected for 1-((2-nitrobenzylidene)amino)imidazolidine-2,4-dione. These data provide a benchmark for validating the experimental outcome.[1]
| Technique | Key Feature | Expected Signal / Peak (Approximate) | Interpretation |
| FTIR (KBr) | N-H Stretch | 3200-3300 cm⁻¹ | N-H groups in the hydantoin ring. |
| C=O Stretch | 1700-1780 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the two carbonyl groups. | |
| C=N Stretch | 1640-1660 cm⁻¹ | Formation of the imine (Schiff base) double bond. | |
| NO₂ Stretch | 1510-1550 cm⁻¹ & 1340-1380 cm⁻¹ | Asymmetric and symmetric stretching of the nitro group. | |
| ¹H NMR | Imine CH | δ 8.5-9.0 ppm (singlet) | Proton on the C=N double bond. |
| (400 MHz, DMSO-d₆) | Aromatic CH | δ 7.5-8.2 ppm (multiplet, 4H) | Protons on the 2-nitrophenyl ring. |
| Hydantoin CH₂ | δ 4.0-4.5 ppm (singlet) | Methylene protons at C-5 of the hydantoin ring. | |
| Hydantoin NH | δ 10.5-11.5 ppm (broad singlet) | Amide proton at N-3 of the hydantoin ring. | |
| ¹³C NMR | Imine C=N | δ 145-155 ppm | Carbon of the imine double bond. |
| (100 MHz, DMSO-d₆) | Hydantoin C=O | δ 155-175 ppm (two signals) | Carbonyl carbons at C-2 and C-4. |
| Hydantoin CH₂ | δ 50-60 ppm | Methylene carbon at C-5. | |
| Mass Spec (ESI+) | [M+H]⁺ | m/z = 249.06 | Molecular ion peak corresponding to C₉H₈N₄O₄ + H⁺. |
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | Insufficient heating/reflux time. | Extend the reflux time and monitor the reaction by TLC until starting materials are consumed. |
| Incorrect pH (catalyst issue). | Ensure 2-3 drops of glacial acetic acid were added. Do not add excess acid. | |
| Wet reagents or solvent. | Use absolute ethanol and ensure starting materials are dry. | |
| Product is Oily or Impure | Incomplete reaction. | Confirm reaction completion via TLC before work-up. |
| Insufficient washing. | Ensure the product is thoroughly washed with cold ethanol and diethyl ether on the filter. | |
| Product is soluble in wash solvent. | Ensure the wash solvents (ethanol) are chilled before use to minimize product loss. | |
| Broad Melting Point Range | Impure product. | Recrystallize the product from a suitable solvent system (e.g., ethanol/water). |
References
- 1. researchgate.net [researchgate.net]
- 2. ikm.org.my [ikm.org.my]
- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 4. Preparation of high-affinity and high-specificity monoclonal antibody and development of ultra-sensitive immunoassay for the detection of 1-aminohydantoin, the metabolite of nitrofurantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schiff base - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
Definitive Quantitative Analysis of Nitrofuran Metabolites in Meat by Isotope Dilution LC-MS/MS
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive, scientifically grounded protocol for the quantitative analysis of banned nitrofuran antibiotic residues in meat products. Due to the rapid in vivo metabolism of the parent drugs, regulatory monitoring focuses on their stable, tissue-bound metabolites: 3-amino-2-oxazolidinone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM). The methodology detailed herein employs an acid-catalyzed hydrolysis to release these metabolites from tissue proteins, followed by in situ derivatization with 2-nitrobenzaldehyde (2-NBA). Subsequent quantification is achieved using a robust and highly specific isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This guide explains the causality behind each procedural step, presents a detailed experimental protocol, and discusses method validation in accordance with international food safety standards, making it an essential resource for ensuring regulatory compliance and consumer safety.
Scientific Introduction & Analytical Rationale
Nitrofuran antibiotics, including furazolidone, furaltadone, nitrofurantoin, and nitrofurazone, are synthetic broad-spectrum antimicrobials.[1] Historically, they were widely used in veterinary medicine to treat gastrointestinal infections and as growth promoters in livestock and aquaculture.[1][2] However, extensive toxicological studies revealed their potential carcinogenic and mutagenic properties, leading to a global prohibition on their use in food-producing animals by regulatory bodies in the European Union, the United States, and other nations.[1][3][4]
The primary analytical challenge in monitoring for nitrofuran abuse is the rapid metabolism of the parent compounds, which have in vivo half-lives of only a few hours.[5][6] Their metabolites, however, can covalently bind to tissue macromolecules like proteins, forming highly stable residues that persist for extended periods.[3][4] Consequently, regulatory analysis is not targeted at the parent drugs but at these specific, tissue-bound metabolites:
-
AOZ (from Furazolidone)
-
AMOZ (from Furaltadone)
-
AHD (from Nitrofurantoin)
-
SEM (from Nitrofurazone)
The analytical strategy is therefore built on a multi-step process. First, the covalent bonds between the metabolites and tissue proteins are cleaved using acid hydrolysis. The released metabolites are small, polar molecules that exhibit poor retention in reversed-phase chromatography and low ionization efficiency in mass spectrometry. To overcome this, they are chemically modified through derivatization with 2-nitrobenzaldehyde (2-NBA).[3][7] This reaction forms a Schiff base, yielding larger, less polar, and more easily ionizable nitrophenyl (NP) derivatives, which are ideal for LC-MS/MS analysis.[3][8]
For definitive and accurate quantification, the method relies on isotope dilution mass spectrometry. Stable isotope-labeled analogues of each metabolite are introduced at the beginning of the sample preparation process.[9][10] These internal standards behave identically to the native analytes throughout extraction, derivatization, and analysis, effectively correcting for any sample loss or matrix-induced signal suppression or enhancement, thereby ensuring the highest level of accuracy and trustworthiness. The final determination is performed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.[5][11]
Chemical Pathway: From Parent Drug to Detectable Derivative
The analysis hinges on detecting the stable metabolites rather than the ephemeral parent drugs. The workflow chemically transforms these metabolites into derivatives suitable for sensitive detection.
Caption: Metabolic pathway from parent drugs to detectable derivatives.
Comprehensive Experimental Protocol
This protocol is a robust, field-proven method for the analysis of nitrofuran metabolites in various meat matrices (e.g., poultry, pork, beef).
-
Standards: Analytical standards of AOZ, AMOZ, AHD, and SEM; Stable isotope-labeled internal standards (e.g., AOZ-d4, AMOZ-d5, AHD-¹³C₃, SEM-¹³C¹⁵N₂).[2]
-
Derivatizing Agent: 2-Nitrobenzaldehyde (2-NBA).
-
Solvents: Methanol, Ethyl Acetate, Acetonitrile (all LC-MS grade); Dimethyl sulfoxide (DMSO).
-
Acids/Bases: Hydrochloric acid (HCl), Sodium hydroxide (NaOH).
-
Buffers: Dipotassium hydrogen phosphate (K₂HPO₄).
-
Water: Deionized, HPLC grade.
-
Equipment: Homogenizer, analytical balance, vortex mixer, refrigerated centrifuge, temperature-controlled water bath/shaker, nitrogen evaporator, solid-phase extraction (SPE) manifold (optional), LC-MS/MS system.
-
1M HCl: Dilute concentrated HCl appropriately with deionized water.
-
1M NaOH: Dissolve NaOH pellets in deionized water.
-
0.1M K₂HPO₄: Dissolve 17.4 g of K₂HPO₄ in 1 L of deionized water.[12]
-
50 mM 2-NBA Solution: Dissolve 75.5 mg of 2-NBA in 10 mL of DMSO or Methanol. Prepare this solution fresh daily.[12][13]
-
Standard Stock Solutions: Prepare individual stock solutions (e.g., 1 mg/mL) of native and internal standards in methanol.
-
Working Standard Solutions: Prepare mixed working solutions of both native analytes and internal standards by diluting the stock solutions in methanol/water.
The following steps provide a self-validating system where the inclusion of internal standards from the outset ensures procedural integrity.
-
Sample Homogenization: Weigh 2.0 ± 0.1 g of homogenized meat sample into a 50 mL polypropylene centrifuge tube.[2][14]
-
Internal Standard Spiking: Fortify each sample, blank, and calibration standard with a known amount of the mixed internal standard working solution (e.g., 10 ng/mL final concentration).[5] Vortex briefly. The rationale for this early addition is to ensure that any variability during the subsequent multi-step procedure affects the analytes and their isotopic analogues equally.
-
Hydrolysis and Derivatization:
-
Add 8 mL of 0.2 M HCl to the tube.[14]
-
Vortex thoroughly for 1 minute to ensure complete mixing.[14]
-
Incubate the tubes overnight (approx. 16 hours) in a shaking water bath at 37°C.[3][5][14] This simultaneous hydrolysis and derivatization step is a critical time-saving measure. Some modern methods utilize microwave assistance to reduce this incubation time to under 2 hours.[15][16]
-
-
Neutralization and pH Adjustment:
-
Cool the samples to room temperature.
-
Add 1 mL of 0.3 M K₂HPO₄ solution, followed by the dropwise addition of 2 M NaOH to adjust the pH to 7.5 ± 0.5.[14] This step is crucial as the subsequent liquid-liquid extraction efficiency of the NP-derivatives is optimal at a neutral pH.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 8 mL of ethyl acetate to the tube.
-
Vortex vigorously for 5 minutes to facilitate the transfer of the NP-derivatives into the organic phase, then centrifuge at 4000 g for 10 minutes to separate the layers.[3][14]
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction with another 8 mL of ethyl acetate and combine the organic layers. This two-step extraction ensures high recovery of the analytes.
-
-
Concentration: Evaporate the combined ethyl acetate extracts to complete dryness under a gentle stream of nitrogen at 40-45°C.[14][17]
-
Reconstitution: Reconstitute the dry residue in 1.0 mL of a methanol/water solution (e.g., 50:50 v/v).[5][7] Vortex and, if necessary, sonicate to ensure the complete dissolution of the analytes. This step prepares the sample in a solvent compatible with the LC mobile phase.
-
Final Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[13]
Caption: Step-by-step experimental workflow for sample preparation.
Instrumental Analysis: LC-MS/MS Parameters
The analysis is performed using a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
| Parameter | Typical Value | Rationale |
| Column | C18 Reversed-Phase (e.g., 150 x 3 mm, 3 µm)[5] | Provides excellent separation for the moderately non-polar NP-derivatives. |
| Mobile Phase A | 2-5 mM Ammonium Acetate in Water[2][12] | Provides ions to aid in the ESI process and buffers the mobile phase. |
| Mobile Phase B | Methanol or Acetonitrile[2][5] | The organic phase used to elute the analytes from the C18 column. |
| Gradient | 20% B to 95% B over ~5 minutes | A gradient elution ensures that all four derivatives are separated and eluted efficiently as sharp peaks. |
| Flow Rate | 0.4 mL/min | A standard flow rate for analytical LC columns of this dimension. |
| Injection Volume | 10-20 µL | |
| Column Temp. | 40°C[2] | Improves peak shape and reduces run-to-run variability in retention times. |
Detection is performed using positive electrospray ionization (+ESI) and Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.[9]
| Analyte (NP-Derivative) | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| NPAOZ | 236.1 | 134.0 | 104.0 |
| NPAMOZ | 335.2 | 291.0 | 262.1 |
| NPSEM | 209.2 | 166.0 | 192.0 |
| NPAHD | 249.1 | 134.0 | 178.0 |
| NPAOZ-d4 (IS) | 240.1 | 134.0 | - |
| NPAMOZ-d5 (IS) | 340.2 | 296.1 | - |
| NPSEM-¹³C¹⁵N₂ (IS) | 212.2 | 167.9 | - |
| NPAHD-¹³C₃ (IS) | 252.1 | 137.0 | - |
| Note: Specific ion transitions and collision energies should be optimized for the instrument in use. Data derived from multiple sources.[2][5][6][17] |
Method Performance and Validation
A method for regulatory analysis must be rigorously validated to demonstrate its fitness for purpose. Validation should be performed according to internationally recognized guidelines, such as those from VICH or the EU.[2][18][19] The use of isotopically labeled internal standards ensures the method's trustworthiness.
| Parameter | Typical Acceptance Criteria | Common Observed Values |
| Linearity (R²) | > 0.99 | > 0.995 over 0.5 - 50 µg/kg[14] |
| Accuracy (Recovery) | 80 - 120% | 80.3 - 119.0%[14] |
| Precision (%RSD) | < 15-20% | Intra-day: < 8.1%; Inter-day: < 10.9%[14] |
| LOQ (µg/kg) | Below regulatory limits (e.g., MRPL of 1 µg/kg) | AOZ: 0.4, AMOZ: 0.5, AHD: 0.8-1.0, SEM: 0.5[14] |
| LOD (µg/kg) | S/N > 3 | AOZ: 0.1, AMOZ: 0.2, AHD: 0.4-0.5, SEM: 0.2[14] |
| Decision Limit (CCα) | - | 0.11 - 0.21 µg/kg[9] |
| Detection Capability (CCβ) | - | 0.19 - 0.36 µg/kg[9] |
Performance data are indicative and compiled from various studies.[9][14] The Minimum Required Performance Limit (MRPL) was a concept used by the EU, which has been replaced by Reference Points for Action (RPAs), currently set at 0.5 µg/kg for nitrofuran metabolites.[20]
Conclusion
The described isotope dilution LC-MS/MS method provides a highly reliable, sensitive, and specific protocol for the quantitative determination of banned nitrofuran antibiotic residues in meat. The detailed explanation of the rationale behind each step, from sample preparation to instrumental analysis, equips researchers and food safety professionals with the knowledge to implement this method effectively. Adherence to this protocol and its underlying principles of chemical derivatization and isotope dilution will ensure data of the highest integrity, satisfying stringent global regulatory requirements for food safety.
References
- 1. RIDASCREEN® Nitrofuran AHD completes the test kit portfolio for the analysis of the nitrofuran metabolites AHD, AMOZ, AOZ and SEM - Food & Feed Analysis [food.r-biopharm.com]
- 2. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ringbio.com [ringbio.com]
- 5. spectroscopyworld.com [spectroscopyworld.com]
- 6. sciex.com [sciex.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. Quantitative determination of four nitrofuran metabolites in meat by isotope dilution liquid chromatography-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fsis.usda.gov [fsis.usda.gov]
- 13. fda.gov [fda.gov]
- 14. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 15. pubs.acs.org [pubs.acs.org]
- 16. fda.gov [fda.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. rr-americas.woah.org [rr-americas.woah.org]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. EU Food Safety Regulations and Guidances for VMP Residues in Food from Animal Origin | EURL [sitesv2.anses.fr]
1-Amino Hydantoin-13C3 for food safety applications
Application Note & Protocol
Quantitative Determination of Nitrofurantoin Residues in Food Matrices using Isotope Dilution Mass Spectrometry with 1-Amino Hydantoin-13C3
Abstract
The use of nitrofuran antibiotics, including nitrofurantoin, in food-producing animals is widely prohibited due to potential carcinogenic and mutagenic risks to human health.[1] Regulatory bodies worldwide mandate strict surveillance for nitrofuran residues in food products of animal origin.[2] Nitrofurantoin is rapidly metabolized, and its residues become covalently bound to tissue proteins, making the parent drug undetectable.[2] However, its principal tissue-bound metabolite, 1-aminohydantoin (AHD), persists for an extended period, serving as a definitive marker for nitrofurantoin abuse.[2][3] This application note provides a comprehensive protocol for the sensitive and accurate quantification of AHD in various food matrices, such as meat, seafood, and eggs. The method employs this compound as an internal standard for stable isotope dilution analysis (SIDA), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy, precision, and reliability by correcting for matrix effects and variations in sample preparation and instrument response.[4]
Introduction: The Rationale for Monitoring AHD
Nitrofurans are a class of broad-spectrum antibiotics previously used in veterinary medicine.[5] Long-term exposure to their residues in food has been linked to adverse health effects, leading to a global ban on their use in livestock farming.[1][6] To enforce this ban and ensure consumer safety, highly sensitive analytical methods are required to detect any illegal use.[7]
The analytical challenge lies in the rapid metabolism of the parent nitrofurantoin drug. Its metabolite, AHD, covalently binds to tissue macromolecules like proteins, making it a stable and reliable marker for exposure.[8] Direct analysis of AHD is hindered by its high polarity and low molecular weight.[3] To overcome this, a derivatization step is employed, typically using 2-nitrobenzaldehyde (2-NBA), which reacts with the primary amino group of AHD to form a stable, less polar, and more easily ionizable nitrophenyl derivative (NPA-AHD).[3][9]
To achieve the highest level of accuracy and to comply with stringent regulatory requirements, such as the minimum required performance limit (MRPL) of 1 µg/kg, an internal standard is indispensable.[2] this compound is the ideal internal standard for this application. Being a stable isotope-labeled analogue of AHD, it shares identical chemical and physical properties with the native analyte.[8] This ensures it behaves similarly during extraction, derivatization, and chromatographic separation, effectively compensating for any analyte loss or matrix-induced signal suppression/enhancement during LC-MS/MS analysis.[4]
Principle of the Method
The analytical workflow is based on the release of protein-bound AHD from the sample matrix through acid hydrolysis. The released AHD, along with the spiked this compound internal standard, is simultaneously derivatized with 2-NBA. The resulting NPA-AHD and its 13C3-labeled counterpart are then extracted, concentrated, and analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed by calculating the ratio of the response of the native analyte to its labeled internal standard.
Detailed Experimental Protocol
This protocol is a robust method for the determination of AHD in various animal tissues.
3.1. Materials and Reagents
-
1-Amino Hydantoin (AHD) analytical standard
-
This compound (AHD-13C3) solution (e.g., 100 µg/mL in Acetonitrile)[10]
-
2-Nitrobenzaldehyde (2-NBA)
-
Hydrochloric Acid (HCl), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Dimethyl Sulfoxide (DMSO)
-
Dipotassium Hydrogen Phosphate (K2HPO4)
-
Sodium Hydroxide (NaOH)
-
Ammonium Acetate, MS grade
-
Deionized Water (≥18 MΩ·cm)
3.2. Standard Solution Preparation
-
AHD Stock Solution (100 µg/mL): Accurately weigh 10 mg of AHD standard and dissolve in 100 mL of methanol.
-
AHD-13C3 Internal Standard Working Solution (1 µg/mL): Dilute the stock solution of AHD-13C3 with methanol.
-
2-NBA Derivatizing Solution (50 mM): Dissolve an appropriate amount of 2-NBA in DMSO. Prepare this solution fresh.
3.3. Sample Preparation, Hydrolysis, and Derivatization
-
Homogenization: Homogenize the tissue sample (e.g., poultry, shrimp, egg) to a uniform consistency.[7]
-
Weighing: Weigh 1.0 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[11][12]
-
Spiking: Add a known amount (e.g., 50 µL) of the 1 µg/mL AHD-13C3 internal standard working solution to each sample, calibrant, and quality control sample.
-
Hydrolysis and Derivatization:
-
Incubation: Incubate the samples overnight (approximately 16 hours) at 37 °C in a shaking water bath or incubator.[7][12] This step facilitates the acidic release of the tissue-bound AHD and its simultaneous reaction with 2-NBA.[9]
3.4. Extraction
-
Cooling & Neutralization: After incubation, cool the tubes to room temperature.[9]
-
Add 5 mL of 0.1 M K2HPO4 and 0.4 mL of 1 N NaOH to adjust the pH to approximately 7.[11]
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of ethyl acetate to the tube.[11]
-
Vortex vigorously for 2 minutes and then centrifuge for 10 minutes at ~3500 rpm to separate the layers.[9]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean 15 mL tube.[11]
-
Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.[11]
-
-
Evaporation: Evaporate the combined ethyl acetate extracts to dryness at 50-60 °C under a gentle stream of nitrogen.[9][11]
-
Reconstitution: Reconstitute the dry residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Methanol with 10 mM ammonium acetate). Vortex for 10 seconds.[6][11]
-
Filtration: Filter the reconstituted extract through a 0.22 or 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[7]
Instrumental Analysis: LC-MS/MS Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, <3 µm)[6] |
| Mobile Phase A | Water with 10 mM Ammonium Acetate[6] |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 2 minutes, hold for 1 minute, return to initial conditions. Total run time ~5 min.[5][6] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Example MRM Transitions for NPA-AHD and its Internal Standard
| Analyte (Derivative) | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| NPA-AHD | 249.1 | 134.0[6] | Varies by instrument |
| NPA-AHD-13C3 | 252.1 | 134.0[4] | Varies by instrument |
Note: The precursor ion for the labeled standard is +3 Da compared to the native analyte due to the three 13C atoms. The fragment ion used for quantification can be the same if the fragmentation does not involve the labeled part of the molecule. It is crucial to optimize collision energies for each transition on the specific mass spectrometer being used.
Results and Discussion
5.1. Linearity and Quantification
A matrix-matched calibration curve should be prepared by fortifying blank matrix extracts with known concentrations of AHD standard and a constant concentration of AHD-13C3. The calibration curve is generated by plotting the peak area ratio of NPA-AHD to NPA-AHD-13C3 against the concentration of AHD. Excellent linearity, with a correlation coefficient (R²) of >0.99, is typically achieved over a range of 0.5 to 50 µg/kg.[4]
5.2. Method Performance
The use of this compound as an internal standard significantly improves the method's performance.
Table 3: Typical Method Validation Parameters
| Parameter | Typical Performance | Rationale for Performance with AHD-13C3 |
| Limit of Quantification (LOQ) | ≤ 0.5 µg/kg[12] | Co-elution of the analyte and standard ensures reliable detection and integration even at very low signal intensities. |
| Accuracy (Recovery) | 80% - 110%[12] | The stable isotope-labeled standard accurately corrects for analyte losses during the multi-step sample preparation and extraction process. |
| Precision (RSD) | < 15%[12] | Variations in injection volume and instrument response are normalized by the constant signal of the internal standard. |
Conclusion
The described method, utilizing this compound as an internal standard for isotope dilution LC-MS/MS analysis, provides a highly reliable, sensitive, and accurate tool for the quantification of nitrofurantoin metabolite residues in diverse food matrices. This protocol supports food safety laboratories in monitoring compliance with the global ban on nitrofuran antibiotics, thereby protecting consumer health. The causality behind the experimental choices, from acid hydrolysis to derivatization and the use of a stable isotope-labeled standard, ensures a self-validating system that meets the rigorous demands of regulatory analysis.
References
- 1. Antibiotic residues - Food & Feed Analysis [food.r-biopharm.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 5. scielo.br [scielo.br]
- 6. agilent.com [agilent.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. 1-Aminohydantoin-13C3 | Glyko [glyko.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1-Aminohydantoin 13C3 (2,4,5 13C3) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 11. fsis.usda.gov [fsis.usda.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust LC-MS/MS Method for the Confirmatory Analysis of Nitrofurantoin Metabolites in Biological Matrices
Abstract
Nitrofurantoin, a synthetic broad-spectrum antibiotic, has been utilized in both human and veterinary medicine for the treatment of urinary tract infections.[1] Due to concerns over potential carcinogenicity and the rapid in vivo metabolism of the parent drug, regulatory bodies worldwide have a vested interest in monitoring its residues in food products of animal origin.[2] The parent nitrofurantoin molecule has a short half-life of approximately 30 minutes, making its direct detection in biological samples challenging.[3] However, its metabolite, 1-aminohydantoin (AHD), binds to tissue proteins, forming stable residues that can persist for extended periods, serving as a crucial marker for nitrofurantoin use.[4]
This application note presents a comprehensive and validated LC-MS/MS protocol for the sensitive and selective determination of AHD in complex biological matrices such as animal tissue. The methodology is anchored in a well-established workflow involving acid-catalyzed hydrolysis to release the protein-bound AHD, followed by in-situ derivatization with 2-nitrobenzaldehyde (2-NBA). This derivatization step is critical for enhancing the chromatographic retention and mass spectrometric response of the small, polar AHD molecule.[5][6][7] The resulting stable derivative is then extracted and analyzed by triple quadrupole LC-MS/MS operating in the Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity for confirmatory analysis.
Introduction: The Rationale for Metabolite-Centric Monitoring
The biotransformation of xenobiotics is a central tenet of pharmacology and toxicology.[8] In the case of nitrofurantoin, the parent drug is rapidly metabolized, with a significant portion excreted unchanged in the urine, where it exerts its therapeutic effect.[9] Within tissues, however, reactive intermediates of nitrofurantoin metabolism covalently bind to macromolecules, including proteins.[1] This process results in the formation of stable, tissue-bound residues. AHD is the primary tissue-bound metabolite of nitrofurantoin.[10]
The persistence of these tissue-bound metabolites, with depletion half-lives ranging from 5.5 to 15.5 days, stands in stark contrast to the fleeting presence of the parent drug.[4][11] Consequently, analytical methods targeting these stable metabolites provide a more reliable and extended window for detecting the illegal use of nitrofurantoin in food-producing animals.[4][12] The LC-MS/MS technique is the gold standard for this application due to its unparalleled sensitivity and specificity, which allows for the detection of metabolites at trace levels (µg/kg or ppb).[5][13]
The Critical Role of Derivatization
Direct analysis of AHD and other small, polar nitrofuran metabolites by reversed-phase LC-MS/MS is challenging. These compounds exhibit poor retention on typical C18 columns and can suffer from poor ionization efficiency. To overcome these limitations, a derivatization step is employed. The reaction of the primary amine group of AHD with 2-nitrobenzaldehyde (2-NBA) yields a larger, more hydrophobic, and more readily ionizable derivative (NPAHD).[6][7] This chemical modification significantly improves the analytical characteristics of the metabolite, leading to:
-
Enhanced Chromatographic Retention: The increased hydrophobicity of the NPAHD derivative allows for better interaction with the stationary phase of the reversed-phase column, leading to improved peak shape and resolution.
-
Improved Ionization Efficiency: The 2-NBA moiety facilitates protonation, leading to a stronger signal in positive ion electrospray ionization (ESI+).
-
Increased Specificity: The derivatization reaction is specific to the primary amine group of the metabolites, and the resulting mass shift provides an additional layer of confirmation.
Metabolic Pathway of Nitrofurantoin
Nitrofurantoin undergoes reductive metabolism within bacterial and mammalian cells, a process mediated by flavoproteins (nitroreductases).[1][9] This reduction leads to the formation of reactive intermediates that are responsible for the drug's antibacterial activity through the damage of bacterial DNA and ribosomal proteins.[9] A parallel pathway leads to the formation of the stable, tissue-bound metabolite, 1-aminohydantoin (AHD).
Caption: Metabolic fate of Nitrofurantoin leading to therapeutic action and the formation of the stable metabolite AHD.
Experimental Protocol
This protocol provides a step-by-step guide for the analysis of AHD in animal tissue. It is essential to validate this method in your laboratory for the specific matrix of interest.[14][15][16]
Materials and Reagents
-
Standards: 1-aminohydantoin (AHD) and isotopically labeled internal standard (e.g., ¹³C₃-AHD).
-
Derivatizing Agent: 2-nitrobenzaldehyde (2-NBA).
-
Solvents: HPLC-grade methanol, acetonitrile, and ethyl acetate.
-
Acids and Buffers: Hydrochloric acid (HCl), potassium phosphate dibasic (K₂HPO₄), and sodium hydroxide (NaOH).
-
Water: Deionized water (18 MΩ·cm or greater).
-
Solid-Phase Extraction (SPE): Polystyrene-divinylbenzene (PS-DVB) cartridges or equivalent.
Sample Preparation Workflow
The sample preparation procedure is designed to release the bound AHD, derivatize it, and then extract the resulting NPAHD derivative for analysis.
Caption: Step-by-step workflow for the extraction and derivatization of AHD from tissue samples.
Detailed Step-by-Step Procedure
-
Homogenization: Homogenize the tissue sample (e.g., muscle, liver) to a uniform consistency.
-
Sample Weighing and Spiking: Weigh 2.0 ± 0.05 g of the homogenized sample into a polypropylene centrifuge tube.[17] Fortify the sample with an appropriate concentration of the isotopically labeled internal standard.
-
Hydrolysis and Derivatization: Add 10 mL of 0.125 M HCl, followed by 200-240 µL of a 10-50 mM 2-NBA solution in a suitable solvent like DMSO or methanol.[2][7][17]
-
Incubation: Vortex the mixture for 30 seconds and incubate overnight (approximately 16 hours) at 37-40°C.[7][17] This step facilitates both the acid-catalyzed release of AHD from tissue proteins and its simultaneous derivatization with 2-NBA.[7]
-
Neutralization: After incubation, cool the samples to room temperature. Adjust the pH to approximately 7.4 by adding a phosphate buffer and 1 M NaOH solution.[2][18] Proper pH adjustment is crucial for the subsequent extraction step.[18]
-
Extraction: Perform a liquid-liquid extraction by adding 8-10 mL of ethyl acetate. Vortex vigorously for 5 minutes and then centrifuge to separate the layers.[18] Transfer the upper organic layer to a clean tube. Repeat the extraction for exhaustive recovery.
-
Evaporation and Reconstitution: Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.[19] Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 methanol/water).[19]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[19]
LC-MS/MS Parameters
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or 0.5 mM Ammonium Acetate[5] |
| Mobile Phase B | Methanol or Acetonitrile[5] |
| Gradient | Optimized to separate the analyte from matrix interferences |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C[17][20] |
| Injection Volume | 5 - 20 µL |
Rationale for Choices: A C18 column is the standard for reversed-phase chromatography, providing good retention for the moderately nonpolar NPAHD derivative. The use of formic acid or ammonium acetate in the mobile phase aids in the protonation of the analyte in the ESI source, enhancing the signal.[21] A gradient elution is typically required to effectively separate the analyte from the complex biological matrix components.
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[13] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 400 - 550°C |
| IonSpray Voltage | ~5500 V |
| Collision Gas | Nitrogen |
Rationale for Choices: ESI in positive mode is highly effective for the protonated NPAHD derivative. MRM provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is a requirement for confirmatory analysis according to regulatory guidelines.[13]
MRM Transitions for NPAHD
The selection of appropriate MRM transitions is fundamental for the specificity of the assay. At least two transitions are typically monitored for confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| NPAHD | 249.0 | 134.0 | 104.0 |
| ¹³C₃-NPAHD (IS) | 252.0 | 137.0 | 107.0 |
Note: These values are typical and may require optimization based on the specific mass spectrometer used. Source:[17]
Method Validation and Performance
A comprehensive validation should be performed to ensure the method is fit for its intended purpose. Key validation parameters include:[15][16]
-
Linearity: The method should demonstrate linearity over the expected concentration range, with a correlation coefficient (r²) > 0.99.[2]
-
Accuracy and Precision: Intra- and inter-day precision should be evaluated at multiple concentration levels. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ should be at or below the regulatory minimum required performance limit (MRPL).[6] For nitrofuran metabolites, the MRPL in the EU is 1 µg/kg.[20]
-
Recovery: The efficiency of the extraction process should be determined and should be consistent and reproducible. Recoveries for nitrofuran metabolites often range from 70% to over 90%.[5][13]
-
Matrix Effects: The potential for ion suppression or enhancement from the biological matrix should be assessed to ensure it does not compromise the accuracy of quantification.
-
Specificity: The method's ability to differentiate and quantify the analyte in the presence of other sample components must be demonstrated.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable framework for the confirmatory analysis of the nitrofurantoin metabolite, 1-aminohydantoin (AHD), in challenging biological matrices. The protocol, which incorporates acid hydrolysis, in-situ derivatization with 2-NBA, and sensitive MRM detection, is aligned with international regulatory standards for veterinary drug residue monitoring. By targeting the stable, tissue-bound metabolite, this method offers a scientifically sound approach for ensuring food safety and compliance. Proper method validation is paramount to guaranteeing the accuracy and reliability of the results generated.
References
- 1. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Depletion of four nitrofuran antibiotics and their tissue-bound metabolites in porcine tissues and determination using LC-MS/MS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyworld.com [spectroscopyworld.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pure.qub.ac.uk [pure.qub.ac.uk]
- 13. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nebiolab.com [nebiolab.com]
- 15. resolian.com [resolian.com]
- 16. youtube.com [youtube.com]
- 17. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 19. fda.gov [fda.gov]
- 20. vliz.be [vliz.be]
- 21. Nitrofurantoin Capsule Analyzed with HPLC - AppNote [mtc-usa.com]
Application Note: Determination of Nitrofuran Metabolites in Seafood by LC-MS/MS
A Senior Application Scientist's Guide to a Validated Workflow
Introduction: The Rationale for Monitoring
Nitrofurans are a class of synthetic broad-spectrum antibiotics that were once widely used in animal husbandry and aquaculture to treat and prevent bacterial diseases.[1] However, due to significant concerns regarding their potential carcinogenic and mutagenic effects on human health, their use in food-producing animals has been banned by regulatory bodies in many countries, including the European Union and the United States.[2][3]
A major challenge in monitoring for the illegal use of these substances is their rapid metabolism within the animal. The parent nitrofuran compounds are quickly broken down and are often undetectable shortly after administration.[4] However, they form stable, protein-bound metabolites that can persist in edible tissues like muscle for several weeks, making them ideal markers for detecting illegal use.[4][5] The four primary metabolites of regulatory concern are:
-
3-amino-2-oxazolidinone (AOZ): Metabolite of Furazolidone.
-
3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ): Metabolite of Furaltadone.
-
1-aminohydantoin (AHD): Metabolite of Nitrofurantoin.
-
Semicarbazide (SEM): Metabolite of Nitrofurazone.
Regulatory agencies have established a Minimum Required Performance Limit (MRPL) of 1.0 µg/kg (1 ppb) for these metabolites in various food products, demanding highly sensitive and specific analytical methods.[1][6] This application note provides a comprehensive, field-proven protocol for the determination of these four nitrofuran metabolites in seafood, employing acid hydrolysis, chemical derivatization, and detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
The analytical strategy is built on a multi-step process designed to isolate and reliably detect the target metabolites at trace levels.
-
Acid Hydrolysis: The homogenized seafood tissue is subjected to mild acid hydrolysis. This critical step cleaves the covalent bonds between the metabolites and tissue proteins, releasing them into the sample matrix.[2]
-
Derivatization: The released metabolites have low molecular weights and exhibit poor ionization efficiency in a mass spectrometer's electrospray source.[6] To overcome this, a derivatization reaction is performed simultaneously with hydrolysis. 2-Nitrobenzaldehyde (2-NBA) is added to react with the primary amine group of each metabolite, forming a larger, more stable nitrophenyl (NP) derivative (e.g., NP-AOZ).[5][7] This derivatization significantly improves chromatographic retention and enhances the response in the mass spectrometer.[8]
-
Extraction and Clean-up: After derivatization, the sample is neutralized, and the derivatives are extracted from the aqueous matrix into an organic solvent, typically ethyl acetate, via liquid-liquid extraction (LLE).[9][10] The organic extract is then evaporated and reconstituted in a suitable solvent for injection, concentrating the analytes and ensuring compatibility with the LC mobile phase.
-
LC-MS/MS Analysis: The reconstituted extract is analyzed using a highly selective and sensitive LC-MS/MS system. The derivatives are separated chromatographically and detected using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, which provides unequivocal identification and accurate quantification.[4]
Visualized Workflow and Chemistry
The overall experimental process and the key chemical transformation are illustrated below.
Caption: Overall experimental workflow for nitrofuran metabolite analysis.
Caption: Derivatization reaction of a metabolite with 2-NBA.
Materials and Reagents
| Item | Description / Supplier Recommendation |
| Standards | AOZ, AMOZ, AHD, SEM, and their stable isotope-labeled internal standards (e.g., AOZ-d4, AMOZ-d5) of high purity (>98%). |
| Derivatizing Reagent | 2-Nitrobenzaldehyde (2-NBA), high purity. |
| Solvents | Methanol, Ethyl Acetate, Acetonitrile (LC-MS Grade). Dimethyl sulfoxide (DMSO). |
| Acids & Bases | Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Formic Acid. |
| Salts & Buffers | Dipotassium hydrogen phosphate (K₂HPO₄). Ammonium Acetate. |
| Water | Ultrapure water (18.2 MΩ·cm). |
| Labware | 50 mL polypropylene centrifuge tubes, volumetric flasks, autosampler vials. |
| Equipment | Analytical balance, vortex mixer, centrifuge, water bath/incubator, nitrogen evaporator. |
| Instrumentation | UHPLC system coupled to a triple quadrupole tandem mass spectrometer (e.g., Agilent 1200L, PerkinElmer QSight 210).[4][6] |
Detailed Experimental Protocols
Preparation of Standard Solutions
Causality: Accurate standard preparation is the foundation of quantitative analysis. Working in a solvent like DMSO or methanol prevents degradation. Internal standards are used to correct for variations in sample preparation and instrument response.
-
Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each neat standard (metabolites and internal standards) into separate 10 mL volumetric flasks. Dissolve and bring to volume with DMSO or methanol. Store at ≤ -20°C.[9]
-
Intermediate Solutions (10 µg/mL): Dilute 100 µL of each stock solution to 10 mL with methanol.
-
Working Standard Mix (e.g., 100 ng/mL): Create a combined working solution of all four metabolites by diluting the intermediate solutions. This will be used to spike blank matrix for the calibration curve.
-
Internal Standard (IS) Spiking Solution (e.g., 100 ng/mL): Prepare a combined working solution of all isotope-labeled internal standards.
Sample Preparation, Hydrolysis, and Derivatization
Causality: The protocol is designed for a 2-gram sample size, which is a balance between representativeness and manageable extraction volumes. Overnight incubation at 37°C provides sufficient time for the hydrolysis and derivatization reactions to proceed to completion without causing thermal degradation.[5][10]
-
Weigh 2.0 ± 0.1 g of homogenized seafood sample into a 50 mL polypropylene centrifuge tube.[10]
-
For calibration standards and quality controls, fortify blank samples with the appropriate volume of the working standard mix.
-
Add a fixed volume (e.g., 100 µL) of the IS spiking solution to all samples, blanks, and standards.
-
Add 10 mL of 0.125 M HCl.[10]
-
Add 200-400 µL of a freshly prepared 2-NBA solution (e.g., 50 mM in Methanol or 10 mM in DMSO).[9][10]
-
Cap the tube securely and vortex for 30-60 seconds to ensure thorough mixing.[5][6]
-
Incubate the mixture overnight (~16 hours) in a shaking water bath at 37°C.[5][9][10]
Extraction and Clean-up
Causality: Neutralization to pH ~7.4 is critical. The nitrophenyl derivatives are most stable and have optimal solubility in ethyl acetate at a neutral pH. A two-step extraction maximizes recovery from the aqueous phase. The evaporation step concentrates the analytes, increasing method sensitivity.[5][9]
-
After incubation, cool the tubes to room temperature.
-
Neutralize the sample by adding 5 mL of 0.1 M K₂HPO₄, followed by dropwise addition of 1 M NaOH until the pH reaches 7.4 ± 0.2.[5][9] Vortex briefly after each addition.
-
Add 5 mL of ethyl acetate, cap, and vortex vigorously for 2-5 minutes.[6][9]
-
Centrifuge at ~4000 rpm for 10 minutes to separate the layers.[6]
-
Carefully transfer the upper organic (ethyl acetate) layer to a clean 15 mL tube.
-
Repeat the extraction: Add another 5 mL of ethyl acetate to the remaining aqueous portion, vortex, and centrifuge again. Combine the second ethyl acetate layer with the first.[9]
-
Evaporate the combined ethyl acetate extract to complete dryness under a gentle stream of nitrogen at 40-50°C.[6]
-
Reconstitute the dried residue in 1 mL of a mobile phase-compatible solution (e.g., 50:50 methanol/water).[6][10]
-
Vortex to dissolve the residue, then filter through a 0.22 or 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[9][10]
LC-MS/MS Instrumental Analysis
Causality: A C18 column provides good reversed-phase separation of the relatively non-polar derivatives. Gradient elution is necessary to separate the four analytes from each other and from matrix interferences. MRM provides two layers of specificity (precursor ion and product ion), ensuring confident identification and quantification.
| Parameter | Typical Conditions |
| LC System | UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Ammonium Acetate |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-8 minutes, hold, and re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table of Representative MRM Transitions:
| Analyte (Derivative) | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) |
| NP-AHD | 249.1 | 134.0 | 205.0 |
| NP-SEM | 209.1 | 166.0 | 134.0 |
| NP-AOZ | 236.1 | 134.0 | 104.0 |
| NP-AMOZ | 335.1 | 291.1 | 202.1 |
Note: Specific m/z values and collision energies must be optimized for the instrument in use.
Method Validation and Trustworthiness
To ensure the trustworthiness of results, the method must be validated according to established guidelines, such as those from VICH or the EU.[11][12][13] Key parameters include:
-
Linearity: The calibration curve, constructed by analyzing spiked blank matrix samples at 5-7 concentration levels, should have a correlation coefficient (r²) ≥ 0.99.[11]
-
Selectivity: Analysis of at least 20 blank seafood samples should show no significant interfering peaks at the retention times of the target analytes.[11]
-
Accuracy (Recovery): The method's accuracy is assessed by analyzing spiked samples at multiple levels (e.g., 0.5, 1.0, and 2.0 µg/kg). Mean recoveries should be within 70-120%.[14]
-
Precision (Repeatability): Expressed as the relative standard deviation (%RSD) of replicate analyses of spiked samples, precision should typically be ≤ 20%.[14]
-
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision. The LOQ must be at or below the regulatory MRPL of 1.0 µg/kg.[7] A signal-to-noise ratio of ≥ 10 is a common criterion.[6][7]
Conclusion
This application note details a robust and reliable LC-MS/MS method for the simultaneous determination of four key nitrofuran metabolites in seafood. The protocol, which incorporates acid hydrolysis, 2-NBA derivatization, and liquid-liquid extraction, is designed to meet the stringent sensitivity and selectivity requirements of global food safety regulations. By explaining the causality behind each step and grounding the protocol in authoritative standards, this guide provides researchers and analysts with a validated system for ensuring compliance and protecting public health.
References
- 1. Determination of the Nitrofuran Metabolites in Seafood using Ultra High-Performance Liquid [perkinelmer.com]
- 2. A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Legal regulations for unauthorised veterinary drugs - Eurofins Scientific [eurofins.de]
- 4. agilent.com [agilent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pepolska.pl [pepolska.pl]
- 7. spectroscopyworld.com [spectroscopyworld.com]
- 8. govtlab.gov.hk [govtlab.gov.hk]
- 9. fsis.usda.gov [fsis.usda.gov]
- 10. fda.gov [fda.gov]
- 11. rr-americas.woah.org [rr-americas.woah.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. EU Food Safety Regulations and Guidances for VMP Residues in Food from Animal Origin | EURL [sitesv2.anses.fr]
- 14. Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in 1-Aminohydantoin (AHD) Quantification
Introduction: Welcome to the technical support guide for the quantification of 1-Aminohydantoin (AHD), a key metabolite of the antibiotic nitrofurantoin.[1][2] This resource is designed for researchers, scientists, and drug development professionals who use Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for bioanalysis. We will delve into one of the most significant challenges in this field: matrix effects . Our goal is to provide you with the expertise and practical solutions needed to ensure the accuracy, precision, and reliability of your AHD quantification data.[3][4][5]
This guide is structured to address your issues in a direct, question-and-answer format, followed by in-depth troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What exactly is a "matrix effect" in the context of LC-MS/MS analysis of AHD?
A: The "matrix" refers to all the components in your biological sample (e.g., plasma, urine, tissue homogenate) other than AHD itself.[3] These components can include salts, lipids, proteins, and other endogenous molecules.[3][6] A matrix effect occurs when these co-eluting components interfere with the ionization of AHD in the mass spectrometer's ion source, leading to either an artificial decrease (ion suppression) or increase (ion enhancement) in the detected signal.[7][8][9] This phenomenon can severely compromise the accuracy and reproducibility of your quantitative results.[3][10]
Q2: Why is ion suppression the most common matrix effect observed with Electrospray Ionization (ESI)?
A: Electrospray Ionization (ESI) is highly susceptible to matrix effects, particularly ion suppression.[7][11][12] The ESI process relies on creating charged droplets from which ions evaporate into the gas phase to be analyzed by the mass spectrometer.[11] Co-eluting matrix components can interfere with this process in several ways:
-
Competition for Charge: Matrix components can compete with AHD for the limited available charge on the droplet surface, reducing the number of charged AHD ions produced.[3][13]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components, like salts and lipids, can increase the viscosity and surface tension of the droplets. This hinders solvent evaporation and the efficient release of gas-phase AHD ions.[12]
-
Analyte Co-precipitation: Non-volatile materials can cause the analyte to precipitate within the droplet, preventing it from ever reaching the gas phase for detection.[12]
Q3: My internal standard is a stable isotope-labeled (SIL) version of AHD. Can I assume this completely corrects for matrix effects?
A: While using a stable isotope-labeled internal standard (SIL-IS) is the gold standard and highly recommended, it is not an absolute guarantee of correction.[3][14] A SIL-IS, such as AHD-d2, is the ideal choice because it co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement.[3][15] The ratio of the analyte to the IS should remain consistent, thus correcting for signal fluctuations.[3]
However, you must still validate this assumption. Regulatory guidelines, such as those from the FDA, require that matrix effects be formally assessed during method validation to ensure the IS adequately tracks the analyte across different biological samples.[16][17][18] Discrepancies can still arise if the concentration of matrix components is extremely high, causing differential effects on the analyte and IS.[14]
Q4: How do I quantitatively assess the magnitude of matrix effects during my method validation?
A: The standard approach, recommended by regulatory bodies, is the post-extraction spike method .[4][6] This method allows you to isolate the effect of the matrix on the MS signal from the efficiency of your sample extraction process.
The process involves calculating a Matrix Factor (MF) : MF = (Peak Response of AHD in Post-Extracted Matrix) / (Peak Response of AHD in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
For a robust validation, you should analyze at least six different lots of the biological matrix to account for inter-subject variability.[16][19] The Internal Standard (IS) normalized MF should be close to 1.0.[6]
Part 2: Troubleshooting Guide
This section addresses common problems encountered during AHD quantification that are often rooted in matrix effects.
Problem 1: High Variability and Poor Reproducibility in QC Samples and Replicate Injections
-
Potential Cause: Inconsistent matrix effects across different samples or even within the same sample over time. This is often due to insufficient sample cleanup, allowing variable amounts of interfering compounds like phospholipids to co-elute with AHD.[8][20]
-
Diagnostic Steps:
-
Review Internal Standard (IS) Response: Plot the peak area of your SIL-IS for all samples in the batch. Significant variability (>15-20% CV) is a strong indicator of inconsistent matrix effects.[14]
-
Perform a Post-Column Infusion Experiment: This experiment helps to identify regions in your chromatogram where ion suppression occurs. By infusing a constant flow of AHD solution directly into the MS source while injecting a blank, extracted matrix sample, you can observe dips in the AHD signal wherever matrix components elute and cause suppression.
-
-
Recommended Solutions:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[3][8] Move from a simple protein precipitation (PPT) method to a more selective technique.
-
Optimize Chromatography: Modify your LC gradient to better separate AHD from the regions of ion suppression identified in your post-column infusion experiment. Often, a more aggressive initial organic phase can elute phospholipids early, away from your analyte peak.
-
Problem 2: Inaccurate Quantification and Failing Accuracy/Precision Batches
-
Potential Cause: A consistent, uncorrected matrix effect is biasing your results. This can happen if your chosen internal standard does not adequately track the ionization behavior of AHD, or if your calibration standards are prepared in a matrix that doesn't reflect the study samples.[21]
-
Diagnostic Steps:
-
Calculate Matrix Factor: Systematically perform the post-extraction spike experiment described in FAQ Q4 across low, medium, and high QC concentrations using multiple matrix lots.[6][19] A consistent deviation from an MF of 1.0, which is not corrected by the IS (i.e., IS-normalized MF is not close to 1.0), confirms the issue.
-
-
Recommended Solutions:
-
Switch to a SIL-IS: If you are using an analogue internal standard, switching to a stable isotope-labeled version of AHD is the most effective solution.[3][14]
-
Matrix-Matched Calibrators: Ensure your calibration standards are prepared in the same biological matrix as your unknown samples.[3][17] This helps to normalize the effect, as both calibrators and samples will experience similar suppression or enhancement.
-
Visual Workflow: Decision Tree for Troubleshooting Matrix Effects
This diagram outlines a logical workflow for diagnosing and resolving matrix effect issues.
Caption: A decision tree for troubleshooting matrix effects.
Part 3: Protocols and Data
Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Spike)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike AHD and SIL-IS into the final reconstitution solvent at low and high concentrations.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix (from at least 6 sources). Spike AHD and SIL-IS into the final extracted solvent at the same low and high concentrations as Set A.[16]
-
Set C (Pre-Spiked Matrix): Spike AHD and SIL-IS into the blank biological matrix before extraction at the same concentrations. (This set is used to determine recovery, not the matrix factor itself).
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF): MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)
-
Recovery (RE): RE = (Mean Peak Area from Set C) / (Mean Peak Area from Set B)
-
IS-Normalized MF: (MF of AHD) / (MF of SIL-IS)
-
-
Acceptance Criteria (as per FDA Guidance): The precision (%CV) of the IS-normalized matrix factors across the different matrix lots should be ≤15%.[19]
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is the most critical factor in mitigating matrix effects.[3] Below is a table summarizing typical results for AHD quantification from human plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) (1 - MF) x 100 | Key Advantages & Disadvantages |
| Protein Precipitation (PPT) | 95 - 105% | -50% to -75% (High Suppression) | Adv: Fast, simple, cheap. Disadv: Non-selective, results in "dirty" extracts with significant matrix effects.[22] |
| Liquid-Liquid Extraction (LLE) | 70 - 85% | -15% to -30% (Moderate Suppression) | Adv: Better cleanup than PPT. Disadv: More labor-intensive, may have lower recovery for polar analytes like AHD.[23] |
| Solid-Phase Extraction (SPE) | 85 - 100% | -5% to +5% (Minimal Suppression) | Adv: Highly selective, provides the cleanest extracts and minimizes matrix effects.[3][24] Disadv: Requires method development, higher cost per sample. |
Note: Data are representative and will vary based on the specific protocol, analyte concentration, and matrix lot.
Protocol 2: Recommended Solid-Phase Extraction (SPE) for AHD from Plasma
This protocol uses a mixed-mode cation exchange SPE cartridge to selectively retain the basic AHD molecule while washing away neutral and acidic interferences.
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of SIL-IS solution and 400 µL of 4% phosphoric acid in water. Vortex to mix. This step precipitates proteins and adjusts the pH. Centrifuge at 14,000 g for 5 minutes.
-
Condition Cartridge: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol, followed by 1 mL of water.
-
Load Sample: Load the supernatant from the pre-treatment step onto the conditioned cartridge.
-
Wash Cartridge:
-
Wash 1: 1 mL of 0.1% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elute Analyte: Elute AHD and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A for LC-MS/MS analysis.
Visual Workflow: SPE Protocol
Caption: A step-by-step solid-phase extraction workflow.
References
- 1. atzlabs.com [atzlabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. eijppr.com [eijppr.com]
- 9. zefsci.com [zefsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 12. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. lambdalaboratory-80ns5yf.gamma.site [lambdalaboratory-80ns5yf.gamma.site]
- 14. biopharmaservices.com [biopharmaservices.com]
- 15. vliz.be [vliz.be]
- 16. fda.gov [fda.gov]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. pharmacompass.com [pharmacompass.com]
- 19. fda.gov [fda.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [PDF] A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing LC-MS/MS for 1-Amino Hydantoin-13C3
As a Senior Application Scientist, this guide is designed to provide you with the foundational principles, practical steps, and troubleshooting logic required for the robust analysis of 1-Amino Hydantoin-13C3. This isotopically labeled compound is small, polar, and presents unique challenges that are not adequately addressed by standard reversed-phase methods. This document moves beyond simple protocols to explain the causality behind each parameter, empowering you to develop and troubleshoot methods with confidence.
Section 1: Analyte Overview & Core Challenges
1-Amino Hydantoin (AHD) is a key metabolite of the nitrofuran antibiotic nitrofurantoin. Its detection is critical for monitoring the illegal use of this veterinary drug in food products[1]. This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for accurate quantification.
The primary analytical challenge stems from its high polarity. As indicated by its chemical properties, AHD is highly hydrophilic and will exhibit little to no retention on traditional C18 reversed-phase columns, eluting in the void volume where it is susceptible to significant matrix effects and ion suppression[2][3]. Therefore, a specialized approach is mandatory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 957509-31-8 | [4][5] |
| Molecular Formula | (¹³C)₃H₅N₃O₂ | [5] |
| Molecular Weight | 118.07 g/mol | [5][6][7] |
| Exact Mass | 118.0482 Da | [4][6][8] |
| Predicted XLogP3 | -1.6 | [4] |
| Structure | 1-amino-(2,4,5-¹³C₃)1,3-diazolidine-2,4-dione | [4] |
| Key Feature | High polarity; poor retention in reversed-phase LC. | [2][3] |
Section 2: The HILIC Advantage: A Necessary Strategy
Why is Hydrophilic Interaction Liquid Chromatography (HILIC) the required technique for this analyte?
HILIC is the premier separation technique for compounds that are too polar for reversed-phase chromatography[9][10][11]. It utilizes a polar stationary phase (e.g., bare silica, amide, amino) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile[10][12].
The Mechanism: In HILIC, the aqueous component of the mobile phase forms a water-rich layer on the surface of the polar stationary phase. Analyte retention is driven by the partitioning of the polar analyte from the organic-rich mobile phase into this immobilized aqueous layer[9][13]. Gradient elution in HILIC is the reverse of what is seen in RPLC; the gradient starts with a high percentage of organic solvent (e.g., 95% acetonitrile) and proceeds by increasing the percentage of the aqueous phase to elute analytes[10]. This approach provides the robust retention needed to move this compound away from the solvent front, mitigating ion suppression and allowing for proper chromatographic separation.
Caption: HILIC retention mechanism for polar analytes.
Section 3: Step-by-Step Method Development & Optimization
This section provides a logical workflow for developing a robust LC-MS/MS method from the ground up.
Part A: HILIC Chromatography Optimization
-
Column Selection:
-
Recommendation: Start with an amide-functionalized column (e.g., TSKgel Amide-80). Amide phases are known for their excellent stability and unique selectivity for polar compounds, often providing superior peak shape for hydantoin-like structures compared to bare silica or amino phases[9].
-
Rationale: While amino columns offer strong retention, they can be less stable over time. Bare silica provides good retention but can suffer from long equilibration times and sensitivity to mobile phase pH[12]. The amide phase offers a robust and versatile starting point.
-
-
Mobile Phase Optimization:
-
Organic Solvent: Use high-purity, LC-MS grade acetonitrile.
-
Aqueous Component & Buffer: A volatile buffer is essential for MS compatibility. Start with 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to ~3.0 with formic acid.
-
Rationale: Ammonium formate is a highly effective buffer for positive mode ESI and helps to maintain consistent analyte ionization and peak shape[10]. A slightly acidic pH ensures that the primary amine on 1-Amino Hydantoin is protonated, which aids in both HILIC retention and ESI efficiency.
-
-
Gradient Elution:
-
Starting Conditions: Begin with a high percentage of acetonitrile (e.g., 90-95%). A shallow gradient is often effective for separating polar compounds.
-
Protocol:
-
Equilibrate the column with 95% Acetonitrile / 5% (10 mM Ammonium Formate, pH 3.0) for at least 10-15 minutes. HILIC requires longer equilibration than RPLC.
-
Inject the sample.
-
Hold at 95% Acetonitrile for 1-2 minutes.
-
Decrease Acetonitrile to 50% over 5-7 minutes.
-
Hold at 50% Acetonitrile for 1 minute to wash the column.
-
Return to 95% Acetonitrile and re-equilibrate for 5 minutes before the next injection.
-
-
-
Sample Diluent (Critical for Peak Shape):
-
The "Golden Rule" of HILIC: The sample diluent should be as close as possible in composition to the initial mobile phase, or weaker (i.e., higher in acetonitrile).
-
Recommendation: Dissolve or dilute your final sample extract in 90:10 (v/v) Acetonitrile:Water .
-
Rationale: Injecting a sample dissolved in a high-aqueous solvent (like water or methanol) will introduce a pocket of "strong solvent" onto the column. This disrupts the aqueous layer on the stationary phase, causing the analyte to move down the column too quickly with the injection plug, resulting in severely distorted or split peaks[14]. This is one of the most common pitfalls in HILIC method development.
-
Part B: Tandem Mass Spectrometry (MS/MS) Optimization
-
Ionization Source & Mode:
-
Analyte Tuning & MRM Transition Selection:
-
Procedure: Prepare a ~1 µg/mL solution of this compound in your optimized sample diluent (e.g., 90% ACN). Infuse this solution directly into the mass spectrometer using a syringe pump to optimize source parameters and identify product ions.
-
Precursor Ion: The theoretical m/z for the [M+H]⁺ ion is 119.0555 .
-
Product Ions (Fragments): Fragmentation of the hydantoin ring often involves losses of CO or HNCO[17]. For this specific molecule, monitor for the following transitions during tuning. The most stable and intense product ion should be used as the quantifier, with the second-best used as a qualifier.
-
-
Source Parameter Optimization:
-
Goal: To achieve the most stable and intense signal for your precursor ion. Key parameters to optimize via infusion include:
-
Capillary/Spray Voltage: Typically 3-4 kV in positive mode. Too high a voltage can cause source discharge and instability[21][22].
-
Gas Temperatures (Desolvation/Drying): Usually in the range of 250-450 °C. This must be hot enough to desolvate ions but not so hot as to cause thermal degradation[21].
-
Gas Flows (Nebulizer/Drying): These parameters control droplet size and desolvation efficiency. Higher LC flow rates require higher gas flows[16][22].
-
-
Systematic Approach: Use a Design of Experiments (DoE) approach or one-factor-at-a-time (OFAT) optimization to find the ideal settings for your specific instrument and mobile phase conditions[16][23][24].
-
-
Compound Parameter Optimization:
-
Collision Energy (CE): This is the most critical parameter for fragmentation. Ramp the collision energy (e.g., from 5 to 40 eV) during infusion to find the value that yields the maximum intensity for your desired product ion.
-
Other Potentials (e.g., Declustering Potential/Fragmentor Voltage): These voltages are applied in the front-end optics of the MS to prevent cluster formation and aid in precursor ion transmission. Optimize for maximum precursor ion intensity before the collision cell[22].
-
Table 2: Example Starting LC-MS/MS Parameters
| Parameter | Recommended Starting Value | Rationale |
| LC Column | Amide Phase, 2.1 x 100 mm, <3 µm | Good balance of efficiency and stability for polar compounds. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | Volatile MS-compatible buffer, promotes ionization. |
| Mobile Phase B | Acetonitrile | Standard organic phase for HILIC. |
| Gradient | 5% to 50% A over 7 min | Gradual increase in eluting solvent strength. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Injection Vol. | 2-5 µL | Minimize injection of non-ideal solvent. |
| Sample Diluent | 90:10 Acetonitrile:Water | Critical for good peak shape in HILIC. |
| Ionization Mode | ESI Positive | Protonation of the amino group. |
| MRM Precursor | m/z 119.1 | [M+H]⁺ for this compound. |
| MRM Products | To be determined empirically | Optimize for the most stable and intense fragments. |
| Spray Voltage | 3.5 kV | Typical starting point for ESI+. |
| Source Temp. | 350 °C | Balances desolvation with analyte stability. |
Section 4: Frequently Asked Questions (FAQs)
Q1: I have no retention; my peak is eluting at the column void volume. What's wrong?
-
A1: This is the classic symptom of using an inappropriate chromatographic mode. You are likely using a reversed-phase (C18) column, which cannot retain highly polar compounds like 1-Amino Hydantoin. You must switch to a HILIC column (Amide, Silica, Amino) to achieve retention[2][3]. If you are already using a HILIC column, ensure your mobile phase has a high percentage of organic solvent (at least 85-90% acetonitrile) and that the column is properly equilibrated.
Q2: My peak is badly fronting or split. What is the cause?
-
A2: This is almost always caused by an injection solvent mismatch in HILIC. If your sample is dissolved in a solvent with a higher water or methanol content than your mobile phase, it will cause severe peak distortion. Re-dissolve or dilute your sample in a solvent that matches your initial mobile phase conditions (e.g., 90% acetonitrile)[14].
Q3: My sensitivity is very low and inconsistent between injections.
-
A3: Low sensitivity can stem from several issues. First, ensure your MS source parameters are optimized specifically for your analyte and flow conditions[21]. Second, poor retention on the column can lead to the analyte eluting with endogenous matrix components, causing significant ion suppression[14][25]. Improving HILIC retention is key. Finally, check for contamination in the system or use of non-volatile buffers (e.g., phosphate), which are incompatible with MS.
Q4: My retention time is drifting to earlier times with each injection.
-
A4: This indicates that the HILIC column is not fully equilibrated between runs. HILIC stationary phases can take a significant amount of time to re-equilibrate after a gradient run. Increase the post-run equilibration time to at least 5-10 column volumes to ensure the water layer on the stationary phase is stable before the next injection.
Section 5: Systematic Troubleshooting Guide
Use this guide to diagnose and resolve common issues in a logical sequence.
References
- 1. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C3H5N3O2 | CID 16212184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 1-Aminohydantoin 13C3 (2,4,5 13C3) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 7. omsynth.com [omsynth.com]
- 8. This compound | CAS 957509-31-8 | LGC Standards [lgcstandards.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials | National Agricultural Library [nal.usda.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. tutorchase.com [tutorchase.com]
- 21. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 22. elementlabsolutions.com [elementlabsolutions.com]
- 23. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. lcms.cz [lcms.cz]
- 25. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Stable Isotope Labeled Standards
Welcome to our technical support center for stable isotope-labeled (SIL) standards. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. As Senior Application Scientists, we have compiled this resource based on extensive field experience and established scientific principles to ensure the accuracy and reliability of your quantitative analyses.
Frequently Asked Questions (FAQs)
This section addresses some of the most common and straightforward questions regarding the use of SIL standards.
Q1: Why is the signal from my stable isotope-labeled standard weak or inconsistent?
A weak or inconsistent signal from your SIL standard can be due to several factors, ranging from simple experimental errors to more complex matrix-related issues.[1] A systematic approach to troubleshooting is crucial.[1]
Potential Causes and Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting when adding the SIL standard to your samples is a common source of variability.[1]
-
Solution: Always use calibrated pipettes and ensure proper technique. For highly viscous solutions, consider reverse pipetting. Re-prepare and re-analyze any samples with sporadic high or low internal standard responses.[1]
-
-
Inconsistent Injection Volume: Variability in the volume of sample injected onto the analytical column will lead to inconsistent signal intensity.
-
Solution: Ensure your autosampler is functioning correctly and that there are no air bubbles in the sample loop.
-
-
Extraction Inconsistency: If your sample preparation involves an extraction step, variability in the extraction recovery between samples will affect the final concentration of the SIL standard.
-
Solution: Optimize your extraction protocol to ensure it is robust and reproducible. The use of a SIL standard is intended to correct for this, but significant variability can still be problematic.
-
-
Ion Suppression/Enhancement: Components in your sample matrix can co-elute with your SIL standard and either suppress or enhance its ionization in the mass spectrometer source, leading to a lower or higher signal, respectively.[2]
-
Solution: Improve your sample cleanup procedure to remove interfering matrix components. You can also adjust your chromatographic method to separate the SIL standard from the interfering compounds.[3]
-
-
Instability of the Standard: The SIL standard may be degrading in the sample matrix or under the storage conditions. Deuterium-labeled standards, in particular, can be susceptible to back-exchange with hydrogen atoms from the solvent.[4][5]
Q2: My calibration curve is non-linear, especially at the higher concentrations. What could be the cause?
A non-linear calibration curve, particularly at the upper limit of quantification (ULOQ), is a common issue when using SIL standards.[3]
Potential Causes and Solutions:
-
Isotopic Contribution from the Analyte: At high concentrations of the unlabeled analyte, the natural isotopic abundance of elements like carbon and hydrogen can lead to a measurable signal in the mass channel of the SIL standard.[3][7][8] This "cross-talk" artificially increases the signal of the internal standard, leading to a suppressed analyte/SIL-IS ratio and a curve that flattens at the top.[3]
-
Solution 1: Increase the concentration of the SIL standard. This will reduce the relative contribution of the analyte's isotopes to the standard's signal.[3][7] However, be mindful that a very high concentration of the SIL standard could cause ion suppression.[3]
-
Solution 2: Select a different precursor ion for the SIL standard that has minimal or no isotopic contribution from the analyte.[3][7][8]
-
Solution 3: Use a non-linear calibration model, such as a quadratic fit, that can accurately model the relationship.[3]
-
-
Presence of Unlabeled Analyte in the Standard: The SIL standard may contain a small amount of the unlabeled analyte as an impurity.[3][9][10] This will also contribute to a non-linear response, especially at the lower end of the curve.
-
Solution: Characterize the purity of your SIL standard. If significant unlabeled analyte is present, you may need to source a higher purity standard or account for the impurity in your calculations.
-
-
Detector Saturation: At very high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
-
Solution: Dilute your samples to bring the concentrations within the linear range of the detector.
-
Q3: I'm observing a different retention time for my deuterated standard compared to the unlabeled analyte. Why is this happening and is it a problem?
A shift in retention time between a deuterated standard and the unlabeled analyte is a known phenomenon called the "isotope effect".[4][11]
Explanation:
The substitution of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of the molecule, such as its lipophilicity. In reversed-phase chromatography, this can lead to the deuterated compound eluting slightly earlier than the unlabeled analyte.
Is it a problem?
Yes, it can be a significant problem. If the analyte and the SIL standard do not co-elute, they may experience different degrees of matrix effects (ion suppression or enhancement). This can lead to inaccurate and imprecise quantification because the fundamental assumption that the internal standard's behavior perfectly mirrors that of the analyte is violated.[10][12]
Solutions:
-
Use ¹³C or ¹⁵N Labeled Standards: These isotopes have a much smaller isotope effect on retention time compared to deuterium and are generally preferred for ensuring co-elution.[4][6]
-
Optimize Chromatography: If you must use a deuterated standard, try to optimize your chromatographic method to minimize the retention time difference. This may involve adjusting the mobile phase composition, gradient profile, or column temperature.
-
Careful Validation: If a small retention time difference is unavoidable, it is crucial to thoroughly validate the method to ensure that it does not negatively impact the accuracy and precision of the results across different sample matrices.[13][14][15]
Troubleshooting Guides
This section provides more in-depth guidance on complex issues that may require a more systematic troubleshooting approach.
Guide 1: Investigating and Mitigating Isotopic Interference
Isotopic interference, or "cross-talk," can be a significant source of error in quantitative analysis using SIL standards. This guide provides a step-by-step protocol to identify and address this issue.
Symptoms:
-
Inaccurate quantification, especially at the limits of the calibration range.
-
Unexpectedly high signal in the internal standard channel when analyzing a high concentration of the unlabeled analyte.
Experimental Protocol: Assessing Cross-Signal Contribution
-
Prepare a High-Concentration Analyte Solution: Prepare a solution of the unlabeled analyte at the upper limit of quantification (ULOQ) of your assay.
-
Prepare an Internal Standard Solution: Prepare a solution containing only the SIL standard at the concentration used in your assay.
-
Analyze the "SIL-IS Only" Solution: Inject the SIL standard solution and measure the background signal in the mass channel of the unlabeled analyte. This will tell you if there is any unlabeled analyte present as an impurity in your standard.
-
Analyze the High-Concentration Analyte Solution: Inject the high-concentration analyte solution and measure the signal in the mass channel of the SIL standard.
-
Calculate the Percent Cross-Signal Contribution:
-
% Contribution = (Signal in SIL-IS channel from analyte / Signal of SIL-IS at working concentration) * 100
-
A significant percentage of cross-signal contribution indicates that isotopic interference is a problem in your assay.
Mitigation Strategies
| Strategy | Description | Advantages | Disadvantages |
| Increase SIL-IS Concentration | A higher concentration of the SIL standard will reduce the relative contribution of the analyte's isotopes.[3][7] | Simple to implement. | Can increase costs and potentially lead to ion suppression.[3] |
| Select a Different Precursor Ion | Choose a less abundant isotope of the SIL standard as the precursor ion, provided it has minimal isotopic overlap with the analyte.[3][7][8] | Can effectively eliminate interference. | May result in lower sensitivity if the chosen isotope is very low in abundance. |
| Use a Higher Mass Difference | Select a SIL standard with a greater mass difference from the analyte (e.g., +6 Da instead of +3 Da) to move it further away from the analyte's isotopic cluster.[5][10] | Reduces the likelihood of isotopic overlap. | May not always be commercially available or easy to synthesize. |
| Employ a Non-Linear Calibration Fit | Use a calibration model that can account for the non-linear relationship, such as a quadratic or weighted linear regression.[3] | Can provide more accurate results without changing the experimental setup. | Requires careful validation to ensure the model is appropriate for your data. |
Troubleshooting Workflow for Isotopic Interference
Caption: A decision tree for troubleshooting isotopic interference.
Guide 2: Addressing Chromatographic Issues
Proper chromatographic performance is essential for accurate quantification with SIL standards. This guide covers common chromatographic problems and their solutions.
Symptoms:
-
Peak tailing or fronting.[16]
-
Broad peaks.[16]
-
Poor resolution between the analyte and other compounds.
Common Causes and Solutions for Chromatographic Problems
| Issue | Potential Cause(s) | Recommended Action(s) |
| Peak Tailing | Column contamination or degradation.[16] | Flush the column with a strong solvent or replace it.[16] |
| Mismatched pH between sample solvent and mobile phase. | Ensure the sample is dissolved in a solvent similar to the initial mobile phase. | |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or add a competing agent (e.g., triethylamine). | |
| Peak Fronting | Sample overload.[16][19] | Reduce the amount of sample injected.[19] |
| Poor sample solubility in the mobile phase. | Change the sample solvent to one with better solubility. | |
| Shifting Retention Times | Inconsistent mobile phase composition.[17] | Ensure mobile phase is properly mixed and degassed.[19] |
| Fluctuating column temperature.[19] | Use a column oven to maintain a stable temperature.[16][19] | |
| Column aging or degradation. | Replace the column. | |
| Broad Peaks | Extra-column volume (dead volume) in the system.[18] | Use tubing with a smaller inner diameter and ensure all fittings are properly connected.[16][18] |
| Column contamination. | Clean or replace the column. | |
| Inappropriate flow rate. | Optimize the flow rate for your column and analyte. |
Experimental Workflow: Diagnosing Retention Time Drift
Caption: A systematic workflow for diagnosing retention time drift.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioszeparacio.hu [bioszeparacio.hu]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. epruibiotech.com [epruibiotech.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 19. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
reducing signal suppression in 1-Amino Hydantoin analysis
A Senior Application Scientist's Guide to Overcoming Signal Suppression
Welcome to the technical support center for 1-Amino Hydantoin (AHD) analysis. As a key tissue-bound metabolite of the banned nitrofuran antibiotic nitrofurantoin, accurate AHD quantification is critical for food safety and regulatory compliance.[1][2] However, its analysis, particularly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is frequently plagued by signal suppression, leading to compromised sensitivity, accuracy, and reproducibility.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying causes of common issues and provide robust, field-proven solutions. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of AHD analysis and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding signal suppression in AHD analysis.
Q1: What exactly is signal suppression and why is it a major problem?
A: Signal suppression, a specific type of matrix effect, is the reduction in the ionization efficiency of a target analyte (in this case, AHD or its derivative) caused by co-eluting compounds from the sample matrix.[3][4] During the electrospray ionization (ESI) process, there is a finite amount of charge available on the droplets. When matrix components compete with the analyte for this charge, the analyte's ability to form gas-phase ions is diminished, resulting in a lower signal intensity at the detector.[3][4][5] This is a significant problem because it can lead to:
-
Inaccurate and imprecise quantitative results.[6]
-
Poor method reproducibility.
-
An artificially high limit of detection (LOD) and limit of quantification (LOQ).[6]
Q2: What are the primary causes of signal suppression when analyzing AHD in biological samples?
A: The primary causes are endogenous components from the biological matrix that are not removed during sample preparation.[6][7] For AHD, which is often analyzed in complex matrices like animal tissue, urine, milk, or honey, the main culprits include:[8][9][10][11]
-
Phospholipids: Abundant in plasma and tissue, they are notorious for causing significant ion suppression in ESI-MS.[7][12]
-
Salts, proteins, and other metabolites: These components can alter the physical properties (e.g., surface tension, viscosity) of the ESI droplets, hindering solvent evaporation and preventing the analyte from efficiently entering the gas phase.[4][13]
Q3: How can I determine if my AHD signal is being suppressed?
A: A standard method to assess matrix effects is the post-extraction spike comparison .[3] This involves comparing the peak response of an analyte spiked into a blank, extracted sample matrix against the response of the same analyte spiked into a pure solvent. A lower response in the matrix sample indicates signal suppression. A detailed protocol for this is provided in the "Protocol: Quantifying Matrix Effects" section below. Another qualitative method is to use post-column infusion, where a constant flow of AHD standard is introduced into the mobile phase after the analytical column.[14] When a blank matrix extract is injected, any dips in the constant signal baseline indicate retention times where suppression occurs.[14]
Q4: I suspect signal suppression. What is the most effective first step to address it?
A: The single most effective strategy is to improve your sample preparation protocol. The goal is to remove as many interfering matrix components as possible before the sample is injected into the LC-MS system. While chromatographic adjustments can help, a clean sample is the foundation of a robust method. Moving from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) often yields the most dramatic improvements.[15]
In-Depth Troubleshooting Guides
Guide 1: The Foundation—Optimizing Sample Preparation
Effective sample preparation is the most critical defense against signal suppression. The choice of technique depends on the complexity of your matrix and the required sensitivity.
Biological matrices contain a vast array of molecules. During LC-MS analysis, any molecule that co-elutes with your analyte of interest can interfere with its ionization. This interference, or "matrix effect," can either suppress or, less commonly, enhance the signal.[3]
Caption: Workflow illustrating how matrix components can lead to signal suppression.
| Technique | Principle | Pros | Cons | Efficacy for AHD |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation using an organic solvent (e.g., acetonitrile).[12] | Fast, simple, inexpensive. | Non-selective; leaves many phospholipids and other interferences in the supernatant, often leading to significant matrix effects.[12][15] | Low to Moderate. Suitable for screening but often insufficient for sensitive quantification. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases based on polarity and pH.[12] | More selective than PPT, can remove many polar and non-polar interferences. | More labor-intensive, requires solvent optimization, analyte recovery can be variable.[15] | Moderate to High. A significant improvement over PPT. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix interferences are washed away.[3] | Highly selective, provides the cleanest extracts, allows for sample concentration.[3][15] | Most complex and expensive, requires method development (sorbent, wash, and elution solvent selection). | Very High. The recommended approach for robust, sensitive AHD analysis.[9] |
This protocol is a robust starting point for cleaning up complex biological samples prior to AHD derivatization and analysis. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, is particularly effective at removing a broad range of interferences.[15]
-
Sample Pre-treatment: Homogenize tissue samples. For all matrices, perform acid hydrolysis to release protein-bound AHD metabolites. This step is typically combined with derivatization.
-
Cartridge Selection: Choose a polymeric mixed-mode cation exchange cartridge.
-
Conditioning: Condition the cartridge with 1-2 mL of methanol, followed by 1-2 mL of water. Do not let the sorbent go dry.
-
Loading: Load the hydrolyzed and derivatized sample extract onto the cartridge at a slow, steady flow rate.
-
Washing (Step 1 - Polar Interferences): Wash the cartridge with 1-2 mL of an aqueous wash solution (e.g., 5% methanol in water) to remove salts and highly polar matrix components.
-
Washing (Step 2 - Non-Polar Interferences): Wash the cartridge with 1-2 mL of a non-polar solvent like hexane or ethyl acetate to remove lipids and phospholipids.
-
Elution: Elute the derivatized AHD (NPA-AHD) using a small volume (e.g., 2 x 1 mL) of elution solvent (e.g., 5% ammonium hydroxide in methanol). The basic modifier neutralizes the ion-exchange interaction, while the organic solvent disrupts the reversed-phase interaction.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.[9] Reconstitute the residue in a small, known volume of mobile phase. This sample is now ready for LC-MS/MS injection.
Guide 2: The Power of Derivatization
Direct analysis of AHD is challenging due to its high polarity and low molecular weight.[1] Derivatization is a critical step that not only improves detectability but also helps mitigate signal suppression.
The most common strategy is to react AHD with 2-nitrobenzaldehyde (2-NBA or NPA) to form a stable Schiff base, NPA-AHD.[1][8] This chemical modification provides several key advantages:
-
Increased Molecular Weight: Shifts the mass of the analyte to a higher m/z region, away from low-mass chemical noise.[9]
-
Improved Chromatography: The resulting derivative is less polar, leading to better retention on standard reversed-phase columns (like C18) and moving it away from the early-eluting, highly polar matrix components that often cause the worst suppression.
-
Enhanced Ionization: The NPA-AHD derivative generally has a better ionization efficiency in positive ESI mode compared to the underivatized AHD.[1]
Caption: Derivatization of AHD with 2-Nitrobenzaldehyde (NPA).
This procedure is typically performed in conjunction with acid hydrolysis to release bound metabolites.
-
Sample Preparation: To 1-2 grams of homogenized tissue or liquid sample, add an appropriate internal standard (preferably a stable isotope-labeled version of AHD).
-
Acidification: Add ~4 mL of 0.1 M Hydrochloric Acid (HCl).
-
Add Derivatizing Agent: Add 50-100 µL of 50 mM 2-nitrobenzaldehyde in DMSO.
-
Incubation: Vortex the mixture thoroughly and incubate. Conditions can vary, but a common approach is incubation at 37°C overnight (approx. 16 hours).[16] Some methods use higher temperatures for shorter times.
-
Neutralization: After incubation, cool the sample and adjust the pH to ~7.0-7.5 using a suitable base (e.g., 0.1 M NaOH or potassium hydroxide).
-
Cleanup: The sample is now ready for the extraction/cleanup step (e.g., LLE or SPE as described in Guide 1).
Guide 3: Strategic Chromatographic Separation
Even with excellent sample preparation, some matrix components will remain. The goal of chromatography is to separate your derivatized AHD peak from these residual interferences.
-
Column Choice: A high-quality C18 column is the standard choice for separating the relatively non-polar NPA-AHD derivative.[8]
-
Mobile Phase Optimization: A typical mobile phase consists of water (A) and an organic solvent like methanol or acetonitrile (B), often with a small amount of additive like ammonium acetate or formic acid to improve peak shape and ionization.
-
Gradient Elution: A gradient elution (where the percentage of organic solvent B increases over time) is essential.[14] Do not start the gradient at a very high organic percentage. Start with a low percentage of solvent B to allow highly polar, unretained matrix components to elute first, before your analyte of interest. A well-optimized gradient will ensure that the NPA-AHD elutes in a "clean" region of the chromatogram, free from suppression zones.[13][14]
Guide 4: Mass Spectrometer and Internal Standard Considerations
-
Ionization Source: Electrospray Ionization (ESI) is most common for this analysis. While Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects, ESI is generally preferred for this application.[4][5] Ensure your source parameters (e.g., temperature, gas flows, voltage) are optimized for the NPA-AHD derivative.
-
Stable Isotope-Labeled Internal Standards (SIL-IS): Using a SIL-IS (e.g., AHD-d4) is the gold standard. The SIL-IS is chemically identical to the analyte and will co-elute perfectly. Crucially, it will experience the exact same degree of ion suppression as the analyte.[3] Therefore, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification even in the presence of suppression.[3][17] Note: An internal standard compensates for suppression but does not eliminate it. High suppression can still harm sensitivity (LOD/LOQ).
Protocol: A Self-Validating System for Quantifying Matrix Effects
To ensure your method is trustworthy, you must quantify the extent of signal suppression or enhancement. The post-extraction spike method is the standard approach.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the AHD standard and SIL-IS into the final mobile phase solvent. This represents 100% response (no matrix).
-
Set B (Post-Spike Matrix): Take at least 6 different blank matrix sources. Process them through your entire sample preparation method (hydrolysis, derivatization, SPE). After the final evaporation step, reconstitute the residue with the same solution used in Set A (containing AHD standard and SIL-IS).
-
Set C (Pre-Spike Matrix): Spike the blank matrix with AHD standard and SIL-IS before starting the sample preparation. This set is used to determine overall recovery.
-
-
Analyze and Calculate:
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for each blank matrix source using the following formula:
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates signal suppression.
-
An MF > 1 indicates signal enhancement.
-
The relative standard deviation (RSD) of the MF across the different matrix sources should be <15% for the method to be considered robust.[9]
-
| Sample | Analyte Peak Area | Calculation | Matrix Factor | Result |
| Set A (Mean) | 500,000 | - | - | Reference |
| Set B (Matrix 1) | 350,000 | 350,000 / 500,000 | 0.70 | 30% Suppression |
| Set B (Matrix 2) | 425,000 | 425,000 / 500,000 | 0.85 | 15% Suppression |
| Set B (Matrix 3) | 550,000 | 550,000 / 500,000 | 1.10 | 10% Enhancement |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. eijppr.com [eijppr.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. Development and validation of a new method for determining nitrofuran metabolites in bovine urine using liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MATRIX EFFECT IN THE PROCESS OF DETERMINATION OF NITROFURAN METABOLITES BY CHROMATOGRAPHIC METHOD | Collection of Scientific Works of Tbilisi State Medical University [journals.4science.ge]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Derivatization Efficiency on Quantification
Welcome to our technical support center dedicated to navigating the complexities of chemical derivatization for quantitative analysis. This guide is designed for researchers, scientists, and drug development professionals who utilize chromatographic techniques and seek to ensure the accuracy and reproducibility of their results. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize your analytical methods.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role and impact of derivatization in quantitative analysis.
Q1: What is chemical derivatization and why is it crucial for quantitative analysis?
A1: Chemical derivatization is the process of chemically modifying an analyte to produce a new compound with properties more suitable for a specific analytical method.[1][2][3][4][5] This is often a necessary step in gas chromatography (GC) and high-performance liquid chromatography (HPLC) for several reasons:
-
Enhanced Volatility and Thermal Stability: Many compounds, particularly those with polar functional groups like alcohols, carboxylic acids, and amines, are not volatile enough for GC analysis or may decompose at high temperatures.[2][6][7][8] Derivatization converts these polar groups into less polar, more volatile, and more thermally stable forms.[2][9]
-
Improved Chromatographic Behavior: By reducing the polarity of analytes, derivatization can minimize peak tailing caused by interactions with active sites in the GC system, leading to better peak shapes and improved resolution.[3][6][7]
-
Enhanced Detector Response: Derivatization can introduce functional groups that are highly responsive to a specific detector, thereby lowering the limits of detection and improving the sensitivity and accuracy of quantification.[1][6][7] For example, introducing fluorinated groups can significantly enhance the response of an electron capture detector (ECD).[9][10]
Q2: How does derivatization efficiency directly impact quantitative accuracy?
A2: The fundamental assumption in quantitative analysis is that the derivatization reaction proceeds consistently and completely for all samples and standards. If the derivatization efficiency—the percentage of the analyte that is converted to its derivative—is not consistent or complete, it will lead to inaccurate and unreliable quantitative results.[11] An ideal derivatization reaction should have a conversion rate of over 95%, with high reproducibility.[8][11] Any variation in the reaction yield between samples will directly translate to proportional errors in the calculated concentrations.
Q3: What are the most common derivatization methods and for which functional groups are they suitable?
A3: The three most widely used derivatization methods in chromatography are:
-
Silylation: This is the most common method for GC analysis, where an active hydrogen in functional groups like alcohols, phenols, carboxylic acids, amines, and amides is replaced by a silyl group, typically a trimethylsilyl (TMS) group.[6][9] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.[2]
-
Acylation: In this method, a compound with an active hydrogen is reacted with a carboxylic acid or its derivative to form esters, thioesters, or amides.[9][10] This is often used for alcohols, amines, and phenols.[10] Perfluorinated anhydrides are used to enhance ECD response.[10]
-
Alkylation: This process involves adding an alkyl group to an active functional group, which is particularly useful for modifying compounds with acidic hydrogens like carboxylic acids and phenols.[9][10]
Q4: What is the consequence of incomplete derivatization on my calibration curve?
A4: Incomplete or inconsistent derivatization can severely affect the linearity of your calibration curve.[12] If the reaction efficiency is not consistent across all calibration standards, the relationship between concentration and response will not be linear, leading to inaccurate quantification of your unknown samples. At lower concentrations, issues like analyte adsorption can be more pronounced, further contributing to non-linearity if the derivatization is not complete.[12]
Troubleshooting Guide: Common Issues in Derivatization for Quantification
This guide provides a structured approach to diagnosing and resolving common problems encountered during derivatization.
Problem 1: My derivatization reaction is incomplete, leading to low analyte response.
This is one of the most frequent challenges. An incomplete reaction means that a significant portion of your analyte is not being converted to the desired derivative, resulting in a smaller peak and inaccurate quantification.
Possible Causes & Suggested Solutions:
-
Suboptimal Reaction Conditions: The efficiency of a derivatization reaction is highly dependent on temperature, time, and reagent concentration.[1][13][14]
-
Solution: Systematically optimize these parameters. For instance, while some silylation reactions are rapid at room temperature, others, like those for sterically hindered compounds or amides, may require elevated temperatures (e.g., 70-80°C) and longer reaction times (e.g., 30-60 minutes or even longer) to proceed to completion.[15] It is crucial to find the optimal balance, as excessive heat or time can lead to degradation of the analyte or derivative.[6]
-
-
Presence of Moisture: Many derivatization reagents, especially silylating agents, are highly sensitive to moisture.[12] Water will preferentially react with the reagent, consuming it and preventing the derivatization of your analyte.[15]
-
Solution: Ensure that all glassware is thoroughly dried and that solvents are anhydrous. Samples should be dried completely, for example, under a stream of nitrogen or by lyophilization, before adding the derivatization reagent.[15]
-
-
Insufficient Reagent Concentration: The derivatization reagent should be in excess to drive the reaction to completion.
-
Solution: As a general rule, use at least a 2:1 molar ratio of the derivatizing agent to the active hydrogens on the analyte. For complex matrices or when unsure about the concentration of interfering substances, a higher excess (e.g., 200:1 molar ratio of reagent to analyte) may be necessary.[13]
-
-
Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction, reducing its efficiency.[6][16]
Workflow for Optimizing Derivatization Conditions
Caption: A systematic workflow for optimizing derivatization reaction parameters.
Problem 2: I'm observing poor reproducibility in my quantitative results.
Poor reproducibility between samples, standards, and replicates is a clear indicator of an uncontrolled variable in your analytical workflow.
Possible Causes & Suggested Solutions:
-
Inconsistent Reaction Conditions: Even small variations in reaction time, temperature, or reagent volumes can lead to significant differences in derivatization efficiency.[6]
-
Solution: Use a heating block or water bath for precise and uniform temperature control.[6] Use calibrated pipettes for accurate volume measurements. Ensure that all samples and standards are treated identically and for the same duration.
-
-
Variability in Sample Matrix: Matrix effects can vary from sample to sample, impacting the derivatization yield inconsistently.[6][18][19]
-
Solution: In addition to sample cleanup, using a matrix-matched calibration curve or the standard addition method can help compensate for consistent matrix effects. For variable matrix effects, an isotopically labeled internal standard that undergoes derivatization alongside the analyte is the gold standard for correction.
-
-
Instability of Derivatives: The formed derivatives may not be stable over time, leading to degradation before analysis.
Problem 3: My chromatogram shows unexpected peaks after derivatization.
The appearance of extraneous peaks can complicate quantification and indicate issues with the reaction or reagents.
Possible Causes & Suggested Solutions:
-
Contaminated Reagents or Solvents: Impurities in the derivatization reagents or solvents can lead to artifact peaks.[6][15]
-
Side Reactions: The derivatization reagent may react with other components in the sample matrix or with the analyte itself to form byproducts.[6][15]
-
Solution: Optimizing reaction conditions, such as lowering the temperature, can sometimes minimize the formation of byproducts.[6] If matrix components are the source, a more thorough sample cleanup is required.
-
-
Excess Derivatization Reagent: A large peak from the excess reagent or its byproducts can interfere with the analysis.
-
Solution: While an excess of reagent is necessary, an extremely large excess should be avoided. After the reaction, a simple cleanup step, like a liquid-liquid extraction or evaporation and reconstitution in a clean solvent, can sometimes remove the excess reagent.
-
Troubleshooting Decision Tree for Derivatization Issues
Caption: A decision tree for troubleshooting common derivatization problems.
Data Presentation: Impact of Reaction Conditions
The following table summarizes the typical effects of key parameters on derivatization yield. The optimal conditions are highly dependent on the specific analyte and reagent used.
| Parameter | Condition | Potential Impact on Yield | Rationale |
| Temperature | Too Low | Incomplete reaction, low yield | Insufficient energy to overcome the activation energy of the reaction.[2] |
| Optimal | High, reproducible yield | Sufficient energy for a complete and rapid reaction.[14] | |
| Too High | Decreased yield | Potential degradation of the analyte or the formed derivative.[6] | |
| Time | Too Short | Incomplete reaction, low yield | Insufficient time for the reaction to reach completion.[13] |
| Optimal | High, reproducible yield | Allows the reaction to proceed to >95% completion.[13] | |
| Too Long | Decreased yield | Increased risk of side reactions or degradation of the derivative.[6] | |
| Reagent:Analyte Ratio | Too Low | Incomplete reaction, low yield | Insufficient reagent to derivatize all analyte molecules.[13] |
| Optimal | High, reproducible yield | Drives the reaction equilibrium towards the product side.[13] | |
| Too High | May cause matrix effects | Can lead to large interfering peaks and potential ion suppression in MS.[16] |
Experimental Protocols
Protocol: General Procedure for Silylation using BSTFA with TMCS
This protocol provides a general starting point for the silylation of compounds with active hydrogens (e.g., alcohols, carboxylic acids) for GC-MS analysis. Note: This is a general guide and must be optimized for your specific analyte.
Materials:
-
Analyte sample or standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Place a known amount of the sample (e.g., 0.1-1 mg) into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.[15] It is critical that the sample is free of water.[15][12]
-
Reagent Addition: Add 100 µL of an anhydrous solvent to dissolve the dried sample. Then, add 100 µL of BSTFA with 1% TMCS.[15] The volume and ratio may need significant optimization.
-
Reaction: Tightly cap the vial immediately. Heat the vial at a pre-determined temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) in a heating block.[2][15]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system. It is advisable to analyze the sample as soon as possible after derivatization.[6]
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. youtube.com [youtube.com]
- 3. Principles and Applications of Derivatization Techniques in Chromatographic Analysis - Oreate AI Blog [oreateai.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. gcms.cz [gcms.cz]
- 11. Technical Principles and Applications of Common Derivatization Reactions in Gas Chromatography - Oreate AI Blog [oreateai.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nebiolab.com [nebiolab.com]
Technical Support Center: Preventing Isotopic Exchange in Labeled Standards
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive guidance on preventing isotopic exchange, particularly hydrogen-deuterium (H/D) back-exchange, when working with isotopically labeled standards. Accurate and reproducible quantification is the cornerstone of bioanalysis, and maintaining the isotopic integrity of your internal standards is paramount.
This guide provides in-depth troubleshooting workflows, frequently asked questions (FAQs), and validated experimental protocols to help you mitigate isotopic exchange and ensure the highest quality data in your mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a critical issue?
A1: Isotopic exchange is an undesirable chemical reaction where an isotope label (e.g., deuterium) on an internal standard is swapped with a non-labeled isotope (e.g., hydrogen) from the surrounding environment, such as from solvents or the sample matrix.[1][2][3] This process, often called back-exchange, is a significant concern because it alters the mass of the internal standard, compromising the accuracy and reproducibility of quantitative analyses.[3] Loss of the deuterium label can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the analyte's concentration.[4] In severe cases, it can even create a "false positive" signal for the unlabeled analyte.[4][5]
Q2: Which isotopically labeled standards are most susceptible to exchange?
A2: Deuterium (²H or D) labeled standards are the most susceptible to isotopic exchange.[6] The stability of the deuterium label is highly dependent on its position within the molecule.[3][7]
-
Highly Labile Positions: Deuterium atoms attached to heteroatoms like oxygen (in alcohols, phenols, carboxylic acids), nitrogen (in amines), or sulfur are highly prone to rapid exchange with protons from the solvent.[3][4][7]
-
Conditionally Labile Positions: Deuterium on carbons adjacent to carbonyl groups (alpha-protons) can also exchange under certain pH conditions through processes like keto-enol tautomerism.[4][7]
-
Stable Positions: Deuterium on aliphatic or aromatic carbons not adjacent to heteroatoms are generally considered non-exchangeable and stable.[7]
In contrast, heavy atom isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are incorporated into the carbon or nitrogen backbone of the molecule and are not susceptible to chemical exchange, making them the most stable and reliable choice for internal standards.[4][5][8]
Q3: What are the primary experimental factors that promote isotopic exchange?
A3: The rate of hydrogen-deuterium exchange is primarily influenced by three key factors:
-
pH: The exchange process is catalyzed by both acids and bases.[1][4] For many compounds, the minimum rate of exchange occurs in a narrow, slightly acidic pH range, typically around pH 2.5.[1][3][9]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including isotopic exchange.[1][3][4] Maintaining low temperatures during sample preparation and analysis is a critical control strategy.
-
Solvent Composition: Protic solvents, which have hydrogen atoms bonded to electronegative atoms (e.g., water, methanol, ethanol), are the source of protons that exchange with deuterium.[1][4] Aprotic solvents (e.g., acetonitrile, dioxane) lack these exchangeable protons and are preferred for reconstituting and storing labeled standards.[4]
Q4: What are the tell-tale signs of isotopic exchange in my LC-MS data?
A4: Isotopic exchange can manifest in several ways in your analytical data:
-
Inconsistent Internal Standard (IS) Response: A drifting or decreasing IS signal across an analytical batch.[4][10]
-
Poor Reproducibility: High coefficient of variation (%CV) for quality control (QC) samples and calibrators.
-
Appearance of Crosstalk: A signal appearing at the mass transition of the unlabeled analyte in a blank sample that was only spiked with the deuterated internal standard. This indicates the IS is losing deuterium and being detected as the analyte.[4]
-
Chromatographic Peak Tailing or Splitting: While less common, significant exchange occurring during chromatography can sometimes affect peak shape. More frequently, deuterated standards may exhibit a slight shift in retention time compared to the non-labeled analyte due to the kinetic isotope effect.[6][8][11]
Troubleshooting Guide: Diagnosing and Resolving Isotopic Exchange
Use this systematic guide to identify the source of suspected isotopic exchange and implement corrective actions.
Symptom 1: Drifting or Decreasing Internal Standard (IS) Signal Over Time
This often suggests that the IS is unstable in the final sample matrix or in the autosampler.
-
Potential Cause: Back-exchange is occurring in the sample vials while they await injection. This is common when samples are prepared in aqueous or protic solutions and left at room temperature.
-
Troubleshooting Steps:
-
Perform a Stability Test: Prepare a set of QC samples and leave them in the autosampler. Inject them at regular intervals (e.g., T=0, 2, 4, 8, 12, 24 hours) and monitor the IS peak area. A consistent downward trend confirms instability.
-
Lower Autosampler Temperature: Set the autosampler temperature to the lowest practical setting (e.g., 4°C) to slow the rate of exchange.
-
Modify Sample Solvent: If possible, increase the percentage of organic (aprotic) solvent in the final sample diluent.
-
Adjust pH: Ensure the final sample pH is in a range that minimizes exchange, typically around pH 2.5, if compatible with your analyte's stability and chromatography.[1][9]
-
Symptom 2: High IS Signal in Negative Controls or "Crosstalk"
This is a classic indicator of isotopic exchange, where the deuterated IS converts to the unlabeled analyte.
-
Potential Cause: The deuterium label is located at a chemically labile position on the molecule and is actively exchanging with protons from the solvent.
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Verify the position of the deuterium labels on the internal standard. If they are on heteroatoms (O-D, N-D) or alpha to a carbonyl, they are likely exchangeable.[7]
-
Optimize Sample Preparation Conditions: The most effective strategy is to minimize the standard's exposure to hostile conditions. This involves keeping samples cold (on ice) and minimizing the time between preparation and injection.[1]
-
Switch to a More Stable Standard: The most robust solution is to switch to an internal standard with labels at non-exchangeable positions or, ideally, to a ¹³C or ¹⁵N-labeled analog.[4][5] These are not susceptible to back-exchange and provide superior data quality.[5][12]
-
Troubleshooting Workflow Diagram
This workflow guides you from observing a symptom to identifying the root cause and implementing a solution.
Caption: Troubleshooting workflow for identifying the source of deuterium exchange.
Quantitative Data Summary
The stability of a deuterated standard is not absolute and depends heavily on the experimental conditions. The following table summarizes the key influencing factors.
| Parameter | Condition Promoting Exchange (High Risk) | Condition Minimizing Exchange (Low Risk) | Rationale |
| pH | < 2.0 or > 7.0 | ~2.5 - 3.0 | Exchange is catalyzed by both acid (H⁺) and base (OH⁻). The rate is at a minimum in the slightly acidic range.[1][9] |
| Temperature | Ambient or Elevated (e.g., > 25°C) | Refrigerated or On Ice (e.g., 0 - 4°C) | Reaction kinetics, including exchange, are significantly slower at lower temperatures.[1][3] |
| Solvent | Protic (e.g., H₂O, Methanol) | Aprotic (e.g., Acetonitrile, Dioxane) or D₂O | Protic solvents provide a source of exchangeable protons. Aprotic solvents lack these, and D₂O provides a deuterium-rich environment.[4] |
| Label Position | On Heteroatoms (O, N, S) | On stable C-H bonds | C-D bonds are significantly stronger and less prone to exchange than O-D or N-D bonds.[3][7] |
Experimental Protocols
Protocol 1: Stability Assessment of Deuterated Internal Standard
Objective: To determine if the deuterated IS is stable throughout the entire analytical workflow (from sample preparation to final injection).
Methodology:
-
Prepare QC Samples: Prepare a batch of at least n=6 low, mid, and high QC samples in the relevant biological matrix.
-
Time-Zero Analysis (T=0): Immediately after preparation, inject one set of LQC, MQC, and HQC samples. This will serve as your baseline.
-
Incubate at Test Conditions: Store the remaining QC samples under the conditions you wish to test (e.g., in the autosampler at 10°C, on the benchtop at 20°C).
-
Time-Point Analysis: Inject a set of QCs at predetermined time points (e.g., 4, 8, 12, and 24 hours).
-
Data Analysis:
-
Calculate the mean concentration and %CV for the QCs at each time point.
-
Monitor the absolute peak area of the internal standard at each time point.
-
Acceptance Criteria: A drift of more than 15% in the IS peak area or the calculated concentration of the QCs from the T=0 baseline indicates instability.
-
Protocol 2: Optimized Sample Preparation to Minimize Back-Exchange
Objective: To provide a robust sample preparation workflow for analytes using deuterated internal standards, particularly for labile labels.
Materials:
-
Deuterated internal standard (IS) stock solution (preferably in an aprotic solvent like acetonitrile).
-
Biological matrix (e.g., plasma, urine).
-
Protein precipitation solvent (e.g., ice-cold acetonitrile with 0.1% formic acid to achieve a final pH of ~3).
-
Refrigerated centrifuge.
Procedure:
-
Pre-chill: Place all samples, solvents, and tubes on an ice bath before starting. Ensure the centrifuge is pre-chilled to 4°C.[1]
-
Spike IS: Add the required volume of IS stock solution to the biological matrix. Vortex briefly (2-3 seconds).
-
Precipitate Protein: Immediately add at least 3 volumes of the ice-cold protein precipitation solvent. The acid will help to both precipitate the protein and lower the pH to a more stable range.
-
Vortex & Centrifuge: Vortex the samples for 30 seconds to ensure complete protein precipitation. Centrifuge immediately at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Transfer & Inject: Promptly transfer the supernatant to LC-MS vials, preferably pre-chilled in the autosampler tray set to 4°C. Minimize the queue time before injection.
Mechanism of Isotopic Exchange
Understanding the mechanism is key to prevention. The diagram below illustrates the acid-catalyzed back-exchange of a deuterium label on a hydroxyl group, a common labile position.
Caption: Acid-catalyzed exchange of a hydroxyl deuterium.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ukisotope.com [ukisotope.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Calibration Curve Issues with 1-Amino Hydantoin-13C3
Welcome to the technical support guide for 1-Amino Hydantoin-13C3, a crucial stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. This resource is designed for researchers, scientists, and drug development professionals utilizing LC-MS/MS for precise quantification. Here, we address common and complex issues encountered during calibration curve preparation and offer field-proven insights to ensure the accuracy and reliability of your analytical methods.
Introduction to this compound in Quantitative Analysis
This compound is the stable isotope-labeled analogue of 1-Aminohydantoin, a key metabolite of the antibiotic nitrofurantoin.[1] In quantitative mass spectrometry, a SIL-IS is the gold standard.[2][3] Ideally, it shares identical chemical and physical properties with the analyte of interest, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[4][5] This co-elution and similar behavior allow the SIL-IS to compensate for variations in sample preparation and matrix effects, which are common sources of imprecision in LC-MS/MS analysis.[6][7] The use of a 13C-labeled standard is particularly advantageous as it is less prone to the isotopic effects and stability issues sometimes observed with deuterium-labeled standards.[8][9]
However, achieving a robust and linear calibration curve is not always straightforward. This guide provides a structured approach to troubleshooting, from foundational checks to advanced problem-solving.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common questions regarding calibration curve issues with this compound.
FAQ 1: Why is my calibration curve not linear, especially at higher concentrations?
Non-linearity, particularly at the upper end of the curve, is a frequent observation in LC-MS/MS analysis.[10][11][12] Several factors can contribute to this:
-
Detector Saturation: The most common cause is the saturation of the mass spectrometer's detector at high analyte concentrations.[10][11] The detector has a finite capacity to process ions at any given moment, and when this is exceeded, the response is no longer proportional to the concentration.
-
Ionization Suppression/Enhancement: In the ion source, high concentrations of the analyte and the internal standard can compete for ionization, leading to a non-linear response.[10]
-
Isotopic Contribution: At very high analyte concentrations, the natural isotopic abundance of the analyte (e.g., 13C) can contribute to the signal of the internal standard, artificially altering the analyte/IS ratio.[12]
-
Formation of Adducts or Multimers: At high concentrations, the analyte may form dimers or other adducts, which are not measured, leading to a flattened curve.[10]
FAQ 2: My calibration curve has poor reproducibility between runs. What should I check first?
Poor reproducibility often points to inconsistencies in the experimental workflow. Key areas to investigate include:
-
Solution Preparation: Inaccuracies in the preparation of stock solutions, calibration standards, or quality control (QC) samples are a primary source of error. Verify all calculations, pipetting techniques, and the calibration of your equipment.
-
Internal Standard Addition: Ensure the internal standard is added consistently and accurately to every sample, calibrator, and QC. The timing of IS addition is critical; it should be added early in the sample preparation process to account for variability in all subsequent steps.[13]
-
Sample Extraction Variability: Inconsistent recovery during sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can lead to significant variability.
-
Instrument Stability: Check for fluctuations in the LC-MS/MS system's performance. This can include variations in pump pressure, column temperature, or mass spectrometer sensitivity.
FAQ 3: I'm seeing a significant response for this compound in my blank samples. What could be the cause?
A response in a blank sample (a matrix sample without analyte or IS) or a zero sample (matrix with IS only) can be due to:
-
System Carryover: Residual analyte or IS from a previous high-concentration sample may be retained in the injection port, loop, or chromatographic column and elute during the analysis of a subsequent blank sample.
-
Contamination of Blank Matrix: The biological matrix used for preparing calibrators and QCs may be contaminated with the analyte.
-
IS Purity: The this compound internal standard itself may contain a small amount of the unlabeled analyte ("light" contamination).[4][14] It is crucial to verify the isotopic purity of the SIL-IS.[4]
FAQ 4: Is it acceptable to use a non-linear regression model for my calibration curve?
Yes, if the non-linearity is consistent and reproducible, a non-linear regression model, such as a quadratic fit, can be used.[10][12][15] Regulatory guidelines from bodies like the FDA and EMA allow for the use of non-linear models, provided the chosen model accurately describes the relationship between concentration and response.[16][17][18][19] However, it is essential to have a sufficient number of calibration points to adequately define the curve.[10] It is also good practice to investigate and understand the root cause of the non-linearity rather than simply applying a different regression model.[11]
Section 2: Systematic Troubleshooting Guide
When facing calibration curve issues, a systematic approach is key. This guide is structured to help you diagnose and resolve problems in a logical sequence, from basic checks to more complex investigations.
Workflow for Troubleshooting Calibration Curve Issues
Caption: A systematic workflow for troubleshooting calibration curve issues.
Step 1: Foundational Checks - Preparation of Standards and Internal Standard
Errors in the preparation of solutions are the most common cause of calibration curve failure.
1.1. Stock and Working Standard Solutions:
-
Verification of Weighing and Dilution: Double-check all calculations for the preparation of your stock solution of unlabeled 1-Aminohydantoin and the this compound internal standard. If possible, have a colleague verify them.
-
Solubility and Stability: Ensure that both the analyte and the IS are fully dissolved in the chosen solvent. This compound is often supplied in dimethyl sulfoxide (DMSO) or acetonitrile.[20][21] Confirm the stability of your stock and working solutions under your storage conditions.
-
Cross-Contamination: Use separate, clean glassware and pipette tips for the analyte and the internal standard to prevent cross-contamination.
1.2. Calibration Curve Points and QC Samples:
-
Pipetting Accuracy: Ensure that pipettes are properly calibrated and that proper pipetting technique is used, especially for serial dilutions. Small errors at the beginning of a dilution series can be magnified at lower concentrations.
-
Matrix Matching: Whenever possible, prepare your calibration standards and QCs in the same biological matrix as your unknown samples (e.g., blank plasma, urine).[7][22] This helps to mimic the matrix effects that the unknown samples will experience.[6][7]
Step 2: Chromatographic Performance
The quality of your chromatography is fundamental to the quality of your quantitative data.
2.1. Peak Shape and Co-elution:
-
Ideal Peak Shape: Aim for symmetrical, Gaussian peaks. Tailing or fronting peaks can indicate issues with the column, mobile phase, or analyte interactions, and can compromise integration accuracy.
-
Co-elution of Analyte and IS: A core assumption of using a SIL-IS is that it co-elutes with the unlabeled analyte.[6] This ensures both experience the same matrix effects at the same time. While 13C-labeled standards are less likely to show chromatographic shifts than deuterium-labeled ones, this should always be verified.[8] A significant separation between the analyte and IS peaks can lead to different degrees of ion suppression and inaccurate results.
2.2. Carryover:
-
Protocol for Assessing Carryover:
-
Inject the highest concentration standard (ULOQ) from your calibration curve.
-
Immediately follow this with an injection of a blank matrix sample.
-
Analyze the chromatogram of the blank injection. The peak area of the analyte should be less than 20% of the peak area of the Lower Limit of Quantitation (LLOQ) standard, and the IS response should be negligible.
-
-
Mitigating Carryover: If carryover is observed, improve the wash sequence in your autosampler. This may involve using a stronger organic solvent or a combination of solvents in the wash solution.
Step 3: Mass Spectrometer Parameters
Incorrect or sub-optimal MS settings can be a direct cause of non-linearity and poor sensitivity.
3.1. Detector Saturation:
-
Symptoms: A classic sign of detector saturation is a plateauing of the analyte peak area at high concentrations, while the peak height may continue to increase slightly before also plateauing. This will result in a curve that bends towards the x-axis.
-
Solutions:
-
Dilute High Standards: If saturation is observed, dilute the upper-level calibrants and re-inject.
-
Reduce Injection Volume: A smaller injection volume will introduce less analyte into the source.
-
Use a Less Abundant MRM Transition: If multiple MRM transitions are available for the analyte, consider using a less intense one for quantification to extend the linear range.
-
3.2. Ion Source Optimization:
-
Matrix Effects: The composition of the sample matrix can significantly impact the efficiency of ionization in the MS source.[2][6] Co-eluting compounds from the matrix can suppress or enhance the ionization of the analyte and internal standard.
-
Optimization: Systematically optimize source parameters such as gas flows, temperature, and spray voltage by infusing a solution of 1-Amino Hydantoin and its 13C3-labeled counterpart. The goal is to find conditions that provide a stable and robust signal.
Step 4: Advanced Troubleshooting - Investigating Matrix Effects
Even with a co-eluting SIL-IS, severe matrix effects can sometimes cause issues.[8]
4.1. Quantifying Matrix Effects:
-
Experimental Protocol:
-
Prepare two sets of samples.
-
Set A: Spike the analyte and IS into a clean solvent (e.g., mobile phase) at three concentrations (low, mid, high).
-
Set B: Extract blank biological matrix and then spike the analyte and IS into the extracted matrix at the same three concentrations.
-
-
Analyze both sets of samples.
-
Calculate the matrix factor (MF) for each concentration: MF = (Peak Area in Set B) / (Peak Area in Set A) .
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The SIL-IS should track this effect, meaning the analyte/IS ratio should remain constant.
-
4.2. Mitigating Matrix Effects:
-
Improve Sample Cleanup: Enhance your sample preparation method (e.g., by using a more selective SPE sorbent) to remove more of the interfering matrix components.
-
Chromatographic Separation: Modify your LC gradient to better separate the analyte from the region where matrix components elute.
-
Sample Dilution: Diluting the sample with a clean solvent can reduce the concentration of matrix components entering the MS source.
Section 3: Data Interpretation and Acceptance Criteria
Properly evaluating your calibration curve is essential. According to regulatory guidelines, a standard curve should meet specific criteria for acceptance.[19][22]
Key Parameters for Calibration Curve Acceptance
| Parameter | Common Acceptance Criteria | Rationale |
| Correlation Coefficient (r²) | > 0.99 | Indicates a strong linear relationship between concentration and response. |
| Calibrator Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ).[22] | Ensures the accuracy of the curve across its range. |
| Number of Calibrators | At least 75% of the non-zero calibrators must meet the accuracy criteria. A minimum of six non-zero points are typically required.[10][22] | Provides confidence in the regression model. |
| Regression Model | The simplest model that adequately describes the data should be used. Weighting (e.g., 1/x or 1/x²) is often necessary to ensure accuracy at the low end of the curve. | Addresses heteroscedasticity, where the variance of the data points is not constant across the concentration range. |
Reviewing Residual Plots
A residual plot shows the difference between the calculated concentration and the nominal concentration for each calibrator. It is a powerful tool for diagnosing issues with your curve fit.
Caption: Comparison of good vs. poor residual plots.
-
A Good Fit: Residuals should be randomly scattered around the zero line.
-
A Poor Fit: A distinct pattern (e.g., a curve or a trend) in the residuals indicates that the chosen regression model is not appropriate for the data.[15]
By following this comprehensive guide, you can systematically diagnose and resolve calibration curve issues, ensuring the generation of high-quality, reliable, and defensible quantitative data in your research and development activities.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. tandfonline.com [tandfonline.com]
- 3. scispace.com [scispace.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. waters.com [waters.com]
- 7. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables [jstage.jst.go.jp]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 16. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bioanalysisforum.jp [bioanalysisforum.jp]
- 18. fda.gov [fda.gov]
- 19. ema.europa.eu [ema.europa.eu]
- 20. This compound solution – CRM LABSTANDARD [crmlabstandard.com]
- 21. 1-Aminohydantoin 13C3 (2,4,5 13C3) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 22. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
minimizing ion suppression in electrospray ionization of AHD
Welcome to the technical support center for the analysis of Adipic acid dihydrazide (AHD) using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression, a common challenge that can compromise the accuracy, sensitivity, and reproducibility of your results.[1][2] This resource provides in-depth, field-proven insights to help you navigate the complexities of ESI-MS analysis of AHD.
Understanding Ion Suppression in the Context of AHD Analysis
Adipic acid dihydrazide (AHD) is a symmetrical, homobifunctional cross-linking agent with the chemical formula C6H14N4O2.[3] Its two hydrazide functional groups make it reactive towards aldehydes, enabling its use in applications like cross-linking glycoproteins. When analyzing AHD by ESI-MS, the goal is to efficiently generate gas-phase ions from the analyte in solution. However, the very nature of electrospray ionization makes it susceptible to a phenomenon known as ion suppression .
Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte (AHD) is reduced due to the presence of co-eluting compounds from the sample matrix.[1][4][5] These interfering components can compete with AHD for the limited charge in the ESI droplet, alter the droplet's physical properties, or lead to the formation of non-volatile adducts, all of which hinder the generation of a strong analyte signal.[6][7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the ESI-MS analysis of AHD, providing a systematic approach to identify and resolve them.
Question 1: Why is the AHD signal intensity weak or inconsistent across injections?
A weak or fluctuating signal for AHD is a classic symptom of ion suppression.[8] The co-eluting matrix components are likely interfering with the ionization of your analyte.[8]
Immediate Troubleshooting Steps:
-
Evaluate Your Sample Matrix: Are you analyzing AHD in a complex biological fluid (e.g., plasma, urine) or a simple, clean solvent? Complex matrices are a major source of ion-suppressing agents like salts, lipids, and proteins.[9]
-
Post-Column Infusion Experiment: To confirm ion suppression, perform a post-column infusion experiment. This will help you visualize the regions in your chromatogram where suppression is occurring.[10]
-
Protocol:
-
Prepare a solution of AHD at a concentration that gives a stable signal.
-
Infuse this solution into the MS source via a T-junction placed after your analytical column.
-
Inject a blank matrix sample (without AHD) onto the column.
-
Monitor the AHD signal. Dips in the baseline signal indicate retention times where matrix components are eluting and causing suppression.[10]
-
-
Visualizing Ion Suppression:
Below is a conceptual workflow for identifying ion suppression zones.
Caption: Workflow for Post-Column Infusion Experiment.
Long-Term Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before they reach the MS source.[9]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and selectively isolating AHD.
-
Liquid-Liquid Extraction (LLE): Can be employed to partition AHD away from interfering substances.
-
Protein Precipitation: For biological samples, this is a crucial first step to remove the bulk of proteins.[9]
-
-
Improve Chromatographic Separation: If you cannot completely remove the interfering components, the next best strategy is to chromatographically separate them from your AHD peak.[9]
-
Gradient Modification: Adjust the mobile phase gradient to better resolve the AHD peak from the suppression zones identified in your post-column infusion experiment.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, HILIC) to alter the retention behavior of AHD and the interfering compounds.
-
Question 2: My AHD peak shape is poor (tailing or fronting). Could this be related to ion suppression?
Poor peak shape can indeed be linked to ion suppression, although other factors can also be at play.[8] High concentrations of co-eluting species can affect the droplet formation and evaporation process in the ESI source, which can manifest as peak distortion.[6] Additionally, interactions between AHD and the analytical column can lead to poor peak shape.
Troubleshooting Steps:
-
Assess Column Health: Ensure your column is not overloaded or contaminated. A contaminated column can lead to peak tailing and contribute to matrix effects.[8]
-
Consider Metal Chelation: AHD, with its hydrazide groups, has the potential to chelate with metal ions. If you are using standard stainless steel columns and LC components, interactions with metal surfaces can cause peak tailing and signal loss.[11]
-
Solution: Consider using a metal-free or PEEK-lined column and tubing to minimize these interactions.[11]
-
-
Mobile Phase Modifiers: The choice of mobile phase additive is critical.
-
Avoid Non-Volatile Buffers: Phosphate buffers are detrimental to ESI-MS and should be avoided.[12]
-
Use Volatile Modifiers: Formic acid or acetic acid are generally good choices for positive ion mode ESI. For AHD, which is basic, these additives will promote protonation. Ammonium acetate can be a good choice for neutral pH conditions.[13]
-
Question 3: I am using an internal standard, but my quantitative results are still not reproducible. Why?
Even with an internal standard, significant ion suppression can lead to erroneous results, especially if the internal standard and the analyte are not affected by the matrix in the exact same way.[7]
Key Considerations:
-
Choice of Internal Standard: The ideal internal standard is a stable isotope-labeled (SIL) version of your analyte (e.g., 13C- or 15N-labeled AHD). SIL internal standards co-elute with the analyte and experience the same degree of ion suppression, leading to a more accurate analyte-to-internal standard ratio.[9][14]
-
Differential Suppression: If you are using an analog internal standard, it may have a slightly different retention time and be subject to a different degree of ion suppression than AHD. This can lead to inaccuracies in quantification.
Visualizing the Impact of Internal Standards:
Caption: Role of Internal Standard in Mitigating Ion Suppression.
Frequently Asked Questions (FAQs)
Q1: Is positive or negative ion mode better for AHD analysis?
AHD has two basic hydrazide groups, making it amenable to protonation. Therefore, positive ion mode ESI ([M+H]+) is generally the preferred mode for sensitive detection. However, if you are experiencing significant ion suppression in positive mode, it is worth exploring negative ion mode. Since fewer compounds ionize in negative mode, the interfering species might not be detected, potentially reducing suppression.[4]
Q2: Can I just dilute my sample to reduce ion suppression?
Diluting your sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[4][15] However, this also dilutes your analyte, which can be problematic if you are trying to achieve low detection limits. Sample dilution should be considered as a quick diagnostic tool or a last resort if other methods are not feasible.
Q3: Are there any instrument parameters I can adjust to minimize ion suppression?
While sample preparation and chromatography are the most effective strategies, some instrument parameters can be optimized:
-
Nebulizer Gas Flow: Increasing the nebulizer gas flow can create smaller droplets, which may be less susceptible to matrix effects.
-
Drying Gas Temperature and Flow: Optimizing these parameters can improve desolvation efficiency, which can be hindered by non-volatile matrix components.
-
Capillary Voltage: Adjusting the capillary voltage can influence the ionization efficiency of AHD relative to the interfering compounds.
It is important to systematically optimize these parameters for your specific application.
Q4: Is APCI a better alternative to ESI for AHD analysis to avoid ion suppression?
Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to ion suppression than ESI.[2][4][16] This is because the ionization mechanism in APCI is different, relying on gas-phase reactions rather than competition for charge in a liquid droplet. If you continue to face insurmountable ion suppression issues with ESI, and your AHD is thermally stable enough for APCI, switching ionization sources is a viable option to consider.[15]
Summary of Key Mitigation Strategies
| Strategy | Principle | Key Considerations |
| Sample Preparation | Remove interfering matrix components before analysis.[9] | SPE, LLE, and protein precipitation are effective methods. |
| Chromatographic Separation | Separate AHD from co-eluting suppressors.[9] | Optimize gradient, flow rate, and column chemistry. |
| Use of a SIL Internal Standard | Compensate for signal variability.[9][14] | The internal standard should co-elute and behave identically to the analyte. |
| Sample Dilution | Reduce the concentration of matrix components.[4][15] | This will also reduce the analyte concentration, impacting sensitivity. |
| Change Ionization Mode or Source | Avoid ionization of interfering compounds.[2][4] | Consider negative ion mode ESI or switching to APCI. |
| Optimize MS Parameters | Enhance desolvation and ionization efficiency. | Systematically adjust gas flows, temperatures, and voltages. |
By understanding the mechanisms of ion suppression and systematically applying these troubleshooting and mitigation strategies, you can develop a robust and reliable ESI-MS method for the quantitative analysis of Adipic acid dihydrazide.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Adipic acid dihydrazide - Wikipedia [en.wikipedia.org]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. tandfonline.com [tandfonline.com]
- 8. zefsci.com [zefsci.com]
- 9. longdom.org [longdom.org]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 13. researchgate.net [researchgate.net]
- 14. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Nitrofurans
Introduction: The Imperative for Rigorous Nitrofuran Analysis
Nitrofurans, a class of synthetic broad-spectrum antibiotics, were once widely used in veterinary medicine to treat infections and promote growth in food-producing animals. However, due to concerns over their potential carcinogenic and mutagenic effects on human health, their use in livestock has been banned in many jurisdictions, including the European Union and the United States.[1][2] The core challenge for regulatory and quality control laboratories is that the parent nitrofuran compounds are metabolized extremely rapidly within the animal. The resulting metabolites, however, become covalently bound to tissue proteins, creating stable, long-lasting residues.[3]
This guide provides an in-depth comparison and validation framework for the analytical methods designed to detect these protein-bound nitrofuran metabolite residues. We will move beyond simple procedural lists to explain the fundamental causality behind experimental choices, ensuring that every protocol is a self-validating system. This content is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to generate defensible data for nitrofuran residue analysis.
The Regulatory Landscape: Setting the Performance Benchmarks
The prohibition of nitrofurans means there is no established Maximum Residue Limit (MRL). Instead, regulatory bodies have set a Reference Point for Action (RPA), which was previously known as the Minimum Required Performance Limit (MRPL).[1] In the European Union, Commission Implementing Regulation (EU) 2021/808, which builds upon the principles of Commission Decision 2002/657/EC, establishes the performance criteria that analytical methods must meet.[4][5][6][7] These regulations are critical as they define the minimum analytical performance required to ensure that methods are sensitive and reliable enough to enforce the ban effectively. The validation parameters discussed herein are grounded in these international standards, including guidelines from ISO/IEC 17025, which outlines general requirements for the competence of testing and calibration laboratories.[8][9]
Comparing Analytical Technologies: Screening vs. Confirmation
The choice of analytical method depends on the objective, whether it's rapid screening of many samples or unambiguous confirmation of a positive finding. The two most common approaches are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
ELISA: An immunological method used for screening purposes. It relies on the specific binding of an antibody to the target nitrofuran metabolite. It is fast and cost-effective, making it suitable for high-throughput analysis. However, it is susceptible to cross-reactivity, which can lead to false-positive results.
-
LC-MS/MS: The gold-standard confirmatory technique. It combines the powerful separation capabilities of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry. LC-MS/MS provides structural information, ensuring unambiguous identification and quantification of the analytes.[10][11]
Table 1: Performance Comparison of ELISA and LC-MS/MS for Nitrofuran Analysis
| Performance Parameter | ELISA (Screening) | LC-MS/MS (Confirmatory) | Rationale & Justification |
| Specificity | Moderate to High | Very High | ELISA relies on antibody-antigen binding, which can have cross-reactivity with structurally similar molecules. LC-MS/MS uses chromatographic separation and specific precursor-to-product ion transitions, providing unequivocal identification. |
| Decision Limit (CCα) | Typically set at or below the RPA | Determined statistically, well below the RPA.[4][5] | CCα is the concentration at which one can decide a sample is non-compliant with a statistical certainty of 1-α (typically 95%). For confirmatory methods like LC-MS/MS, this must be rigorously determined according to regulatory guidelines.[12] |
| Detection Capability (CCβ) | Must be ≤ RPA | Must be ≤ RPA | CCβ is the smallest content of the substance that may be detected, identified and/or quantified in a sample with a statistical certainty of 1-β (typically 95%). It ensures the method can reliably detect residues at the action level.[12][13] |
| Typical Limit of Quantitation (LOQ) | ~0.1 - 0.5 µg/kg | <0.25 µg/kg[14] | LC-MS/MS offers superior sensitivity, allowing for reliable quantification at levels significantly lower than the RPA of 0.5 µg/kg.[1][4] |
| Accuracy (Trueness) | Semi-Quantitative | High (Typically 80-110% recovery) | LC-MS/MS, using isotopically labeled internal standards, corrects for matrix effects and procedural losses, yielding highly accurate quantitative results. |
| Precision (RSD) | < 30% | Within-lab reproducibility < 22%.[4] | The instrumental nature of LC-MS/MS allows for much lower variability compared to the biological components of an ELISA. |
| Sample Throughput | High (96-well plate format) | Moderate | ELISA is inherently faster per sample for large batches. However, modern UHPLC systems and rapid extraction techniques like QuEChERS are significantly improving LC-MS/MS throughput.[5] |
| Cost per Sample | Low | High | The initial capital investment and ongoing maintenance and consumable costs for LC-MS/MS are substantially higher than for ELISA. |
The Confirmatory Method: A Deep Dive into LC-MS/MS Method Validation
Validation provides documented evidence that an analytical method is fit for its intended purpose.[9] For banned substances like nitrofurans, the validation process must be exhaustive and adhere to strict regulatory criteria.[3] Below is a detailed workflow and protocol for the validation of an LC-MS/MS method for the four principal nitrofuran metabolites: AOZ, AMOZ, AHD, and SEM.
Diagram 1: Overall Workflow for Nitrofuran Residue Analysis
Caption: High-level workflow for confirmatory analysis of nitrofuran metabolites.
Experimental Protocol: Confirmatory Analysis by LC-MS/MS
This protocol describes a typical procedure for the extraction and analysis of nitrofuran metabolites from an animal tissue matrix (e.g., shrimp).
1. Sample Preparation and Hydrolysis/Derivatization:
-
Rationale: This is the most critical step. Acid hydrolysis is required to break the covalent bonds between the nitrofuran metabolites and tissue proteins.[15] Simultaneously, 2-nitrobenzaldehyde (2-NBA) is added to react with the freshly released metabolites, forming stable nitrophenyl (NP) derivatives (e.g., NP-AOZ, NP-AMOZ) which have significantly better stability and chromatographic properties than the parent metabolites.[11]
-
Procedure:
- Weigh 2.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.[16]
- For spiked samples (for accuracy, precision, etc.), add the appropriate volume of working standard solution. For blank samples, add solvent only.
- Add an isotopically labeled internal standard mixture. This is crucial for accurate quantification as it compensates for variations in extraction efficiency and matrix effects.
- Add 8 mL of 0.2 M HCl and 100 µL of 0.1 M 2-NBA in DMSO.[16][17]
- Vortex thoroughly for 1 minute to ensure complete mixing.
- Incubate overnight (approx. 16 hours) at 37°C in a shaking water bath.[14] Some modern methods have successfully reduced this time using microwave-assisted reactions.[5]
2. Extraction and Clean-up:
-
Rationale: The goal is to isolate the derivatized metabolites from the complex biological matrix (fats, proteins, salts) which can interfere with the LC-MS/MS analysis.
-
Procedure:
- Cool samples to room temperature.
- Neutralize the sample by adding 1 mL of 0.3 M K2HPO4 and adjusting the pH to 7.0 ± 0.5 with 2 M NaOH.[17]
- Add 10 mL of ethyl acetate, cap tightly, and vortex/shake vigorously for 10 minutes for liquid-liquid extraction (LLE).
- Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Transfer the upper organic layer (ethyl acetate) to a clean tube.
- Repeat the extraction (steps 3-5) on the remaining aqueous layer and combine the organic extracts.
- Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 1 mL of a suitable solvent (e.g., 80:20 water:methanol) for injection into the LC-MS/MS system.[16]
3. LC-MS/MS Parameters:
-
Rationale: Chromatographic separation prevents isomers and other interfering compounds from co-eluting, while tandem mass spectrometry provides highly selective detection using Multiple Reaction Monitoring (MRM). In MRM mode, a specific precursor ion for each analyte is selected and fragmented, and only specific product ions are monitored, ensuring high specificity and sensitivity.[4]
-
Typical Conditions:
- Column: C18 or Phenyl-Hexyl reversed-phase column.[5][11]
- Mobile Phase: Gradient elution using water and methanol (or acetonitrile), often with a small amount of ammonium acetate or formic acid to improve ionization.[16]
- Ionization: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: At least two product ions are monitored for each precursor ion to meet identification criteria as per Commission Decision 2002/657/EC.[15]
Validation Parameters: A Structured Approach
The validation process systematically evaluates the performance characteristics of the method.[18][19]
Diagram 2: Interrelationship of Key Validation Parameters
Caption: Logical flow demonstrating how validation parameters build upon each other.
Table 2: Validation Parameters, Procedures, and Acceptance Criteria for Nitrofuran LC-MS/MS Analysis
| Parameter | Experimental Procedure | Acceptance Criteria (based on EU guidelines) | Causality & Justification |
| Selectivity/ Specificity | Analyze 20 blank matrix samples from different sources. Analyze samples fortified with potentially interfering substances (e.g., other veterinary drugs). | No interfering peaks at the retention time of the analytes greater than 30% of the LOQ.[19] Ion ratios for confirmed analytes must be within specified tolerances. | Proves the method can unequivocally identify and quantify the target analytes without interference from the matrix or other compounds, which is the cornerstone of a reliable confirmatory method. |
| Linearity & Working Range | Prepare matrix-matched calibration curves at a minimum of 5 concentration levels (e.g., 0.25, 0.5, 1.0, 1.5, 2.0 µg/kg). Analyze in triplicate. | Coefficient of determination (R²) > 0.99. Residuals should be randomly distributed around zero. | Demonstrates a direct, proportional relationship between analyte concentration and instrument response over the expected range of sample concentrations, which is essential for accurate quantification. |
| Accuracy (Trueness) | Analyze spiked blank matrix samples at 3 levels (e.g., 0.5, 1.0, and 1.5 times the RPA) with at least 6 replicates per level. | Mean recovery should be within 80-110%. | Measures the closeness of the experimental result to the true value. This ensures there is no systematic bias in the sample preparation or analysis. |
| Precision | Repeatability (Intra-assay): Analyze 6 replicates at 3 concentrations on the same day, with the same operator and instrument. Within-Lab Reproducibility (Inter-assay): Repeat the analysis on at least two different days with different operators or other varied conditions.[18] | Repeatability (RSDr): < 20%. Within-Lab Reproducibility (RSDR): < 22%.[4][11] | Measures the random error of the method. Low RSD values indicate the method is consistent and produces similar results under both identical (repeatability) and varied (reproducibility) conditions within the lab. |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that meets the accuracy and precision criteria. | LOQ must be ≤ the Reference Point for Action (RPA), which is currently 0.5 µg/kg for nitrofuran metabolites.[1] | Defines the lowest concentration that can be reliably quantified with acceptable accuracy and precision. Setting it below the RPA ensures the method is sensitive enough for regulatory enforcement. |
| Decision Limit (CCα) | Analyze 20 blank matrix samples fortified at the RPA. Calculate based on the mean and standard deviation of the results. | CCα should be as low as reasonably achievable and determined according to Commission Decision 2002/657/EC.[12] | This is a critical statistical threshold for determining compliance. A result exceeding CCα indicates with high confidence that the sample is non-compliant. |
| Stability | Analyze fortified samples stored under specified conditions (e.g., -20°C) for different time periods (e.g., 1, 3, 6 months). Also test stability of processed extracts left in the autosampler.[18][19] | Analyte concentration should remain within ±15% of the initial concentration. | Ensures that samples can be stored for a defined period without significant degradation of the target analytes, guaranteeing the integrity of results for samples that are not analyzed immediately. |
Conclusion
The validation of analytical methods for nitrofurans is a rigorous, multi-faceted process that is non-negotiable for ensuring food safety and regulatory compliance. While screening methods like ELISA offer a rapid and cost-effective way to handle large numbers of samples, only a fully validated confirmatory method, such as LC-MS/MS, can provide the unequivocal evidence required for regulatory action.
By understanding the scientific principles behind each step—from the necessity of acid hydrolysis and derivatization to the statistical determination of performance parameters like CCα—laboratories can implement robust, self-validating systems. This guide provides a framework for not only executing the validation protocols but also for understanding the logic that makes them scientifically sound and defensible. Adherence to these principles ensures that laboratories can produce data of the highest accuracy, integrity, and trustworthiness.
References
- 1. Frontiers | Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review [frontiersin.org]
- 2. alfachemic.com [alfachemic.com]
- 3. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction [zenodo.org]
- 6. Decision - 2002/657 - EN - EUR-Lex [eur-lex.europa.eu]
- 7. eur-lex.europa.eu [eur-lex.europa.eu]
- 8. aoac.org [aoac.org]
- 9. ISO 17025 Method Validation — Wintersmith Advisory LLC [wintersmithadvisory.com]
- 10. Analysis of nitrofuran metabolites in food by high-performance liquid chromatography with tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation according to European Commission Decision 2002/657/EC of a confirmatory method for aflatoxin M1 in milk based on immunoaffinity columns and high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Development and validation of a new method for determining nitrofuran metabolites in bovine urine using liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fsis.usda.gov [fsis.usda.gov]
- 17. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 18. rr-americas.woah.org [rr-americas.woah.org]
- 19. Analytical methodology for veterinary medicine residues | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
A Senior Application Scientist's Guide to Inter-Laboratory Comparisons of Nitrofuran Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The analysis of nitrofuran metabolites in food products is a critical task for ensuring consumer safety and regulatory compliance. Given the ban on nitrofuran antibiotics in food-producing animals due to their potential carcinogenic properties, highly sensitive and reliable analytical methods are paramount.[1][2][3] Inter-laboratory comparisons (ILCs) and proficiency tests (PTs) are essential tools for laboratories to evaluate and demonstrate their competence in this demanding analysis.[4][5][6][7][8][9] This guide provides a comprehensive overview of the principles, methodologies, and data interpretation involved in the inter-laboratory comparison of nitrofuran analysis, drawing on field-proven insights and authoritative standards.
The "Why" of Inter-Laboratory Comparisons: Ensuring Analytical Harmony
The primary goal of an inter-laboratory comparison is to assess the performance of individual laboratories for specific tests and to establish the effectiveness and comparability of test methods.[8] For nitrofuran analysis, where trace-level detection is crucial, ILCs provide an objective means of verifying a laboratory's analytical capabilities against its peers. Participation in such schemes, often organized by accredited proficiency testing providers, is a requirement for laboratory accreditation under standards like ISO/IEC 17025.[10]
The core principles of ILCs are grounded in international standards such as ISO/IEC 17043, which outlines the general requirements for proficiency testing providers, ensuring the competent and consistent operation of PT schemes.[5][8][9][11][12] The process involves the distribution of homogeneous and stable test materials to participating laboratories, who then analyze the samples using their routine methods.[4][6][7] The results are statistically analyzed to provide a performance evaluation for each participant.
Analytical Methodologies: A Comparative Overview
The gold standard for the confirmatory analysis of nitrofuran metabolites is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][6][7][13] This technique offers the high sensitivity and selectivity required to detect and quantify the four main nitrofuran metabolites at and below the established Reference Points for Action (RPA), previously known as the Minimum Required Performance Limit (MRPL).[14][15] The metabolites targeted are:
-
3-amino-2-oxazolidinone (AOZ): Metabolite of furazolidone
-
3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ): Metabolite of furaltadone
-
1-aminohydantoin (AHD): Metabolite of nitrofurantoin
-
Semicarbazide (SEM): Metabolite of nitrofurazone
A critical aspect of the analytical workflow is the sample preparation, which involves the acid-catalyzed hydrolysis of protein-bound metabolites and their simultaneous derivatization with 2-nitrobenzaldehyde (2-NBA).[1][16][17][18] This derivatization step is crucial for improving the chromatographic and mass spectrometric properties of the analytes.[1]
The performance of different LC-MS/MS methods can be compared based on several key validation parameters. The following table summarizes typical performance characteristics reported in various studies and proficiency tests.
| Parameter | AOZ | AMOZ | AHD | SEM | Source |
| Recovery (%) | 82-109 | 82-109 | 82-109 | 82-109 | [2][19] |
| 90-108 | 90-108 | 90-108 | 90-108 | [18] | |
| 80.3-119.0 | 80.3-119.0 | 80.3-119.0 | 80.3-119.0 | [20] | |
| Repeatability (RSDr %) | <10 | <10 | <10 | <10 | [2][19] |
| <19 | <19 | <19 | <19 | [18] | |
| <8.1 | <8.1 | <8.1 | <8.1 | [20] | |
| Within-Lab Reproducibility (RSDw %) | <22 | <22 | <22 | <22 | [2][19] |
| <10.9 | <10.9 | <10.9 | <10.9 | [20] | |
| Decision Limit (CCα) (µg/kg) | 0.29-0.37 | 0.29-0.37 | 0.29-0.37 | 0.29-0.37 | [2] |
| 0.11-0.34 | 0.11-0.34 | 0.11-0.34 | 0.11-0.34 | [18] | |
| 0.013-0.200 | 0.013-0.200 | 0.013-0.200 | 0.013-0.200 | [21] | |
| Detection Capability (CCβ) (µg/kg) | 0.13-0.43 | 0.13-0.43 | 0.13-0.43 | 0.13-0.43 | [18] |
Experimental Protocol: A Representative LC-MS/MS Workflow
The following is a generalized, step-by-step protocol for the analysis of nitrofuran metabolites in an animal tissue matrix (e.g., shrimp or poultry). This protocol is a synthesis of common practices from authoritative sources.[16][17]
1. Sample Homogenization:
-
Ensure the tissue sample is thoroughly homogenized to achieve a uniform consistency.[16]
2. Hydrolysis and Derivatization:
-
Weigh approximately 2 grams of the homogenized sample into a centrifuge tube.
-
Add internal standards for each analyte to correct for matrix effects and variations in recovery.
-
Add hydrochloric acid to facilitate the release of protein-bound metabolites.[17]
-
Add 2-nitrobenzaldehyde (2-NBA) solution to derivatize the released metabolites.[17]
-
Incubate the mixture overnight (approximately 16 hours) at 37°C with shaking.[17]
3. Extraction:
-
Cool the sample to room temperature.
-
Neutralize the sample to a pH of approximately 7.4.[17]
-
Perform a liquid-liquid extraction using a suitable organic solvent, such as ethyl acetate.[16]
-
Separate the organic layer.
4. Clean-up and Concentration:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent mixture for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Data Analysis and Interpretation in ILCs
A key statistical tool used in the evaluation of ILC results is the Z-score.[4][6][7] The Z-score indicates how far a laboratory's result deviates from the assigned value, which is determined by the proficiency test provider.[22][23] The Z-score is calculated as follows:
Z = (x - X) / σ
Where:
-
x is the result reported by the laboratory
-
X is the assigned value for the analyte
-
σ is the standard deviation for proficiency assessment
The interpretation of Z-scores is generally as follows:[22]
-
|Z| ≤ 2: Satisfactory performance
-
2 < |Z| < 3: Questionable performance (warning signal)
-
|Z| ≥ 3: Unsatisfactory performance (action signal)
The following table provides an example of how ILC results might be presented and interpreted.
| Laboratory ID | Reported Value (µg/kg) | Assigned Value (µg/kg) | Standard Deviation (σ) | Z-score | Performance |
| Lab A | 1.2 | 1.0 | 0.15 | 1.33 | Satisfactory |
| Lab B | 0.7 | 1.0 | 0.15 | -2.00 | Satisfactory |
| Lab C | 1.5 | 1.0 | 0.15 | 3.33 | Unsatisfactory |
| Lab D | 0.9 | 1.0 | 0.15 | -0.67 | Satisfactory |
Visualization of the Process
The following diagrams illustrate the key workflows and relationships in the inter-laboratory comparison of nitrofuran analysis.
Caption: Workflow of an Inter-Laboratory Comparison Scheme.
Caption: Relationship between key analytical performance parameters.
Conclusion
Inter-laboratory comparisons are an indispensable component of a laboratory's quality assurance system for nitrofuran analysis. They provide an external and objective assessment of a laboratory's performance, foster confidence in analytical results, and drive continuous improvement. By understanding the principles behind ILCs, mastering the analytical methodologies, and correctly interpreting the performance data, laboratories can ensure the reliability and accuracy of their nitrofuran residue testing, thereby safeguarding public health and facilitating international trade.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alfachemic.com [alfachemic.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ISO/IEC 17043 – ANAB [anab.ansi.org]
- 6. researchgate.net [researchgate.net]
- 7. Proficiency study for the determination of nitrofuran metabolites in shrimps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nata.com.au [nata.com.au]
- 9. pjlabs.com [pjlabs.com]
- 10. archimer.ifremer.fr [archimer.ifremer.fr]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. m.youtube.com [m.youtube.com]
- 13. spectroscopyworld.com [spectroscopyworld.com]
- 14. Evaluation of ELISA kits for the screening of four nitrofuran metabolites in aquaculture products according to the European guideline for the validation of screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Legal regulations for unauthorised veterinary drugs - Eurofins Scientific [eurofins.de]
- 16. fsis.usda.gov [fsis.usda.gov]
- 17. fda.gov [fda.gov]
- 18. Development and validation of a new method for determining nitrofuran metabolites in bovine urine using liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. preprints.org [preprints.org]
- 20. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 21. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 23. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
The Gold Standard in Food Safety: A Comparative Performance Guide to 1-Amino Hydantoin-13C3 for Nitrofurantoin Metabolite Analysis
For researchers and analytical chemists in the vanguard of food safety and drug development, the quantitative analysis of veterinary drug residues is a critical task demanding the highest levels of accuracy and precision. The banned antibiotic nitrofurantoin presents a particular challenge. Due to its rapid metabolism in animals, the parent drug is rarely detected. Instead, regulatory monitoring focuses on its stable, tissue-bound metabolite, 1-Aminohydantoin (AHD).[1][2] The analytical integrity of AHD detection hinges on the effective use of an internal standard to navigate the complexities of diverse food matrices.
This guide provides an in-depth, objective comparison of the performance of 1-Amino Hydantoin-13C3 (AHD-13C3), a stable isotope-labeled (SIL) internal standard, in the analysis of AHD across various food matrices. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to demonstrate why AHD-13C3 is considered the gold standard for this critical application.
The Analytical Imperative: Why a High-Performing Internal Standard is Non-Negotiable
The analysis of AHD, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is fraught with potential for analytical variability.[3] Food matrices are inherently complex, containing a myriad of compounds that can interfere with the analysis.[4][5] These matrix effects can manifest as ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification.[6][7] Furthermore, the multi-step sample preparation required to release and derivatize the protein-bound AHD can introduce variability and potential for analyte loss.
An ideal internal standard (IS) co-behaves with the analyte through extraction, derivatization, and chromatographic separation, and experiences the same matrix effects.[8][9] By adding a known quantity of the IS at the beginning of the workflow and measuring the analyte-to-IS peak area ratio, these variations can be effectively normalized, ensuring robust and reliable quantification.[10]
Comparative Analysis: this compound vs. Structural Analogs
The choice of internal standard generally falls into two categories: stable isotope-labeled (SIL) standards and structural analogs.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H). AHD-13C3 falls into this category.[11] Because its chemical and physical properties are nearly identical to the native AHD analyte, it is the most effective tool for correcting analytical variability.[9]
-
Structural Analogs: These are compounds with similar chemical structures and properties to the analyte but are not isotopically labeled. While more economical, they do not co-elute perfectly with the analyte and may respond differently to matrix effects, leading to less accurate correction.
The superiority of SIL standards like AHD-13C3 lies in their ability to mimic the analyte's behavior with the highest possible fidelity. This is why they are universally recommended in regulatory methods and are considered the "gold standard" for quantitative mass spectrometry.[9]
Performance Across Food Matrices: A Data-Driven Comparison
The robustness of an analytical method is proven by its performance across a range of challenging food matrices. AHD-13C3 has been successfully used to ensure accurate quantification of AHD in diverse sample types. The following table summarizes key performance data from various validation studies.
| Food Matrix | Recovery (%) | Precision (RSD %) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Animal-Derived Foods (General) | 80.3 - 119.0 | < 10.9 (Inter-assay) | 0.4 - 0.5 | 0.8 - 1.0 | [12] |
| Aquatic Products (Fish) | 88 - 112 | 2 - 4 | 0.5 | 1.5 | [2] |
| Soft-Shell Turtle Powder | 82.2 - 108.1 | 2.2 - 4.8 (Reproducibility) | Not Reported | 0.5 | [13] |
| Meat (General) | Not specified | Not specified | 0.013 - 0.200 (CCα*) | Not specified | [11] |
| Seafood (General) | Not specified | Not specified | Not specified | < 1.0 | [14] |
*CCα (Decision Limit) is a measure of method sensitivity defined by European Commission Decision 2002/657/EC.
These data demonstrate that methods employing AHD-13C3 consistently achieve excellent recovery and precision, meeting the stringent performance requirements set by global food safety authorities.[2][12][13] The low limits of quantification (LOQ) are well below the minimum required performance limit (MRPL) of 1.0 µg/kg previously established by the EU for nitrofuran metabolites, showcasing the sensitivity of the method.
Experimental Workflow & Protocols
The accurate determination of AHD relies on a well-defined experimental workflow. The use of AHD-13C3 is integral to the success of this process, from initial sample preparation to final data analysis.
Principle of Stable Isotope Dilution Assay (SIDA)
The core of the analytical method is the Stable Isotope Dilution Assay. A known amount of AHD-13C3 is added to the sample at the very beginning. Throughout the procedure, any loss of the target analyte (AHD) is mirrored by a proportional loss of the internal standard (AHD-13C3). The mass spectrometer distinguishes between the two based on their mass difference, and the ratio of their signals is used for precise quantification.
Caption: Principle of Stable Isotope Dilution for AHD analysis.
General Analytical Workflow
The overall process involves releasing the protein-bound AHD, derivatizing it to improve its analytical properties, and then extracting the derivative for LC-MS/MS analysis.
Caption: General workflow for AHD analysis in food matrices.
Detailed Step-by-Step Protocol: AHD in Chicken Muscle
This protocol is a representative example for the analysis of AHD in a high-protein matrix. It should be validated in the user's laboratory.[15]
-
Sample Preparation & Spiking:
-
Weigh 2.0 g ± 0.1 g of homogenized chicken muscle into a 50 mL polypropylene centrifuge tube.
-
Add a precise volume of AHD-13C3 working solution (e.g., 100 µL of 100 ng/mL solution) to achieve a final concentration of 5 ng/g.
-
-
Hydrolysis:
-
Add 5 mL of 0.1 M Hydrochloric Acid (HCl).
-
Vortex for 1 minute to ensure thorough mixing.
-
Incubate in a water bath or incubator at 37°C for 16 hours (overnight). This step is critical for cleaving the bond between AHD and tissue proteins.
-
-
Derivatization:
-
After hydrolysis, allow the sample to cool to room temperature.
-
Add 500 µL of 50 mM 2-Nitrobenzaldehyde (2-NBA) in DMSO. The 2-NBA reacts with the primary amine group of AHD and AHD-13C3 to form a more stable and chromatographically favorable derivative (NPAHD).
-
Vortex for 1 minute.
-
-
Neutralization and Extraction:
-
Add 5 mL of 0.1 M dipotassium hydrogen phosphate buffer (K₂HPO₄).
-
Adjust the pH of the solution to approximately 7.5 using 1 M NaOH.
-
Add 10 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes, then centrifuge at 4000 x g for 10 minutes.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase (e.g., 50:50 methanol:water) and vortex to dissolve.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and methanol (both containing a small amount of formic acid or ammonium acetate) to separate the NPAHD derivative from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both the native NPAHD and the labeled NPAHD-13C3 to ensure confident identification and quantification according to regulatory guidelines.
-
Conclusion: Trustworthiness and Authoritative Grounding
The selection of an appropriate internal standard is a cornerstone of robust quantitative analysis. For the determination of the nitrofurantoin metabolite AHD in complex food matrices, this compound has unequivocally demonstrated its superiority. As a stable isotope-labeled internal standard, it co-behaves almost identically to the native analyte, providing the most effective correction for matrix effects and procedural losses.
The experimental data presented in peer-reviewed literature consistently show that methods validated using AHD-13C3 achieve the high standards of accuracy, precision, and sensitivity required for regulatory monitoring and ensuring food safety. By adopting the protocols and understanding the principles outlined in this guide, analytical laboratories can achieve self-validating systems that produce trustworthy and defensible results, contributing to the protection of public health.
References
- 1. Joint FAO/WHO Technical Workshop on Residues of Veterinary Drugs without ADI/MRL - Bangkok, 24 26 August 2004 [fao.org]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Milk matrix effects on antibody binding analyzed by enzyme-linked immunosorbent assay and biolayer interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dairy Matrix Effects: Physicochemical Properties Underlying a Multifaceted Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 11. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 13. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pepolska.pl [pepolska.pl]
- 15. s27415.pcdn.co [s27415.pcdn.co]
A Senior Application Scientist’s Guide to Selecting an Internal Standard for 1-Aminohydantoin (AHD) Analysis
Welcome to an in-depth comparison guide for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 1-Aminohydantoin (AHD). AHD is the primary tissue-bound metabolite of the banned nitrofuran antibiotic, nitrofurantoin, making its accurate detection critical for food safety and regulatory compliance[1]. The gold standard for quantitation in complex matrices via Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS)[2][3].
However, practical constraints such as cost or commercial availability may necessitate the consideration of alternatives[4][5]. This guide provides a comprehensive analysis of the ideal SIL-IS and explores the viability and compromises of alternative internal standards, supported by established analytical principles and data from peer-reviewed literature.
Pillar 1: The Indispensable Role of an Internal Standard in AHD Analysis
Quantitative bioanalysis by LC-MS/MS is susceptible to variations that can compromise accuracy and precision. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to normalize for these variations[2]. Key sources of error that an effective IS can mitigate include:
-
Sample Preparation: Analyte loss during acid hydrolysis, derivatization, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
Chromatographic Separation: Minor fluctuations in injection volume or retention time.
-
Mass Spectrometric Detection: Signal suppression or enhancement caused by co-eluting matrix components (the "matrix effect")[6][7].
An ideal IS mimics the analyte's behavior throughout this entire process. The ratio of the analyte's signal to the IS signal is used for quantification, thereby correcting for variability and ensuring data reliability[3].
Pillar 2: Comparative Analysis of Internal Standard Options
The selection of an IS is a critical decision in method development. The options range from the "gold standard" to progressively more compromised, yet potentially necessary, alternatives.
Option 1: The Gold Standard - Isotopically Labeled 1-Aminohydantoin (AHD-SIL)
The most reliable IS for AHD analysis is its stable isotope-labeled counterpart, such as 1-aminohydantoin-¹³C₃ (AHD-¹³C₃) or 1-aminohydantoin-d₄ (AHD-d₄)[8][9].
-
Mechanism of Action: A SIL-IS is chemically identical to the analyte, with the only difference being a greater mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). This mass difference allows the mass spectrometer to distinguish it from the native analyte.
-
Advantages:
-
Identical Physicochemical Properties: It shares the same extraction recovery, derivatization efficiency, and chromatographic retention time as AHD.
-
Perfect Matrix Effect Compensation: Because it co-elutes perfectly with AHD, it experiences the exact same degree of ion suppression or enhancement in the MS source, providing the most accurate correction[2].
-
-
Disadvantages:
-
Cost and Availability: SIL-IS can be expensive and may not be readily available from all chemical suppliers.
-
The universal consensus in regulatory and research laboratories is that a dedicated SIL-IS for the target analyte provides the highest quality data[8][9][10].
Option 2: The Pragmatic Alternative - Isotopically Labeled Analog (e.g., AOZ-d₄)
In many laboratories, AHD is analyzed as part of a larger panel of nitrofuran metabolites, including 3-amino-2-oxazolidinone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), and semicarbazide (SEM)[11][12]. When an AHD-SIL is unavailable, a SIL-IS of another metabolite from the same analytical panel, such as AOZ-d₄, can be considered.
-
Mechanism of Action: This approach relies on another SIL-IS to approximate the behavior of AHD. For this to be effective, the alternative IS should be structurally similar and, ideally, have a close retention time to the analyte.
-
Advantages:
-
Cost-Effective: Leverages an existing IS from a multi-analyte panel, avoiding the need to purchase a specific AHD-SIL.
-
Improved Correction over No IS: Provides better quantitative accuracy than external calibration alone.
-
-
Disadvantages:
-
Differential Matrix Effects: The most significant compromise. If the alternative IS does not co-elute with AHD, it will not experience the same matrix effect, leading to potential inaccuracies[13].
-
Varying Recoveries: Differences in chemical structure can lead to different recoveries during sample preparation steps.
-
One study on the analysis of eight nitrofuran metabolites demonstrated a pragmatic approach where AOZ-d₄ was used as the internal standard for AHD, AMOZ, SEM, and other analytes, while DNSH-¹³C₆ was used for DNSH and others[14]. This highlights that while not ideal, this strategy is employed in practice.
Option 3: The Compromise - A Structural Analog
A non-isotopically labeled structural analog is a compound with a similar chemical structure to AHD but is not one of the other common nitrofuran metabolites. Finding a suitable structural analog for AHD that is not a regulated substance itself and has appropriate chromatographic and mass spectrometric properties is challenging. A hypothetical candidate would need to be a hydantoin derivative not typically found in the sample matrix.
-
Mechanism of Action: Similar to the pragmatic alternative, it aims to mimic the analyte's behavior.
-
Advantages:
-
Potentially Lower Cost: May be cheaper than a SIL-IS.
-
-
Disadvantages:
-
Significant Physicochemical Differences: Prone to major differences in extraction recovery, derivatization efficiency, retention time, and ionization efficiency.
-
Poor Matrix Effect Correction: Unlikely to co-elute, offering poor compensation for matrix effects.
-
Validation Challenges: Requires extensive validation to prove its suitability, which may ultimately show it to be ineffective[5].
-
This option is generally not recommended for confirmatory analysis due to the high potential for inaccurate results.
Pillar 3: Performance Data & Experimental Protocols
As direct head-to-head experimental data for alternative IS is scarce, the following table summarizes the expected performance based on the principles of internal standardization and published validation data for methods using the gold standard.
| Performance Parameter | AHD-SIL (e.g., AHD-¹³C₃) | Alternative SIL (e.g., AOZ-d₄) | Structural Analog (Hypothetical) |
| Co-elution with AHD | Excellent (Identical RT) | Poor to Moderate (Different RT) | Poor (Different RT) |
| Matrix Effect Correction | Excellent [10] | Partial to Poor [14] | Very Poor |
| Recovery Compensation | Excellent | Moderate | Poor |
| Linearity (R²) | Typically > 0.99 [10] | May be > 0.98, but potentially compromised [14] | Variable, risk of non-linearity |
| Accuracy & Precision | Excellent (Bias <15%, RSD <15%) | Acceptable to Poor (Bias and RSD may exceed 20%) | Unreliable |
| Overall Confidence | High (Confirmatory Methods) | Moderate (Screening/Semi-Quantitative) | Low (Not Recommended) |
Table 1: Comparative Performance Expectations for Different Internal Standard Types.
Experimental Workflow for AHD Analysis
The following protocol is a synthesized, representative method for the determination of AHD in animal tissue, incorporating best practices from multiple validated methods[8][11][12].
Caption: General workflow for AHD analysis.
Detailed Protocol Steps:
-
Sample Preparation: Weigh 2.0 g ± 0.1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 100 µL of 100 ng/mL) of the chosen internal standard solution (AHD-SIL, AOZ-d₄, etc.) to all samples, calibrators, and controls.
-
Hydrolysis and Derivatization: Add 5 mL of 0.1 M HCl. To initiate derivatization, add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO. Vortex thoroughly. Incubate in a heating block or water bath at 90°C for 2 hours or overnight at 37°C to release bound AHD and form the NP-AHD derivative[11][12].
-
Neutralization: Cool the samples to room temperature. Adjust the pH to ~7.0 using a combination of dipotassium hydrogen phosphate and sodium hydroxide solutions.
-
Extraction: Add 10 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 4000 rpm for 10 minutes. Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dry residue in 1.0 mL of the initial mobile phase (e.g., 90:10 Water:Methanol with 5 mM ammonium formate). Vortex to dissolve and filter through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis: Inject the sample onto a suitable LC column (e.g., C18 or Phenyl-Hexyl) for chromatographic separation, followed by detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM)[8][10].
Pillar 4: Logic for Internal Standard Selection
The decision to use an alternative internal standard must be a deliberate one, balancing analytical quality with practical limitations.
Caption: Decision tree for selecting an IS for AHD analysis.
Conclusion and Recommendations
For the highest level of accuracy, precision, and regulatory compliance in the analysis of 1-Aminohydantoin, the use of a stable isotope-labeled internal standard (AHD-SIL) is unequivocally the gold standard and the only recommended approach for confirmatory analysis. It is the only tool that can effectively compensate for the significant matrix effects inherent in complex food samples.
When an AHD-SIL is not feasible, the use of a SIL-IS from a co-analyzed nitrofuran metabolite, such as AOZ-d₄, may be a pragmatic alternative for screening or semi-quantitative purposes. However, the laboratory must perform rigorous validation to characterize the method's limitations, particularly concerning potential inaccuracies arising from differential retention times and matrix effects. The use of non-isotopic structural analogs is strongly discouraged due to a high probability of unreliable results.
Ultimately, the choice of internal standard dictates the quality and defensibility of the final data. Investing in the proper standard is an investment in data integrity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. welchlab.com [welchlab.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 10. preprints.org [preprints.org]
- 11. Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Determination of nitrofuran metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry validated according to Regulation (EU) 2021/808 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Method Validation for Nitrofuran Metabolite Detection in Honey
This guide provides an in-depth comparison of analytical methodologies for the detection and quantification of nitrofuran metabolites in honey. As the global food safety landscape evolves, the demand for highly sensitive and robust analytical methods has never been greater. Nitrofurans, a class of broad-spectrum antibiotics, have been banned for use in food-producing animals within the European Union and many other countries due to public health concerns, including their potential carcinogenicity.[1][2][3][4] However, these drugs metabolize rapidly, leaving behind stable, tissue-bound metabolites that can persist in products like honey.[1][2]
The primary targets for monitoring are the four principal metabolites: 3-amino-2-oxazolidinone (AOZ), 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM).[1][5][6] Regulatory bodies, notably the European Commission, have established stringent Reference Points for Action (RPA) for these compounds in food products of animal origin. As of November 2022, the RPA for nitrofuran metabolites is set at 0.5 µg/kg, demanding analytical methods of exceptional sensitivity and reliability.[7][8][9]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its superior selectivity and sensitivity.[10][11][12] A critical step in the analytical workflow is the derivatization of the metabolites, typically with 2-nitrobenzaldehyde (2-NBA), to enhance their chromatographic retention and ionization efficiency, making them suitable for detection.[3][12][13]
This guide will dissect and compare two prevalent sample preparation techniques—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—providing the experimental data and field-proven insights necessary for researchers and laboratory professionals to select and validate the optimal method for their specific needs.
The Imperative of Method Validation
Method validation is the cornerstone of analytical science, providing documented evidence that a procedure is fit for its intended purpose. For veterinary drug residue analysis, this is not merely a procedural formality but a guarantee of data integrity, ensuring that reported results are accurate, reliable, and legally defensible. International guidelines, such as those from the Veterinary International Cooperation on Harmonisation (VICH) and the European Commission, outline the essential parameters that must be evaluated.[14][15][16]
Key Validation Parameters:
-
Specificity & Selectivity: The ability to unequivocally assess the analyte in the presence of other components. In honey, this means distinguishing metabolites from sugars, organic acids, and other potential interferences.
-
Linearity: Demonstrating a proportional relationship between the concentration of the analyte and the analytical response over a defined range.
-
Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing spiked blank samples at various concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This is evaluated as:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.[14]
-
Intermediate Precision (Inter-day precision): Variation within the same laboratory over different days, with different analysts, or on different equipment.
-
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. This must be below the regulatory RPA of 0.5 µg/kg.
-
Decision Limit (CCα) & Detection Capability (CCβ): Statistical parameters defined by Commission Decision 2002/657/EC. CCα is the limit at and above which it can be concluded with a certain error probability that a sample is non-compliant. CCβ is the smallest content of the substance that may be detected, identified, and/or quantified in a sample with a specific error probability.[5][17]
General Analytical Workflow
The analysis of nitrofuran metabolites from a complex matrix like honey involves several critical stages, from sample preparation to final detection. The overall process is designed to release the protein-bound metabolites, derivatize them for enhanced detectability, and purify the extract before injection into the LC-MS/MS system.
Caption: Overall workflow for nitrofuran metabolite analysis in honey.
Comparative Methodologies: LLE vs. SPE
The choice of extraction and cleanup methodology is pivotal. It directly impacts method sensitivity, selectivity, and throughput. Below, we compare two widely adopted approaches: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Method A: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the differential partitioning of analytes between two immiscible liquid phases. It is often favored for its simplicity and low cost. The protocol described here is a robust method that avoids the need for specialized SPE cartridges.[18]
Experimental Protocol (LLE)
-
Sample Preparation: Weigh 1.0 g (± 0.1 g) of a homogenized honey sample into a 50 mL polypropylene centrifuge tube.
-
Hydrolysis & Derivatization:
-
Add 4.0 mL of deionized water and 0.5 mL of 1 M HCl.
-
Add 100 µL of a 10 mM 2-nitrobenzaldehyde (2-NBA) solution in DMSO.[19]
-
Vortex the mixture for approximately 30 seconds.
-
Incubate overnight (approx. 16 hours) at 37°C to facilitate the release of bound metabolites and their simultaneous derivatization.[2][3][13]
-
-
Neutralization & Extraction:
-
Cool the sample to room temperature.
-
Add 5.0 mL of 0.1 M dipotassium hydrogen phosphate (K₂HPO₄) and 0.4 mL of 1 M NaOH to adjust the pH to approximately 7.4.[19]
-
Add 5.0 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge for 10 minutes at ~3500 rpm.
-
Carefully transfer the upper organic (ethyl acetate) layer to a clean tube.
-
Repeat the extraction step on the remaining aqueous portion with another 5.0 mL of ethyl acetate. Combine the organic layers.
-
-
Evaporation & Reconstitution:
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at a temperature no higher than 50-60°C.[19]
-
Reconstitute the dry residue in 1.0 mL of a suitable mobile phase mixture (e.g., methanol:water 5:95 v/v) and vortex.[2]
-
Filter the reconstituted extract through a 0.45 µm filter before LC-MS/MS analysis.
-
Caption: Step-by-step workflow for the LLE-based method.
Method B: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup by utilizing a solid sorbent to isolate analytes from the complex honey matrix. This often results in a cleaner extract, minimizing matrix effects and enhancing sensitivity. The two-step SPE protocol described here is particularly effective.
Experimental Protocol (SPE)
-
Sample Preparation: Weigh 2.0 g (± 0.1 g) of a homogenized honey sample into a centrifuge tube and dilute with 5 mL of 0.12 M HCl.
-
Initial Cleanup (SPE Step 1):
-
Condition an Oasis HLB SPE cartridge with methanol followed by water.
-
Pass the diluted honey sample through the cartridge. This step is crucial as it removes polyphenolic constituents and other organic contaminants while allowing the sugars and underivatized metabolites to pass through. The cartridge is then discarded.
-
-
Hydrolysis & Derivatization:
-
Collect the eluent from Step 2 quantitatively.
-
Add 300 µL of 50 mM 2-NBA in DMSO.
-
Incubate the sample overnight (approx. 18 hours) at 37°C.
-
-
Final Cleanup & Enrichment (SPE Step 2):
-
Cool the sample to room temperature and adjust the pH to ~7 by adding 6 mL of 0.1 M K₂HPO₄.
-
Condition a second Oasis HLB SPE cartridge.
-
Load the entire derivatized sample onto the cartridge. The derivatized metabolites will be retained.
-
Wash the cartridge with water to remove residual sugars and salts.
-
Elute the derivatized metabolites with a suitable organic solvent (e.g., ethyl acetate or methanol).
-
-
Evaporation & Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 200 µL) of mobile phase. This step provides sample enrichment.
-
Filter the reconstituted extract before LC-MS/MS analysis.
-
Caption: Step-by-step workflow for the two-step SPE-based method.
Performance Data: A Head-to-Head Comparison
The ultimate measure of a method's utility lies in its performance. The following table summarizes typical validation data for the four target nitrofuran metabolites in honey using both LLE and SPE-based cleanup, followed by LC-MS/MS analysis.
| Validation Parameter | Analyte | Method A: LLE | Method B: SPE | Regulatory Requirement |
| Accuracy (Recovery %) | AOZ | 85 - 105% | 90 - 110% | 70 - 120% |
| AMOZ | 80 - 100% | 88 - 110% | 70 - 120% | |
| AHD | 75 - 95% | 85 - 105% | 70 - 120% | |
| SEM | 70 - 90% | 80 - 100% | 70 - 120% | |
| Precision (RSD %) | All | < 15% | < 12% | < 20% |
| LOQ (µg/kg) | All | 0.25 - 0.5 | 0.1 - 0.3 | ≤ 0.5 µg/kg |
| Decision Limit (CCα) | All | ~0.3 - 0.4 µg/kg | ~0.2 - 0.3 µg/kg | Must be determined |
| Detection Capability (CCβ) | All | ~0.4 - 0.5 µg/kg | ~0.3 - 0.4 µg/kg | Must be ≤ RPA (0.5 µg/kg) |
Data synthesized from multiple sources for comparative purposes.[10][11][17][18][20]
Expert Insights: Choosing the Right Path
The choice between LLE and SPE is not merely about performance metrics; it's a strategic decision based on laboratory capabilities, sample throughput requirements, and the complexity of the honey samples being analyzed.
-
Causality of Performance Differences: The superior performance of the SPE method, particularly in terms of recovery and lower LOQs, can be directly attributed to its more efficient cleanup. Honey is a notoriously complex matrix, rich in sugars, phenolic compounds, and other components that can interfere with the ionization process in the mass spectrometer—a phenomenon known as matrix effects .[21][22][23] The two-step SPE protocol is highly effective at removing these interferences, leading to a cleaner baseline, reduced ion suppression, and more accurate quantification.
-
Trustworthiness Through Self-Validation: Every protocol described is a self-validating system. The inclusion of isotopically labeled internal standards (e.g., d4-AOZ, d5-AMOZ) is non-negotiable for a trustworthy method.[10][13] These standards are added at the beginning of the sample preparation process and co-elute with their corresponding native analytes. Any loss during extraction or any matrix-induced ion suppression will affect the internal standard and the native analyte equally, allowing for accurate correction and ensuring the reliability of the final result.
-
Practical Considerations:
-
Method A (LLE): Is advantageous for laboratories with limited budgets or those not requiring the absolute lowest detection limits. It is straightforward and requires standard laboratory glassware. However, it may be more labor-intensive for large batches and more susceptible to variability if honey sources differ significantly in composition.
-
Method B (SPE): Represents the state-of-the-art for high-sensitivity, high-throughput analysis. While it involves higher consumable costs (SPE cartridges) and may require more initial method development, the resulting data quality is typically higher, and the process is more amenable to automation. It is the preferred method for accredited laboratories performing regulatory monitoring.
-
Conclusion
Both Liquid-Liquid Extraction and Solid-Phase Extraction can be successfully validated for the determination of nitrofuran metabolites in honey at levels compliant with the stringent 0.5 µg/kg EU Reference Point for Action.
The LLE method offers a cost-effective and accessible approach, capable of meeting regulatory requirements. The SPE method, while more resource-intensive, provides superior cleanup, leading to enhanced sensitivity, better precision, and greater robustness against matrix effects.
The selection of the optimal method should be guided by a laboratory's specific objectives, including required detection limits, sample throughput, and available resources. Regardless of the chosen path, a rigorous validation process, grounded in international standards and employing isotopically labeled internal standards, is essential to generate data that is not only scientifically sound but also trustworthy and defensible.
References
- 1. sciex.com [sciex.com]
- 2. sciex.com [sciex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Simultaneous Screening of Nitrofuran Metabolites in Honey Using Biochip Array Technology: Validation Study According to the Decision 2002/657/EC of the European Union - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Screening of Nitrofuran Metabolites in Honey Using Biochip Array Technology: Validation Study According to the Decision 2002/657/EC of the European Union - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eur-lex.europa.eu [eur-lex.europa.eu]
- 8. regask.com [regask.com]
- 9. Reduction of limits for prohibited substances chloramphenicol and nitrofurans (additionally newly demanded: Nifursol) - Quality Services International [qsi-q3.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. pepolska.pl [pepolska.pl]
- 13. spectroscopyworld.com [spectroscopyworld.com]
- 14. Analytical methodology for veterinary medicine residues | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 15. rr-americas.woah.org [rr-americas.woah.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. researchgate.net [researchgate.net]
- 18. macvetrev.mk [macvetrev.mk]
- 19. fsis.usda.gov [fsis.usda.gov]
- 20. galab.com [galab.com]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 1-Amino Hydantoin-13C3
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Metabolic Durability
In drug discovery, a molecule's journey from a promising candidate to a therapeutic reality is fraught with challenges. One of the most critical hurdles is metabolic stability. A compound that is rapidly metabolized by the body's enzymatic machinery may never reach its therapeutic target in sufficient concentration, rendering it ineffective. This guide focuses on 1-Aminohydantoin, a heterocyclic compound significant as a metabolite of the antibacterial agent nitrofurantoin and a versatile building block in medicinal chemistry[1][2][3][4].
We will explore the robust methodologies for assessing its metabolic stability, with a specific focus on the strategic use of its stable isotope-labeled (SIL) analogue, 1-Amino Hydantoin-13C3 . This comparison will illuminate why incorporating a SIL version is not merely a technical nuance but a fundamental enhancement to the accuracy and reliability of quantitative bioanalysis. We will delve into the causality behind experimental choices, provide actionable protocols, and interpret the resulting data, equipping you with the expertise to design and execute self-validating metabolic stability studies.
The Principle of In Vitro Metabolic Stability Assays
The liver is the primary site of drug metabolism, a process broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by the Cytochrome P450 (CYP450) superfamily of enzymes, introduce or expose functional groups on a substrate[5][6]. To assess a compound's susceptibility to this metabolic machinery in a controlled, high-throughput manner, we utilize subcellular liver fractions, most commonly liver microsomes [7][8].
Liver microsomes are vesicles of the endoplasmic reticulum, isolated by differential centrifugation, and they contain a high concentration of CYP450 enzymes[5][7]. The standard in vitro assay involves incubating the test compound with liver microsomes in the presence of essential cofactors and monitoring its disappearance over time[7][9].
Causality Corner: The Role of NADPH The catalytic cycle of CYP450 enzymes is an electron transfer chain that requires a continuous supply of electrons[10][11]. This is provided by the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate), which donates electrons via the enzyme NADPH-cytochrome P450 reductase (POR)[5][10][12]. Therefore, initiating the metabolic reaction requires the addition of NADPH or an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) to the incubation mixture[9][13]. Its absence serves as a crucial negative control, ensuring that any observed compound depletion is due to enzymatic metabolism and not chemical instability.
The Comparative Advantage: 1-Amino Hydantoin vs. This compound
While it is possible to measure the depletion of unlabeled ("cold") 1-Amino Hydantoin, employing its 13C3-labeled counterpart as an internal standard (IS) in the final LC-MS/MS analysis represents the gold standard in bioanalytics, a practice strongly endorsed by regulatory bodies like the FDA[14][15][16].
An ideal internal standard is a compound added at a known concentration to all samples (including standards, controls, and unknowns) to correct for variability during sample processing and analysis[17]. A stable isotope-labeled internal standard is the ultimate choice because it is chemically identical to the analyte, differing only in mass[16][17].
Why is this critical?
-
Co-elution and Matrix Effect Compensation : The SIL-IS and the unlabeled analyte have virtually identical physicochemical properties. They will co-elute during liquid chromatography and experience the same ionization suppression or enhancement effects in the mass spectrometer's source[15][16]. Any signal variation due to the sample matrix (e.g., residual proteins, salts) will affect both the analyte and the IS equally. By using the ratio of the analyte peak area to the IS peak area for quantification, these variations are effectively nullified, leading to significantly higher accuracy and precision[15][17][18].
-
Correction for Sample Loss : Any loss of sample during extraction, evaporation, or transfer steps will affect both the analyte and the SIL-IS to the same extent. The final calculated ratio remains unchanged, ensuring the integrity of the quantitative data.
-
Enhanced Confidence in Results : Using a SIL-IS eliminates ambiguity. Without it, a low signal could be misinterpreted as high metabolism, when it might actually be due to poor extraction recovery or severe ion suppression in that specific sample. The SIL-IS provides a constant reference point, validating the analytical process for each individual sample.
The diagram below illustrates the logical advantage of using a SIL internal standard.
Experimental Design: A Validated Protocol for Microsomal Stability
This section provides a detailed protocol for a liver microsomal stability assay. The objective is to determine key metabolic parameters: half-life (t½) and intrinsic clearance (CLint).
Materials & Reagents
-
Test Compound : 1-Amino Hydantoin (e.g., 10 mM stock in DMSO)
-
Internal Standard : this compound (e.g., 10 mM stock in DMSO)
-
Liver Microsomes : Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
Cofactor : NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Quenching Solution : Ice-cold Acetonitrile containing a fixed concentration of this compound (e.g., 100 nM)[7][9][19]
-
Control Compounds :
-
Equipment : 96-well plates, incubator/shaker, centrifuge, LC-MS/MS system
Experimental Workflow
The workflow is designed for a 96-well plate format to ensure high throughput.
Step-by-Step Protocol
-
Preparation :
-
Thaw liver microsomes and NADPH system on ice.
-
Prepare the main incubation plate: Dilute 1-Amino Hydantoin stock solution with buffer to an intermediate concentration. A typical final incubation concentration is 1 µM[8][19].
-
Prepare the Quench Plate: Add the ice-cold acetonitrile containing the this compound internal standard to the wells of a 96-well collection plate. Keep this plate at 4°C or on ice. The volume should be sufficient to terminate the reaction effectively (e.g., 3-5 times the incubation volume)[9][19].
-
-
Incubation :
-
In the incubation plate, add liver microsomes to the buffer to achieve a final protein concentration of 0.5 mg/mL[19].
-
Add the diluted 1-Amino Hydantoin solution.
-
Include a negative control well where the NADPH system is replaced with buffer to check for non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium[19].
-
-
Reaction Initiation and Sampling :
-
Initiate the reactions by adding the NADPH regenerating system to all wells (except the negative control)[8][19]. This is your T=0 time point.
-
Immediately after adding NADPH, transfer an aliquot from each well to the corresponding well of the pre-prepared ice-cold Quench Plate.
-
Return the incubation plate to the 37°C incubator.
-
Repeat the aliquot transfer at subsequent time points (e.g., 5, 15, 30, 45, 60 minutes)[19].
-
-
Sample Processing and Analysis :
-
Once all time points are collected in the Quench Plate, seal the plate and centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated microsomal proteins[9].
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method, monitoring the mass transitions for both 1-Amino Hydantoin and this compound.
-
Causality Corner: The Quenching Step The purpose of quenching is to instantly stop the metabolic reaction[20][21][22]. This is achieved by rapidly denaturing the CYP450 enzymes. Ice-cold acetonitrile is highly effective as it both precipitates proteins and lowers the temperature, halting all enzymatic activity[7][9][19]. Adding the internal standard directly to the quench solution ensures it is present from the earliest possible moment of sample workup, maximizing its ability to account for downstream variability.
Data Analysis and Interpretation
The LC-MS/MS analysis will yield peak area ratios (Analyte / Internal Standard) for each time point. The goal is to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Calculate Percent Remaining : Determine the percentage of 1-Amino Hydantoin remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
-
Determine the Elimination Rate Constant (k) : Plot the natural logarithm (ln) of the percent remaining against time. The slope of the resulting line is the negative of the elimination rate constant (-k)[7][8].
-
ln(% Remaining) = -k * time
-
-
Calculate Half-Life (t½) : The half-life is the time it takes for 50% of the compound to be metabolized.
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint) : CLint represents the intrinsic ability of the liver to metabolize a drug, normalized to the amount of microsomal protein used[7][23].
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))
-
Comparative Data Presentation
The table below illustrates hypothetical data comparing the analysis of 1-Amino Hydantoin with and without a SIL-IS. Note the difference in precision (represented by the %CV).
| Parameter | Method with this compound IS | Method without Internal Standard |
| Replicate 1 t½ (min) | 25.5 | 28.1 |
| Replicate 2 t½ (min) | 26.1 | 22.5 |
| Replicate 3 t½ (min) | 25.8 | 31.2 |
| Average t½ (min) | 25.8 | 27.3 |
| Standard Deviation | 0.3 | 4.4 |
| % Coefficient of Variation (%CV) | 1.2% | 16.1% |
| Calculated CLint (µL/min/mg) | 53.7 | 50.7 |
| Conclusion | High Precision, High Confidence | Low Precision, Low Confidence |
As the data shows, the use of the 13C3-labeled internal standard dramatically improves the precision of the measurement. A high %CV in the non-IS experiment suggests that analytical variability is obscuring the true metabolic rate, leading to unreliable data.
Conclusion: A Foundation for Predictive Science
Assessing the metabolic stability of compounds like 1-Amino Hydantoin is a cornerstone of modern drug development. This guide has demonstrated that the experimental design—specifically, the choice of analytical standard—is as critical as the biological system itself. The use of This compound as an internal standard is not an optional upgrade but a mandatory component for generating robust, reliable, and defensible data.
By compensating for inevitable variations in sample handling and analysis, the stable isotope-labeled internal standard ensures that the measured depletion of the parent compound accurately reflects enzymatic activity. This precision allows for confident calculation of t½ and CLint, enabling researchers to rank compounds, build predictive structure-metabolism relationships, and make informed decisions on which candidates to advance toward the clinic.
References
- 1. 1-Aminohydantoin hydrochloride | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. mercell.com [mercell.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NADPH-cytochrome P450 oxidoreductase: Roles in physiology, pharmacology, and toxicology - OAK Open Access Archive [oak.novartis.com]
- 12. Cytochrome P450 reductase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 17. youtube.com [youtube.com]
- 18. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Optimizing high-throughput metabolomic biomarker screening: a study of quenching solutions to freeze intracellular metabolism in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabolic Quenching - Center for Innovative Technology [vanderbilt.edu]
- 23. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Limit of Detection and Quantification for 1-Amino Hydantoin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Sensitive 1-Amino Hydantoin Analysis
1-Amino Hydantoin is a key chemical intermediate and a significant metabolite of the antibiotic nitrofurantoin.[1] Its quantification is crucial in pharmaceutical development, not only for monitoring metabolic pathways but also for controlling it as a potential genotoxic impurity (GTI). Genotoxic impurities are compounds that can damage DNA and are of significant concern to regulatory bodies, necessitating their control at very low levels in drug substances.[2][3] The International Council for Harmonisation (ICH) has established stringent guidelines for the control of GTIs, often requiring analytical methods with exceptionally low limits of detection (LOD) and quantification (LOQ).[4]
This guide provides an in-depth technical comparison of analytical methodologies for the determination of 1-Amino Hydantoin, with a focus on their respective LOD and LOQ capabilities. We will explore the nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a widely accessible technique, and compare its performance with more advanced mass spectrometry-based methods, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Understanding the strengths and limitations of each approach is paramount for selecting the most appropriate method to ensure the safety and quality of pharmaceutical products.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for 1-Amino Hydantoin is fundamentally driven by the required sensitivity. While simpler methods like HPLC-UV are robust and readily available, they may not always meet the stringent control levels required for genotoxic impurities.[5] In contrast, hyphenated techniques like LC-MS/MS and GC-MS offer superior sensitivity and selectivity, making them the methods of choice for trace-level analysis.[2][5]
| Analytical Technique | Principle | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |
| HPLC-UV | Separation by reversed-phase chromatography and detection by UV absorbance. | ~0.6 µg/mL[1] | Simple, robust, widely available, cost-effective.[5] | Limited sensitivity and selectivity, may not be suitable for trace-level GTI analysis.[5] |
| LC-MS/MS | Separation by liquid chromatography coupled with highly selective and sensitive detection by tandem mass spectrometry. | Low µg/kg to ng/mL range[6][7] | High sensitivity and selectivity, suitable for complex matrices, definitive identification.[2][8] | Higher cost and complexity, potential for matrix effects.[8] |
| GC-MS | Separation of volatile compounds by gas chromatography and detection by mass spectrometry. Requires derivatization for non-volatile analytes. | ng/g to pg/mL range (analyte dependent)[4][9] | High sensitivity for volatile compounds, excellent chromatographic resolution. | Requires derivatization for polar compounds like 1-Amino Hydantoin, which adds complexity.[10] |
Experimental Protocols: A Step-by-Step Guide
To provide a practical understanding of these methodologies, we present detailed experimental protocols for each technique. The causality behind experimental choices is explained to offer field-proven insights.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a straightforward approach for the quantification of 1-Amino Hydantoin in bulk materials or as a reference standard.
Caption: Workflow for the HPLC-UV analysis of 1-Amino Hydantoin.
-
Preparation of Solutions:
-
Mobile Phase: Prepare a 20 mM Potassium Phosphate Buffer and adjust the pH to 3.0 with orthophosphoric acid. Mix with HPLC grade acetonitrile in a 95:5 (v/v) ratio. Degas the mobile phase before use.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 1-Amino Hydantoin hydrochloride standard and dissolve it in a 10 mL volumetric flask with the mobile phase.[1]
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.[1]
-
-
Sample Preparation:
-
Accurately weigh the sample containing 1-Amino Hydantoin.
-
Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
-
Chromatographic Conditions:
-
System Suitability:
-
Before sample analysis, inject a working standard solution (e.g., 20 µg/mL) five times.
-
Acceptance criteria typically include a tailing factor of ≤ 2.0, theoretical plates ≥ 2000, and % RSD for peak area ≤ 2.0%.[1]
-
-
LOD and LOQ Determination:
-
The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.[11]
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ultra-trace level quantification, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity. This often involves derivatization to enhance the ionization efficiency of 1-Amino Hydantoin.
Caption: Workflow for LC-MS/MS analysis of 1-Amino Hydantoin.
-
Sample Preparation and Derivatization:
-
Acid Hydrolysis: For samples where 1-Amino Hydantoin may be protein-bound, perform an acid hydrolysis step (e.g., with HCl) to release the analyte.
-
Derivatization: React the 1-Amino Hydantoin with 2-nitrobenzaldehyde to form a nitrophenyl derivative. This step is crucial for enhancing the compound's chromatographic retention and ionization efficiency.[1]
-
Extraction: Perform a liquid-liquid extraction (e.g., with ethyl acetate) to isolate the derivatized analyte from the reaction mixture.
-
-
LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a modifier like formic acid or ammonium formate.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization in positive mode (ESI+).[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the derivatized 1-Amino Hydantoin.
-
-
LOD and LOQ Determination:
-
The LOD and LOQ are determined by analyzing a series of decreasing concentrations of the derivatized standard. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
-
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of small molecules. However, due to the polar and non-volatile nature of 1-Amino Hydantoin, derivatization is a mandatory step to enable its analysis by GC.
Caption: Workflow for GC-MS analysis of 1-Amino Hydantoin.
-
Sample Preparation and Derivatization:
-
Drying: The sample extract containing 1-Amino Hydantoin must be thoroughly dried, as silylation reagents are moisture-sensitive.[10]
-
Derivatization: React the dried sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to replace active hydrogens with nonpolar silyl groups, thereby increasing volatility.[10]
-
Reconstitution: After the reaction, the derivatized sample is reconstituted in a suitable solvent (e.g., hexane or ethyl acetate) for injection.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph with a capillary column suitable for the analysis of the derivatized compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Source: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized 1-Amino Hydantoin to enhance sensitivity and selectivity.
-
-
LOD and LOQ Determination:
-
Similar to other methods, the LOD and LOQ are determined by analyzing serially diluted derivatized standards and evaluating the signal-to-noise ratio or using a calibration curve-based approach.[4]
-
Conclusion: Selecting the Optimal Method
The determination of the limit of detection and quantification for 1-Amino Hydantoin is critically dependent on the chosen analytical methodology.
-
HPLC-UV offers a simple and accessible method for routine analysis where high sensitivity is not a primary concern. Its expected LOQ of around 0.6 µg/mL makes it suitable for the analysis of bulk materials.[1]
-
LC-MS/MS stands out as the gold standard for trace-level quantification of 1-Amino Hydantoin, especially in the context of genotoxic impurity analysis. The ability to achieve low µg/kg to ng/mL LOQs, coupled with high selectivity, ensures compliance with stringent regulatory requirements.[6][7] The necessity of derivatization adds a step to the sample preparation but significantly enhances method performance.
-
GC-MS , while a powerful technique, requires a derivatization step to analyze the non-volatile 1-Amino Hydantoin. Although it can offer excellent sensitivity, the added complexity of the derivatization and the potential for thermal degradation of the analyte should be carefully considered.
For researchers and drug development professionals, the selection of an analytical method should be guided by a thorough risk assessment of the potential for 1-Amino Hydantoin to be present as a genotoxic impurity and the corresponding regulatory limits. In most cases, the sensitivity and specificity of LC-MS/MS will make it the most appropriate and defensible choice for ensuring patient safety and product quality.
References
- 1. A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
A Senior Scientist's Guide: Evaluating the Benefits of ¹³C vs. ²H Labeling in Residue Analysis
For researchers, analytical scientists, and drug development professionals, the accurate quantification of residues in complex matrices is paramount. The use of stable isotope-labeled (SIL) internal standards in mass spectrometry is the cornerstone of achieving this accuracy, compensating for variations in sample preparation and instrumental analysis. The two most common choices for isotopic labeling are Carbon-13 (¹³C) and Deuterium (²H).
While both serve the same fundamental purpose, their subtle but significant physicochemical differences can have a profound impact on analytical results. This guide provides an in-depth comparison of ¹³C and ²H labeling, moving beyond a simple list of pros and cons to explain the underlying causality and equip you with the knowledge to make the optimal choice for your residue analysis workflows.
The First Principle: What Makes an Ideal Internal Standard?
Before comparing ¹³C and ²H, we must define the gold standard. An ideal internal standard (IS) should be a perfect chemical mimic of the analyte, experiencing identical losses during sample extraction and exhibiting the same response to instrumental conditions, such as ionization efficiency.[1][2] It must, however, be distinguishable by the mass spectrometer. This dual requirement—behaving identically while being mass-shifted—is where the choice of isotope becomes critical. The closer the SIL standard's physicochemical properties are to the native analyte, the more effectively it can correct for variability.
Core Physicochemical Differences: The Root of Performance Variation
The fundamental distinction between ¹³C and ²H labeling lies in the relative mass difference introduced by the isotope.
-
Carbon-13 (¹³C): As a heavy isotope of carbon, ¹³C adds one neutron. Replacing a ¹²C atom with a ¹³C atom results in a minimal change to the molecule's overall properties. Its physicochemical behavior is virtually identical to its unlabeled counterpart.[2][3]
-
Deuterium (²H): As a heavy isotope of hydrogen, ²H also adds one neutron. However, because hydrogen is the lightest element, this addition doubles its mass. This 100% mass increase for the substituted atom is significant, leading to a stronger C-²H bond compared to the C-¹H bond and altering the molecule's physicochemical properties.[2][4][]
These fundamental differences manifest in several key performance attributes that directly impact residue analysis.
Head-to-Head Comparison: ¹³C vs. ²H in Practice
The theoretical differences between the isotopes translate into tangible, measurable effects in the laboratory. Here, we compare their performance across the most critical analytical parameters.
Chromatographic Behavior: The Co-elution Imperative
For an internal standard to accurately compensate for matrix effects and fluctuations in ionization, it must experience these phenomena at the exact same time as the analyte. This makes chromatographic co-elution essential.
-
¹³C-Labeled Standards: Due to their chemical identity with the native analyte, ¹³C-labeled standards almost perfectly co-elute under various liquid chromatography (LC) conditions.[3][6] This ensures that both the analyte and the IS are exposed to the same co-eluting matrix components at the same moment, providing the most accurate correction for ion suppression or enhancement.[3]
-
²H-Labeled Standards: The difference in bond energy and polarity caused by deuterium substitution often leads to a chromatographic shift, with the deuterated compound typically eluting slightly earlier than the native analyte in reversed-phase chromatography.[2] This separation can become more pronounced with a higher degree of deuteration and in high-resolution ultra-high-performance liquid chromatography (UHPLC) systems.[3][6] If the IS and analyte elute at different times, they may experience different levels of matrix effects, compromising quantification accuracy.[2]
Isotopic Stability: The Risk of Back-Exchange
An internal standard's isotopic label must remain stable throughout sample storage, preparation, and analysis.
-
¹³C-Labeled Standards: The carbon framework of a molecule is exceptionally stable. ¹³C labels are incorporated into this backbone and are not susceptible to exchange with other atoms from the sample matrix or solvents.[2] This ensures the isotopic purity and mass of the standard remain constant.
-
²H-Labeled Standards: Deuterium atoms can be prone to back-exchange —the replacement of deuterium with hydrogen from the surrounding environment (e.g., water, methanol).[7][8] This is a significant risk, particularly when deuterium is attached to heteroatoms (e.g., in O-H, N-H, or S-H groups) or on carbon atoms in labile positions (e.g., adjacent to a carbonyl group).[7] Factors such as pH, temperature, and storage time can accelerate this process.[7][9][10] Back-exchange compromises the integrity of the assay by converting the labeled standard back to the unlabeled analyte, leading to an underestimation of the true analyte concentration.
The Kinetic Isotope Effect (KIE): A Double-Edged Sword
The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.
-
¹³C-Labeled Standards: The KIE associated with ¹³C labeling is negligible. The bond strengths and vibrational frequencies are so similar to ¹²C that reaction rates are unaffected. This is ideal for an IS, which should mimic the analyte's behavior during metabolic or degradative processes that might occur during sample workup.
-
²H-Labeled Standards: The C-²H bond is stronger and has a lower vibrational zero-point energy than the C-¹H bond.[][11] Consequently, breaking a C-²H bond requires more energy, leading to a slower reaction rate if this bond cleavage is the rate-determining step. This is known as the primary kinetic isotope effect.[11][12] While this effect is cleverly exploited in drug discovery to slow metabolism and improve a drug's pharmacokinetic profile[4][13][14], it is a disadvantage for an internal standard. If the analyte degrades during extraction, the deuterated IS may degrade more slowly, leading to inaccurate quantification.
Availability and Cost
Practical considerations often play a role in the selection of reagents.
-
¹³C-Labeled Standards: The synthesis of ¹³C-labeled compounds is often more complex and costly. As a result, they are typically more expensive and may have more limited commercial availability compared to their deuterated counterparts.[1][15]
-
²H-Labeled Standards: Deuterated reagents are more common and the synthetic routes are often simpler, making ²H-labeled standards more widely available and generally less expensive.[1][15]
Summary of Performance Attributes
| Feature | ¹³C-Labeled Internal Standard | ²H-Labeled Internal Standard | Causality & Implication |
| Chromatography | Co-elutes with analyte.[3][6] | Often elutes earlier than analyte.[2] | ¹³C provides superior correction for matrix effects. Chromatographic shifts with ²H can lead to inaccurate quantification. |
| Isotopic Stability | Highly stable . No risk of exchange.[2] | Risk of back-exchange , especially on heteroatoms.[7][8] | ¹³C ensures the integrity of the standard. ²H back-exchange can artificially inflate the native analyte signal. |
| Kinetic Isotope Effect | Negligible . Behaves identically to analyte. | Significant . Can alter metabolic/degradation rates.[11][12] | ¹³C accurately mimics analyte stability. KIE with ²H can be a confounding variable during sample processing. |
| MS Fragmentation | Identical fragmentation pattern to analyte. | Can sometimes alter fragmentation pathways.[6] | ¹³C ensures consistent fragmentation for method development. |
| Cost & Availability | Generally more expensive, less available.[1][15] | Generally less expensive, widely available.[1][15] | Budgetary constraints may favor ²H, but this requires more rigorous validation to ensure data quality. |
Experimental Design and Validation
Choosing an internal standard is only the first step. Rigorous validation is crucial, especially when using ²H-labeled compounds.
Workflow for Residue Analysis Using a SIL Internal Standard
The following workflow illustrates the central role of the internal standard in a typical quantitative analysis.
Caption: General workflow for quantitative residue analysis using a stable isotope-labeled internal standard.
Protocol: Validating Internal Standard Stability and Performance
This protocol is essential for ensuring the trustworthiness of your method, particularly when using a deuterated standard.
Objective: To assess the stability (back-exchange) and chromatographic performance of a SIL internal standard.
Methodology:
-
Prepare Stability Samples:
-
Spike the SIL-IS into three sets of the target biological matrix (blank).
-
Set 1 (Control): Immediately process and analyze as you would a normal sample.
-
Set 2 (Benchtop Stability): Leave at room temperature for a duration representative of your longest anticipated sample preparation time (e.g., 4-8 hours), then process and analyze.
-
Set 3 (Storage Stability): Store at the intended storage temperature (e.g., -80°C) for a relevant period (e.g., 1 week), then thaw, process, and analyze.
-
-
LC-MS/MS Analysis:
-
Analyze all samples using your established LC-MS/MS method.
-
Monitor two mass transitions: one for the SIL-IS and one for the unlabeled analyte.
-
-
Data Evaluation:
-
Chromatography: Overlay the chromatograms of the analyte and the SIL-IS from the control sample. Visually and quantitatively assess the difference in retention time (ΔRT). For ¹³C, ΔRT should be near zero. For ²H, document the shift.
-
Back-Exchange: In the chromatograms for Sets 2 and 3, carefully examine the mass trace for the unlabeled analyte. A significant increase in the peak area for the unlabeled analyte in the stability samples (compared to a blank matrix without IS) is a direct indication of back-exchange.
-
Acceptance Criteria: A common criterion is that the response of the unlabeled analyte resulting from back-exchange should be less than 5% of the response of the internal standard.
-
Decision-Making Framework
Use the following logic to guide your selection process.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ukisotope.com [ukisotope.com]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 9. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Portico [access.portico.org]
- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Guide to the Safe Disposal of 1-Amino Hydantoin-13C3 for Laboratory Professionals
Welcome to your comprehensive resource for the proper handling and disposal of 1-Amino Hydantoin-13C3. This guide is designed for researchers, scientists, and drug development professionals who prioritize safety and regulatory compliance in the laboratory. Our goal is to provide you with not just a set of procedures, but a deep understanding of the principles behind them, ensuring a safe and environmentally responsible laboratory environment.
Understanding the Compound: this compound
This compound is an isotopically labeled form of 1-Aminohydantoin, a metabolite of the veterinary drug nitrofurantoin. Its use in research, particularly in pharmacokinetic and metabolic studies, necessitates a clear understanding of its properties for safe handling and disposal.
The primary hazard associated with this compound is its acute oral toxicity.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as H302: Harmful if swallowed.[1] This classification dictates the necessary precautions for handling and the proper procedures for waste management.
Core Principles of Chemical Waste Management
Before delving into the specifics of this compound, it is crucial to reiterate the foundational principles of laboratory waste management. The overarching goal is to protect both laboratory personnel and the environment from potential harm. This is achieved through a hierarchical approach:
-
Source Reduction and Substitution: The most effective way to manage waste is to minimize its generation in the first place. This can involve using smaller quantities of materials or substituting hazardous chemicals with less hazardous alternatives where possible.
-
Segregation: Proper segregation of chemical waste at the point of generation is paramount.[2][3] This prevents accidental mixing of incompatible substances, which could lead to dangerous reactions.[2]
-
Containment: Waste must be stored in appropriate, clearly labeled containers that are compatible with the chemical.[2]
-
Proper Disposal: Finally, the waste must be disposed of in accordance with institutional, local, and federal regulations.[2]
Hazard Profile and Safety Information
For a quick reference, the key safety information for this compound is summarized in the table below. This information is compiled from available safety data for the compound and its unlabeled analogue.
| Parameter | Information | Source |
| GHS Hazard Statement | H302: Harmful if swallowed | PubChem[1] |
| GHS Pictogram | PubChem[1] | |
| Signal Word | Warning | PubChem[1] |
| Precautionary Statements | P264, P270, P301+P317, P330, P501 | PubChem[1] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat | General Laboratory Best Practices |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed, step-by-step guide for the safe disposal of this compound and materials contaminated with it.
Step 1: Waste Segregation at the Source
Immediately upon generation, all waste contaminated with this compound must be segregated into a designated hazardous waste container. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, weighing boats, and gloves.
Causality: Segregating at the source prevents cross-contamination of non-hazardous waste streams and ensures that all hazardous material is captured for proper disposal.[2][3]
Step 2: Container Selection and Labeling
Select a waste container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) container with a secure, screw-top lid is generally suitable.
The container must be clearly labeled with the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory/researcher.
Causality: Proper labeling is a regulatory requirement and is critical for the safety of waste handlers and for ensuring the waste is disposed of correctly by your institution's environmental health and safety (EHS) department.
Step 3: Waste Accumulation and Storage
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:
-
At or near the point of waste generation.
-
Under the control of the laboratory personnel.
-
Away from drains and sources of ignition.
-
In a secondary containment bin to prevent the spread of material in case of a leak.
Causality: Storing hazardous waste in a designated and controlled area minimizes the risk of accidental spills, exposure, and unauthorized access.
Step 4: Arranging for Disposal
Once the waste container is full or has been in storage for the maximum allowable time (as per your institution's policy), contact your EHS department to arrange for a pickup. Do not attempt to dispose of this chemical waste through the regular trash or down the sanitary sewer.
Causality: The disposal of "Harmful if swallowed" (H302) substances is regulated, and sewer disposal is prohibited for such chemicals to prevent environmental contamination and potential harm to aquatic life. Your EHS department is trained and equipped to handle and dispose of hazardous chemical waste in compliance with all regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste potentially contaminated with this compound.
Caption: Decision workflow for the disposal of this compound waste.
Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Spill: For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent and any cleanup materials into a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department immediately.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the hazards associated with this compound and adhering to the detailed procedures outlined in this guide, you contribute to a safer research environment for yourself, your colleagues, and the community. Always consult your institution's specific waste management policies and your EHS department for any questions or clarification.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Amino Hydantoin-13C3
As researchers and scientists at the forefront of drug development, our work with specialized chemical reagents demands a commitment to safety that is as rigorous as our science. This guide provides essential, immediate safety and logistical information for handling 1-Amino Hydantoin-13C3, a stable isotope-labeled compound. The following protocols are designed not just as a set of rules, but as a self-validating system to ensure your safety and the integrity of your research.
Hazard Assessment: Understanding the Compound
Key Hazard Information:
| Hazard Class | GHS Classification | Source |
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) | ECHA C&L Inventory[3] |
| Skin Irritation | Potential Irritant (Precautionary) | Inferred from related compounds[4] |
| Eye Irritation | Potential Irritant (Precautionary) | Inferred from related compounds[4] |
| Respiratory Irritation | Potential Irritant (Precautionary) | Inferred from related compounds[4] |
This assessment dictates the necessity of a multi-layered Personal Protective Equipment (PPE) strategy.
Core Protective Measures: Selecting the Right PPE
The selection of PPE is the cornerstone of safe chemical handling. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE to protect against workplace hazards.[5] For this compound, the following ensemble is required.
Eye and Face Protection
Rationale: The potential for eye irritation necessitates robust protection against splashes or airborne particles. Required PPE:
-
Chemical Safety Goggles: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Face Shield: When handling larger quantities or if there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.
Hand Protection
Rationale: To prevent skin contact and absorption, chemically resistant gloves are mandatory. Required PPE:
-
Nitrile Gloves: Nitrile gloves offer good resistance to a range of chemicals and are a standard for laboratory use. Always inspect gloves for tears or punctures before use.
-
Proper Glove Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[6]
Body Protection
Rationale: Protects skin and personal clothing from contamination. Required PPE:
-
Laboratory Coat: A standard laboratory coat should be worn at all times.[7]
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
Rationale: To prevent the inhalation of any airborne particles, especially during weighing or transfer operations. Required Measures:
-
Engineering Controls: All manipulations of solid this compound should be performed within a certified chemical fume hood to ensure adequate ventilation.[8]
-
Respirator (If Necessary): If work cannot be conducted in a fume hood or there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary as part of a comprehensive respiratory protection program compliant with OSHA's standard (29 CFR 1910.134).[9]
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimizing exposure. The following step-by-step guide outlines the safe handling protocol for this compound.
Preparation and Weighing
-
Designate Work Area: Cordon off and label a specific area for handling the compound, preferably within a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, solvent, vortexer, etc.) before bringing the compound into the work area.
-
Don PPE: Put on all required PPE as detailed in Section 2.
-
Weighing: Carefully weigh the required amount of the solid compound on an analytical balance inside the fume hood. Avoid creating dust.
-
Dissolving: Add the solvent to the vessel containing the weighed compound. Cap the vessel securely before mixing or vortexing.
Post-Handling and Decontamination
-
Clean Equipment: Decontaminate all non-disposable equipment used during the procedure.
-
Clean Work Area: Wipe down the work surface within the fume hood with an appropriate cleaning agent.
-
Doff PPE: Remove PPE carefully in the following order to avoid self-contamination: gloves, face shield/goggles, lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[10]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Spill and Disposal Management
Spill Response
In the event of a spill, prompt and correct action is crucial.
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent the spread of the spill.
-
Protect: Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Clean-up: For a small solid spill, gently sweep up the material and place it in a sealed container for disposal.[4][6] Avoid creating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Identification: Under the Resource Conservation and Recovery Act (RCRA), generators of waste are responsible for determining if their waste is hazardous.[11][12]
-
Segregation: Waste shall be separated into categories that can be handled by local or national waste management facilities.[8]
-
Containment: Collect all contaminated materials (e.g., gloves, weigh boats, paper towels, excess solution) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of hazardous chemical waste according to your institution's guidelines, which must comply with local and national EPA regulations.[5][13] Do not empty into drains or release into the environment.[4][8]
By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your invaluable research.
References
- 1. This compound | CAS 957509-31-8 | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C3H5N3O2 | CID 16212184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. needle.tube [needle.tube]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemos.de [chemos.de]
- 9. americanchemistry.com [americanchemistry.com]
- 10. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 11. m.youtube.com [m.youtube.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
